molecular formula C11H19NO5 B558405 Boc-Hyp-OMe CAS No. 74844-91-0

Boc-Hyp-OMe

Cat. No.: B558405
CAS No.: 74844-91-0
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-SFYZADRCSA-N
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Description

Solubility: Chloroform, Dichloromethane, DMF, Ethyl Acetate>

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNEDXVUJLQAF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370553
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74844-91-0
Record name (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Record name 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Foundational & Exploratory

Synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester, a valuable chiral building block in medicinal chemistry and drug development. This guide details the core synthetic pathways, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Introduction

(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester, also known as Boc-trans-4-hydroxy-L-proline methyl ester, is a derivative of the non-proteinogenic amino acid trans-4-hydroxy-L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the carboxylic acid terminus makes it a versatile intermediate for peptide synthesis and the construction of complex bioactive molecules. Its rigid pyrrolidine (B122466) scaffold and defined stereochemistry are crucial for designing compounds with specific biological activities.

Synthetic Pathways

The most common and practical synthesis of the target compound involves a two-step process starting from commercially available trans-4-hydroxy-L-proline. The general synthetic workflow is outlined below.

SynthesisWorkflow A trans-4-Hydroxy-L-proline B (2S,4R)-1-(tert-Butoxycarbonyl)-4- hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH) A->B  Boc Protection   (Boc)2O, Base C (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine- 2-carboxylic acid methyl ester (Boc-Hyp-OMe) B->C  Esterification   CH3OH, Acid or CH3I, Base

Caption: General two-step synthesis of the target compound.

An alternative pathway involves the initial esterification of trans-4-hydroxy-L-proline followed by Boc protection.

AlternativeWorkflow A trans-4-Hydroxy-L-proline B trans-4-Hydroxy-L-proline methyl ester hydrochloride A->B  Esterification   CH3OH, HCl C (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine- 2-carboxylic acid methyl ester (this compound) B->C  Boc Protection   (Boc)2O, Base

Caption: Alternative synthetic route via initial esterification.

Experimental Protocols

Pathway 1: Boc Protection followed by Esterification

Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

This procedure outlines the protection of the secondary amine of trans-4-hydroxy-L-proline with a tert-butoxycarbonyl group.

Materials:

Procedure:

  • A suspension of 20.0 g (0.152 mol) of trans-4-hydroxy-L-proline and 38.0 g (0.174 mol) of di-tert-butyl dicarbonate in 250 ml of dioxane is prepared in a suitable reaction vessel.[1]

  • To this suspension, 350 ml of 1N NaOH is added gradually.[1]

  • The mixture is stirred at room temperature for 24 hours.[1]

  • The reaction mixture is concentrated in vacuo to a volume of approximately 200 ml.[1]

  • The concentrated mixture is diluted with 750 ml of H₂O.[1]

  • The aqueous solution is washed with EtOAc to remove unreacted di-tert-butyl dicarbonate and other non-polar impurities.[1]

  • The aqueous solution is then acidified with 6N HCl and saturated with NaCl.[1]

  • The product is extracted with EtOAc (twice).[1]

  • The combined organic layers are washed with H₂O and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporated to yield the product.[1]

Step 2: Synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (this compound)

This procedure describes the esterification of the carboxylic acid group of Boc-Hyp-OH.

Materials:

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (3.0g, approximately 13 mmol, assuming this is the starting material from a related synthesis) is dissolved in a 50% NaOH solution.

  • Methyl iodide (4.26g, 30 mmol) is added to the solution.

  • The mixture is stirred for 3 hours at 25 °C.

  • The resulting mixture is extracted with ethyl acetate.

  • The aqueous phase is adjusted to a pH of 2.

  • The product is then extracted again with ethyl acetate.

  • The organic phase is washed with water, dried over MgSO₄, and concentrated to yield the final product.

Pathway 2: Esterification followed by Boc Protection

Step 1: Synthesis of trans-4-hydroxy-L-proline methyl ester hydrochloride

This step involves the esterification of trans-4-hydroxy-L-proline in the presence of an acid catalyst.

(A detailed experimental protocol for this specific step was not found in the provided search results, but it typically involves reacting the amino acid with methanol (B129727) in the presence of a strong acid like HCl or thionyl chloride.)

Step 2: Synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (this compound)

Materials:

  • trans-4-hydroxy-L-proline methyl ester hydrochloride

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

Procedure:

  • trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) is suspended in CH₂Cl₂ (400 mL) and cooled to 0 °C.

  • With stirring, Et₃N (28 mL, 0.2 mol), DMAP (0.61 g, 5 mmol), and (Boc)₂O (27.5 mL, 0.12 mol) are added sequentially.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is then worked up accordingly (details on work-up were not specified in the source).

Quantitative Data

CompoundStarting Material(s)ReagentsSolvent(s)YieldMelting Point (°C)Optical Rotation ([α]D)Reference
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)trans-4-hydroxy-L-proline, Di-tert-butyl dicarbonate1N NaOH, 6N HClDioxane88%104-106-53.5±2°, c = 1% in DMF[1]
(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (this compound)(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, Methyl iodide50% NaOHEthyl Acetate96.5%92-96-65°, c = 1% in chloroform
(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (this compound)trans-4-hydroxy-L-proline methyl ester hydrochloride, Di-tert-butyl dicarbonateEt₃N, DMAPCH₂Cl₂-92-96-65°, c = 1% in chloroform

Characterization Data

For (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH):

  • Appearance: Tan solid[1]

  • Molecular Formula: C₁₀H₁₇NO₅

  • Molecular Weight: 231.25 g/mol

For (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (this compound):

  • Appearance: Clear colorless oil or solid

  • Molecular Formula: C₁₁H₁₉NO₅

  • Molecular Weight: 245.27 g/mol

  • Assay: 97%

Conclusion

The synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester is a well-established process that can be achieved through a reliable two-step sequence starting from trans-4-hydroxy-L-proline. The choice between initial Boc protection or esterification allows for flexibility in the synthetic strategy. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals in the field to produce this key chiral intermediate for various applications in drug discovery and development. Careful execution of the described procedures should lead to high yields of the desired product with excellent purity.

References

A Comprehensive Technical Guide to N-Boc-4-trans-hydroxy-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 74844-91-0

N-Boc-4-trans-hydroxy-L-proline methyl ester is a pivotal derivative of the amino acid hydroxyproline (B1673980), widely utilized as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid, make it an invaluable tool for researchers and scientists. This guide provides an in-depth overview of its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The quantitative properties of N-Boc-4-trans-hydroxy-L-proline methyl ester are summarized in the table below, providing a comprehensive reference for laboratory use.

PropertyValue
CAS Number 74844-91-0[1][2][3][4]
Molecular Formula C11H19NO5[1][3][5]
Molecular Weight 245.27 g/mol [1][5][6]
Appearance White to yellow powder or solid; Clear colorless oil[5][7]
Melting Point 92-96 °C[2][5]
Boiling Point 132 °C at 0.05 mmHg[2]
Optical Activity [α]20/D -65°, c = 1% in chloroform
Density 1.217 g/cm³[5]
Refractive Index 1.501[5]
Flash Point 156.55 °C[5]
pKa 14.27 ± 0.40 (Predicted)[5]
Solubility Soluble in chloroform, dichloromethane (B109758), and ethyl acetate[2][8]
¹H NMR (300 MHz, CDCl₃) δ 4.54-4.37 (m, 2H), 3.75 (s, 3H), 3.70-3.40 (m, 2H), 2.48-2.21 (m, 2H), 2.13-2.0 (m, 1H), 1.46 (s, 3H), 1.41 (s, 6H)[2]

Applications in Research and Drug Development

N-Boc-4-trans-hydroxy-L-proline methyl ester is a versatile intermediate with significant applications in the synthesis of complex molecules and pharmacologically active compounds.

  • Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS).[9] The Boc protecting group allows for controlled peptide chain elongation. The hydroxyproline moiety is a key component of collagen, and its incorporation into synthetic peptides can influence their structure and stability.[9]

  • Drug Development : This compound is instrumental in the development of novel therapeutics.[9] It is used in the synthesis of potential inducible nitric oxide synthase (iNOS) inhibitors and analogues of the chemotactic peptide For-Met-Leu-Phe-OMe (fMLF-OMe).[2][5] Its rigid, chiral scaffold is valuable for creating conformationally constrained analogues of other amino acids, which is a common strategy in drug design to enhance binding affinity and selectivity.

  • Chiral Ligands and Catalysts : The inherent chirality of this molecule makes it a useful starting material for the synthesis of chiral ligands and catalysts for asymmetric synthesis.[9]

Experimental Protocols

A common synthetic route to N-Boc-4-trans-hydroxy-L-proline methyl ester involves the protection of the amino group of trans-4-hydroxy-L-proline methyl ester.

Synthesis of N-Boc-4-trans-hydroxy-L-proline methyl ester

This protocol describes the Boc-protection of trans-4-hydroxy-L-proline methyl ester hydrochloride.

Materials:

Procedure:

  • Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) in a reaction vessel.

  • Cool the suspension to 0 °C using an ice bath.

  • With stirring, sequentially add triethylamine (28 mL, 0.2 mol), DMAP (0.61 g, 5 mmol), and Boc anhydride (B1165640) (27.5 mL, 0.12 mol).

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress using an appropriate method (e.g., TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure to yield a light yellow oil.

  • Solidify the oil by high vacuum treatment.

  • Grind the resulting solid with hexane multiple times and dry under high vacuum to obtain N-Boc-4-trans-hydroxy-L-proline methyl ester as a white solid (yield: 24.5 g, 100%).[2]

Visualized Synthetic Workflow

The synthesis of N-Boc-4-trans-hydroxy-L-proline methyl ester can be visualized as a straightforward two-step process starting from L-hydroxyproline. The following diagram illustrates this logical relationship.

Synthesis_Workflow Start L-Hydroxyproline Step1 Esterification (Methanol, Thionyl Chloride) Start->Step1 Intermediate trans-4-Hydroxy-L-proline methyl ester hydrochloride Step1->Intermediate Step2 Boc Protection (Boc Anhydride, Et3N, DMAP) Intermediate->Step2 Product N-Boc-4-trans-hydroxy-L-proline methyl ester Step2->Product

Synthetic pathway of N-Boc-4-trans-hydroxy-L-proline methyl ester.

This workflow diagram illustrates the key transformations in the synthesis of the target compound. The process begins with the esterification of L-hydroxyproline to form the methyl ester hydrochloride intermediate.[10] This is followed by the protection of the secondary amine with a Boc group to yield the final product.[2]

The following diagram depicts the logical workflow of a common application of the title compound: its use as a building block in peptide synthesis.

Peptide_Synthesis_Workflow Resin Solid Support Resin Attach Attach first Fmoc-amino acid Resin->Attach Deprotect1 Fmoc Deprotection (Piperidine) Attach->Deprotect1 Couple Couple with N-Boc-4-trans-hydroxy-L-proline methyl ester Deprotect1->Couple Deprotect2 Boc Deprotection (TFA) Couple->Deprotect2 Elongate Continue Peptide Elongation Deprotect2->Elongate Cleave Cleave from Resin Elongate->Cleave Peptide Purified Peptide Cleave->Peptide

Application in Solid-Phase Peptide Synthesis.

References

A Technical Guide to N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), a key building block in peptide synthesis and drug discovery. This document outlines its physicochemical properties, a detailed synthesis protocol, and its relevance in biological signaling pathways.

Physicochemical Properties

This compound is a derivative of the amino acid hydroxyproline (B1673980), featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. These modifications facilitate its use in solution-phase and solid-phase peptide synthesis.

PropertyValueCitations
Molecular Formula C₁₁H₁₉NO₅[1][2][3]
Molecular Weight 245.27 g/mol (or 245.3)[1][2][3]
CAS Number 74844-91-0[1][2][3]
Appearance Solid[3]
Melting Point 92-96 °C[3]
Optical Activity [α]20/D -65°, c = 1% in chloroform[3]

Experimental Protocol: Synthesis of this compound

The following protocol describes a general method for the synthesis of N-Boc-protected amino acid esters, adapted for this compound. This procedure involves the protection of the amino group of 4-hydroxy-L-proline followed by the esterification of the carboxylic acid.

Materials:

Procedure:

  • Boc Protection of 4-hydroxy-L-proline:

    • Dissolve 4-hydroxy-L-proline in a suitable solvent mixture, such as dichloromethane.

    • Add Boc anhydride (B1165640) and a catalytic amount of DMAP to the solution.[4]

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

    • Once the reaction is complete, the mixture is typically washed with an aqueous solution like sodium bicarbonate to remove unreacted reagents and byproducts.[5]

    • The organic layer is then washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield Boc-Hyp-OH.[5]

  • Esterification to form this compound:

    • Dissolve the resulting Boc-Hyp-OH in a solvent such as tetrahydrofuran.[4]

    • Add DCC and methanol to the solution.[4] The DCC will facilitate the esterification by activating the carboxylic acid.

    • Allow the reaction to proceed, monitoring by TLC until completion.[4]

    • A byproduct, dicyclohexylurea (DCU), will precipitate as a white solid and can be removed by filtration.[5]

    • The filtrate is concentrated, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.[5]

Role in Signaling Pathways and Drug Development

Hydroxyproline, the parent molecule of this compound, is a significant component of collagen and plays a role in various biological processes.[6] The hydroxylation of proline residues in proteins like hypoxia-inducible factor (HIF-1α) is a critical step in cellular signaling, regulating responses to oxygen levels.[6][7] Specifically, under normal oxygen conditions, prolyl hydroxylases modify HIF-1α, leading to its degradation.[6]

Derivatives of hydroxyproline are utilized in drug design to create peptidomimetics and other small molecules that can modulate these pathways. This compound serves as a valuable intermediate in the synthesis of compounds targeting protein-protein interactions or enzymatic activities where the rigid, hydroxylated pyrrolidine (B122466) ring of hydroxyproline can confer specific conformational constraints and hydrogen bonding capabilities.[8] For instance, Boc-Hyp-OH, a closely related compound, is used in the synthesis of antibody-drug conjugate (ADC) linkers and PROTACs (Proteolysis Targeting Chimeras).[9][10]

Below is a diagram illustrating the general workflow for utilizing a protected amino acid like this compound in peptide synthesis, a fundamental process in drug discovery.

G Workflow for this compound in Peptide Synthesis cluster_synthesis Synthesis of Protected Amino Acid cluster_peptide Solid-Phase Peptide Synthesis cluster_application Application A 4-Hydroxy-L-proline B Boc Protection A->B C Boc-Hyp-OH B->C D Esterification C->D E This compound D->E H Coupling with this compound E->H F Resin Support G Deprotection F->G G->H I Repeat Cycles H->I J Cleavage from Resin I->J K Final Peptide J->K L Drug Discovery & Development K->L

Caption: A logical workflow illustrating the synthesis of this compound and its subsequent use in solid-phase peptide synthesis for applications in drug discovery.

References

Navigating the Physicochemical Landscape of Boc-Hyp-OMe: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key building blocks is paramount. This in-depth technical guide focuses on N-Boc-L-trans-4-hydroxyproline methyl ester (Boc-Hyp-OMe), a versatile derivative of hydroxyproline, providing critical insights into its solubility and stability characteristics. This document offers a centralized resource of available data, detailed experimental protocols, and visual workflows to support its effective use in synthesis and formulation.

Executive Summary

This compound is a valuable chiral building block in the synthesis of peptides and other bioactive molecules. Its utility is, however, intrinsically linked to its behavior in various chemical environments. This guide summarizes the known qualitative solubility of this compound in common organic solvents and outlines its stability profile, which is characteristic of N-Boc protected amino acid esters. The Boc protecting group confers stability under neutral and basic conditions but is readily cleaved under acidic conditions. Furthermore, thermal stress can also lead to deprotection. This guide provides standardized protocols for researchers to quantitatively determine these parameters in their own laboratory settings, ensuring predictable and reproducible outcomes in their synthetic and formulation endeavors.

Solubility Profile of this compound

Qualitative Solubility

Based on available information, this compound exhibits good solubility in a range of common organic solvents. This is attributed to the presence of the ester functionality and the bulky, non-polar tert-butoxycarbonyl (Boc) group, which can enhance solubility in organic media.

Solvent ClassExamplesQualitative Solubility
Chlorinated SolventsDichloromethane (DCM), ChloroformSoluble[1]
EthersTetrahydrofuran (THF)Likely Soluble
EstersEthyl AcetateSoluble[1]
Polar Aprotic SolventsDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Likely Soluble
AlcoholsMethanol, EthanolLikely Soluble
Non-polar SolventsHexanes, TolueneLikely Sparingly Soluble to Insoluble
Aqueous SolventsWaterLikely Insoluble
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method followed by HPLC analysis is a reliable and widely accepted technique.[2][3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area from the calibration curve.

Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

experimental_workflow_solubility cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess Begin protocol seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate on shaker (24-48h) seal_vial->equilibrate settle Allow solid to settle equilibrate->settle Equilibrium reached withdraw Withdraw supernatant settle->withdraw filter_sample Filter (0.22 µm) withdraw->filter_sample hplc_analysis Analyze by HPLC filter_sample->hplc_analysis Clear filtrate calibration Generate calibration curve hplc_analysis->calibration quantify Quantify concentration calibration->quantify end_result Solubility (mg/mL or M) quantify->end_result Calculation

Experimental workflow for determining the solubility of this compound.

Stability Profile of this compound

The stability of this compound under various conditions is crucial for its storage, handling in synthetic protocols, and the integrity of the final products.

pH-Dependent Stability

The N-Boc protecting group is known for its stability in neutral and basic conditions, while it is labile to acidic conditions.

  • Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and even by milder acids with prolonged exposure or elevated temperatures.[4][5] The mechanism involves the formation of a stable tert-butyl cation.

  • Neutral Conditions: this compound is generally stable at neutral pH.

  • Basic Conditions: The Boc group is resistant to hydrolysis under basic conditions, making it compatible with many base-mediated reactions.[6] However, the methyl ester functionality is susceptible to saponification (hydrolysis) in the presence of strong bases (e.g., NaOH, KOH).

Thermal Stability

The Boc protecting group can be removed under thermal conditions, often at temperatures above 100°C.[7][8] The exact temperature for thermolytic deprotection can be solvent-dependent. This property should be considered when planning reactions at elevated temperatures or during purification steps like distillation.

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to understand the stability of this compound under various stress conditions.

Objective: To evaluate the degradation of this compound under acidic, basic, and thermal stress.

Materials:

  • This compound

  • Solutions for stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Purified water

  • Solvent for dissolving this compound (e.g., acetonitrile (B52724) or methanol)

  • Thermostatically controlled ovens or water baths

  • HPLC system with a suitable column and detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

    • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at a set temperature (e.g., 80°C, 100°C).

    • Thermal Degradation (Solution): Heat the neutral solution from the neutral hydrolysis experiment.

  • Time Points: Incubate the stressed samples for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • For the acidic and basic samples, neutralize them before analysis.

    • For the solid thermal stress sample, dissolve it in a known volume of solvent.

    • Analyze all samples by HPLC to determine the remaining percentage of this compound and to identify any major degradation products.

Data Analysis: Plot the percentage of intact this compound against time for each stress condition to determine the degradation kinetics.

signaling_pathway_stability cluster_acid Acidic Conditions (e.g., TFA, HCl) cluster_base Basic Conditions (e.g., NaOH) cluster_thermal Thermal Stress (>100°C) BocHypOMe This compound Acid_Cleavage Boc Group Cleavage BocHypOMe->Acid_Cleavage Base_Hydrolysis Ester Saponification BocHypOMe->Base_Hydrolysis Thermal_Deprotection Thermolytic Cleavage BocHypOMe->Thermal_Deprotection Products_Acid H-Hyp-OMe + Isobutylene + CO2 Acid_Cleavage->Products_Acid Deprotection Products_Base Boc-Hyp-OH + Methanol Base_Hydrolysis->Products_Base Hydrolysis Products_Thermal H-Hyp-OMe + Isobutylene + CO2 Thermal_Deprotection->Products_Thermal Deprotection

Degradation pathways of this compound under different stress conditions.

Conclusion and Recommendations

This technical guide provides a foundational understanding of the solubility and stability of this compound. It is qualitatively soluble in a range of common organic solvents, and its stability is characteristic of a Boc-protected amino acid methyl ester, being stable under neutral and basic conditions but labile to acid and heat. For projects requiring precise and quantitative data, the experimental protocols provided herein offer a robust framework for in-house determination. It is recommended that researchers perform their own quantitative solubility and stability studies tailored to their specific experimental conditions to ensure the successful application of this compound in their research and development activities.

References

A Technical Guide to Commercial Sourcing and Application of Boc-Hyp-OMe for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of N-Boc-(4R)-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), a critical building block in peptide synthesis and drug discovery. This document offers a comparative analysis of supplier specifications, a detailed experimental protocol for its incorporation into peptide chains, and a logical workflow for its procurement and application in a research setting.

Introduction to this compound in Drug Development

N-Boc-(4R)-hydroxy-L-proline methyl ester (this compound) is a derivative of hydroxyproline, an essential component of collagen. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid makes it a valuable reagent for solid-phase peptide synthesis (SPPS). The hydroxyl group on the proline ring offers a site for further modification, allowing for the creation of peptides with unique structural and functional properties. These modified peptides are instrumental in the development of novel therapeutics, including enzyme inhibitors and collagen mimetics.

Commercial Suppliers of this compound

The following table summarizes the key quantitative data for this compound available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable vendor based on research needs and budgetary considerations.

SupplierCatalog NumberCAS NumberMolecular WeightPurityAvailable Quantities & Pricing
Aapptec UBP103[1]74844-91-0[1]245.3[1]Lot-specific (refer to Certificate of Analysis)[1]25g: $110.00100g: Price available upon request[1]
ChemScene CS-W019724[2]74844-91-0[2]245.27[2]≥97%[2]Pricing available upon request for various quantities.[2]
P3 BioSystems 47128[3]74844-91-0245.27High Purity25g: $180.00100g: $540.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of this compound into a peptide chain using manual Boc-SPPS. This protocol is based on standard, widely accepted procedures.[4][5]

Materials:

  • Peptide synthesis vessel

  • Shaker

  • Appropriate solid support (e.g., Merrifield resin, PAM resin)

  • This compound

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC)

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the resin in DCM in the reaction vessel for 30 minutes, followed by washing with DMF.

  • N-terminal Boc Deprotection:

    • Treat the resin-bound peptide with a solution of 50% TFA in DCM for 2-3 minutes.

    • Drain the solution and add a fresh portion of 50% TFA in DCM. Shake for 20-30 minutes.[4]

    • Wash the resin thoroughly with DCM followed by isopropanol (B130326) and then DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIEA in DMF until a neutral pH is achieved. Wash the resin again with DMF.

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents relative to the resin substitution) and an equivalent amount of a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA (2-4 equivalents) to the activation mixture.

    • Add the activated this compound solution to the resin.

    • Shake the reaction vessel at room temperature for 1-2 hours, or until a negative Kaiser test indicates the completion of the coupling reaction.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the resin and the protecting groups used. For example, anhydrous HF or TFMSA can be used.[6] This step removes the side-chain protecting groups and cleaves the peptide from the resin.

    • Precipitate the cleaved peptide in cold diethyl ether, wash the precipitate with ether, and dry it.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Visualized Workflows

The following diagrams illustrate key processes related to the sourcing and application of this compound.

G cluster_sourcing Sourcing Workflow A Identify Need for This compound B Search Commercial Supplier Databases A->B C Compare Suppliers (Purity, Price, Availability) B->C D Select Supplier and Request Quotation C->D E Place Purchase Order D->E F Receive and Log Chemical E->F

Caption: Sourcing workflow for this compound.

G cluster_synthesis Boc-SPPS Cycle for this compound Incorporation Start Start with N-terminal Boc-protected peptide-resin Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Activation Activation of this compound (e.g., HBTU/HOBt, DIEA) Neutralization->Activation Coupling Coupling to peptide-resin Activation->Coupling Wash Wash (DMF, DCM) Coupling->Wash End N-terminal Boc-protected peptide-resin (n+1) Wash->End

Caption: Boc-SPPS cycle for this compound.

References

Spectroscopic and Synthetic Profile of Boc-Hyp-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, this document provides a comprehensive technical overview of the spectroscopic data and synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe). This guide presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized this compound are paramount for its application in further chemical synthesis. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.40m1HH-2
~4.35br s1HH-4
3.75s3H-OCH₃
~3.60m1HH-5a
~3.45m1HH-5b
~2.25m1HH-3a
~2.05m1HH-3b
1.45 & 1.422 x s9HBoc (-C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)Assignment
~174C=O (ester)
~155C=O (Boc)
~80-C(CH₃)₃
~70C-4
~59C-2
~55C-5
~52-OCH₃
~39C-3
~28-C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3450O-H stretch (hydroxyl)
~2975C-H stretch (aliphatic)
~1745C=O stretch (ester)
~1690C=O stretch (carbamate)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zAssignment
246.13[M+H]⁺
268.11[M+Na]⁺
190.08[M+H - tBu]⁺
146.07[M+H - Boc]⁺

Experimental Protocols

The synthesis and spectroscopic characterization of this compound require precise and well-defined methodologies.

Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (this compound)

A common and effective method for the synthesis of this compound involves a two-step process starting from trans-4-hydroxy-L-proline.[1]

Step 1: Esterification of trans-4-hydroxy-L-proline

  • Suspend trans-4-hydroxy-L-proline in methanol (B129727).

  • Cool the mixture in an ice bath and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain trans-4-hydroxy-L-proline methyl ester hydrochloride.

Step 2: Boc-protection of the amino group

  • Dissolve the trans-4-hydroxy-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane.[2]

  • Cool the solution to 0°C and add triethylamine, followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2]

  • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).[2]

  • Work up the reaction by washing with aqueous solutions of HCl and NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Spectroscopic Characterization Methods

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

Infrared spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is typically dissolved in a mixture of methanol and water with a small amount of formic acid to facilitate protonation.

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, fully characterized product. This workflow is visualized in the diagram below.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start trans-4-hydroxy-L-proline Esterification Esterification (MeOH, SOCl₂) Start->Esterification Intermediate trans-4-hydroxy-L-proline methyl ester HCl Esterification->Intermediate Boc_Protection Boc Protection (Boc₂O, Et₃N, DCM) Intermediate->Boc_Protection Crude_Product Crude this compound Boc_Protection->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS

References

Navigating the Safe Handling of Boc-Hyp-OMe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This in-depth guide provides a comprehensive overview of the safety protocols and handling precautions for N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), a key building block in peptide synthesis.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with specific warnings regarding its potential health effects. It is crucial to understand these hazards to implement appropriate safety measures in the laboratory. The compound is identified by CAS Number 74844-91-0.[1][2][3][4]

According to safety data sheets, this compound is a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] One supplier, MedChemExpress, also classifies it as harmful if swallowed (Acute toxicity, oral, Category 4).[6]

Hazard Category GHS Classification Source
Acute Oral ToxicityCategory 4MedChemExpress[6]
Skin Corrosion/IrritationCategory 2MedChemExpress[6]
Serious Eye Damage/Eye IrritationCategory 2AMedChemExpress[6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)MedChemExpress[6]

Personal Protective Equipment and Engineering Controls

To mitigate the risks associated with handling this compound, a combination of personal protective equipment (PPE) and engineering controls is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear suitable protective gloves, such as nitrile rubber.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Use only outdoors or in a well-ventilated area.[6]

  • Contaminated work clothing should not be allowed out of the workplace.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from oxidizing agents.[7]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Avoid dust formation.

  • Sweep up the spilled material and place it in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols Cited

The information presented in this guide is a synthesis of data from publicly available Safety Data Sheets (SDS) from various chemical suppliers. The methodologies for determining the GHS classifications and other safety data are based on standardized testing protocols as required by regulatory bodies. These protocols are not detailed in the SDS but are performed by the manufacturers.

Visualizing Safe Handling and Emergency Response

To further clarify the necessary procedures, the following diagrams illustrate the logical workflows for the safe handling of this compound and the appropriate response in an emergency situation.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Assess Risks b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Ensure Proper Ventilation (Fume Hood) b->c d Weigh/Transfer this compound in Fume Hood c->d e Perform Experiment d->e f Close Container Tightly e->f g Clean Work Area f->g h Dispose of Waste Properly g->h i Remove PPE and Wash Hands h->i

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_response Immediate Actions cluster_first_aid First Aid cluster_cleanup Spill Cleanup spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues spill->alert skin Skin Contact: Wash with Soap and Water spill->skin If skin contact eyes Eye Contact: Rinse with Water for 15 min spill->eyes If eye contact inhalation Inhalation: Move to Fresh Air spill->inhalation If inhaled ingestion Ingestion: Seek Medical Attention spill->ingestion If ingested ppe Don Appropriate PPE for Cleanup evacuate->ppe If safe to do so contain Contain Spill ppe->contain collect Collect with Inert Material contain->collect dispose Dispose in Hazardous Waste collect->dispose

Caption: Emergency response plan for a this compound spill or exposure.

References

The Enduring Legacy of Boc: A Technical Guide to Its Role in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex peptide chains. Among these, the tert-butyloxycarbonyl (Boc) group has played a historically pivotal and enduring role, particularly in the pioneering of solid-phase peptide synthesis (SPPS) by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid. This protection is crucial to prevent the highly reactive amine from engaging in undesirable side reactions during the formation of peptide bonds, thereby ensuring the correct amino acid sequence is assembled. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

A key attribute of the Boc group is its susceptibility to cleavage under acidic conditions. This lability allows for its selective removal without disturbing other protecting groups, such as the benzyl-based groups often used for amino acid side-chain protection in the Boc/Bzl strategy.

The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, most commonly trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine of the peptide and carbon dioxide.[1][2]

To mitigate the reactivity of the tert-butyl cation, which can lead to side reactions with sensitive amino acid residues, scavengers are often incorporated into the deprotection solution.

Quantitative Data on Boc Protection and Deprotection

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Common Conditions for Boc Deprotection using Trifluoroacetic Acid (TFA)

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA generally effective and common condition.[1][3]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[1][4]
55%30 minutesRoom TemperatureCan result in higher purity peptides compared to 100% TFA.[1]
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid but may increase the occurrence of side products.[1]

Table 2: Peptide Synthesis Yields using Boc-SPPS

Peptide SequenceSynthesis StrategyOverall YieldReference
Ribonuclease A (124 amino acids)Boc/Bzl SPPS17%[2]
GHRPLDKKREEBoc-SPPSIncreased by 1/3 upon elimination of side reactions[5]
Various Peptide ThioestersModified Boc-SPPSSee reference for specific yields[6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc-SPPS) of a Generic Peptide

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment (Cesium Salt Method)

  • Swell 1g of Merrifield resin (chloromethylated polystyrene) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation.

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (B109758) (DCM).

  • Dry the resin under vacuum.[7]

2. The Synthesis Cycle (Repeated for each amino acid)

a. Boc Deprotection:

  • Swell the peptide-resin in DCM.
  • Add a solution of 50% TFA in DCM (10 mL/g of resin).[4]
  • Agitate the mixture for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
  • Continue agitation for an additional 20-25 minutes.[4]
  • Filter and wash the resin with DCM (3x).

b. Neutralization:

  • Wash the resin with Isopropanol (IPA) (2x) and DCM (2x).[4]
  • Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.
  • Agitate for 5-10 minutes at room temperature.[7]
  • Filter and wash the resin thoroughly with DCM (3x).

c. Amino Acid Coupling (using HBTU):

  • Dissolve the next Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[7]
  • Add DIEA (4-8 equivalents) to the solution.[7]
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the reaction completion using the Kaiser test.
  • Filter and wash the resin with DMF (3x) and DCM (3x).

3. Cleavage of the Peptide from Merrifield Resin (Standard HF Cleavage)

  • Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in the HF cleavage apparatus.

  • Add a scavenger, such as anisole (B1667542) (typically 10% v/v).[7]

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[4]

  • Stir the mixture at 0°C for 1-2 hours.[7][8]

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.[7]

  • Dissolve the crude peptide in a suitable aqueous buffer for purification by reverse-phase HPLC.

Visualizing the Boc-SPPS Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_product Product amino_acid Amino Acid (R-NH2) boc_amino_acid Boc-Protected Amino Acid (R-NH-Boc) amino_acid->boc_amino_acid Nucleophilic Acyl Substitution boc_anhydride Boc Anhydride ((Boc)2O) boc_anhydride->boc_amino_acid

Boc Protection of an Amino Acid.

Boc_Deprotection_Mechanism start Boc-Protected Peptide protonation Protonation of Carbonyl Oxygen start->protonation Strong Acid (TFA) cleavage Cleavage of tert-Butyl-Oxygen Bond protonation->cleavage intermediate Carbamic Acid Intermediate + tert-Butyl Cation cleavage->intermediate decarboxylation Decarboxylation intermediate->decarboxylation scavenger Scavenger (e.g., Anisole) intermediate->scavenger Alkylation Prevention final_product Free Amine + CO2 decarboxylation->final_product side_product Trapped tert-Butyl Cation scavenger->side_product

Mechanism of Boc Deprotection.

Boc_SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeat n-1 times) deprotection 1. Boc Deprotection (TFA in DCM) neutralization 2. Neutralization (DIEA in DCM) deprotection->neutralization Wash coupling 3. Coupling (Boc-AA, HBTU, DIEA) neutralization->coupling Wash washing 4. Washing (DMF, DCM) coupling->washing washing->deprotection Start next cycle final_cleavage Final Cleavage (e.g., HF) washing->final_cleavage After final cycle start Start: Boc-AA-Resin start->deprotection purification Purification (RP-HPLC) final_cleavage->purification

Boc Solid-Phase Peptide Synthesis Workflow.

Conclusion

The Boc protecting group, a cornerstone of solid-phase peptide synthesis, continues to be a valuable tool for researchers and drug development professionals. Its acid-labile nature, coupled with well-established protocols, provides a robust method for the synthesis of a wide range of peptides. While the harsh conditions required for final cleavage necessitate specialized equipment and careful handling, the Boc strategy can offer advantages in certain contexts, such as the synthesis of hydrophobic or aggregation-prone peptides. A thorough understanding of the underlying chemistry, quantitative parameters, and experimental procedures, as outlined in this guide, is essential for the successful application of Boc-based peptide synthesis.

References

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. As a foundational technique in peptide synthesis, Boc chemistry remains a robust and relevant method, particularly for the synthesis of complex, hydrophobic, or lengthy peptides. This document details the core principles, experimental protocols, quantitative data, and common challenges associated with Boc-SPPS, serving as a comprehensive resource for professionals in chemical and pharmaceutical research.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach drastically simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing, enabling the use of large excesses of reagents to drive reactions to completion.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS.[2] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[2] In contrast, the permanent protecting groups for the amino acid side chains are typically benzyl-based, requiring a much stronger acid for their removal.[2] This "graduated acid lability" is the key to the selective deprotection steps throughout the synthesis.[1]

The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. A typical cycle consists of three main steps:

  • Deprotection: Removal of the N-terminal Boc group with a moderate acid, typically trifluoroacetic acid (TFA).

  • Neutralization: Conversion of the resulting N-terminal ammonium (B1175870) salt to a free amine using a hindered organic base.

  • Coupling: Formation of the peptide bond by reacting the free amine with the activated carboxyl group of the incoming Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[1]

The Boc-SPPS Workflow

The overall workflow of Boc-SPPS can be visualized as a series of sequential and cyclical steps, starting from the preparation of the resin and culminating in the purification of the final peptide.

Boc_SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeated n-1 times) cluster_final Final Steps Resin_Prep Resin Preparation (Swelling) First_AA_Coupling First Amino Acid Attachment Resin_Prep->First_AA_Coupling Deprotection Boc Deprotection (TFA) First_AA_Coupling->Deprotection Start Synthesis Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (HBTU/HOBt) Wash3 Wash Coupling->Wash3 Cleavage Cleavage & Deprotection (HF) Coupling->Cleavage Final Cycle Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Next cycle Purification Purification (HPLC) Cleavage->Purification

Boc Solid-Phase Peptide Synthesis Workflow

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in Boc-SPPS.

Resin Preparation and First Amino Acid Attachment

The choice of resin is crucial and depends on whether a C-terminal acid or amide is desired. Merrifield and PAM resins are commonly used for peptides with a C-terminal acid, while MBHA and BHA resins are used for peptide amides.[1][3]

Protocol for Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method):

  • Resin Swelling: Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Cesium Salt Preparation: Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol (B145695) and water. Evaporate the mixture to dryness.

  • Coupling: Dissolve the dried Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Incubation: Heat the mixture at 50°C for 12-24 hours with agitation.[1]

  • Washing: Wash the resin thoroughly with DMF, a mixture of DMF and water, DMF again, and finally dichloromethane (B109758) (DCM).

  • Drying: Dry the resin under vacuum.

The Synthesis Cycle

The following steps are repeated for each subsequent amino acid to be added to the peptide chain.

Step 1: Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Pre-wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin) and agitate for 2-5 minutes, then drain.[1]

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[1]

  • Washing: Filter the resin and wash thoroughly with DCM (3 times) and isopropanol (B130326) (2 times) to remove the TFA and the cleaved Boc group.[3]

Note: For sequences containing sensitive residues like Cysteine, Methionine, or Tryptophan, a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA/DCM solution to prevent side reactions from the tert-butyl cation formed during deprotection.[3]

Step 2: Neutralization

After deprotection, the N-terminal amino group is protonated as a TFA salt and must be neutralized to the free amine for the subsequent coupling reaction.

Standard Neutralization Protocol:

  • Washing: Wash the peptide-resin with DCM.

  • Neutralization: Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitation: Agitate for 5-10 minutes at room temperature.[1]

  • Washing: Filter the resin and wash thoroughly with DCM (3 times).

In Situ Neutralization Protocol:

This more efficient method combines neutralization with the coupling step.

  • Washing: After Boc deprotection and washing, proceed directly to the coupling step.

  • Neutralization during Coupling: The DIEA required for both neutralization and amino acid activation is added together in the coupling solution. This minimizes the time the free amine is exposed, which can be advantageous for preventing aggregation in "difficult" sequences.[4]

Step 3: Amino Acid Coupling

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.

  • Activation: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture. Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitoring: The completion of the reaction can be monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test.

  • Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the side-chain protecting groups. This is a hazardous procedure that requires specialized equipment.[1]

Standard HF Cleavage Protocol:

  • Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger, such as anisole (B1667542) (typically 10% v/v).

  • Cooling: Cool the reaction vessel to -5 to 0°C.

  • HF Condensation: Condense anhydrous HF into the reaction vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Evaporate the HF under a vacuum.

  • Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter and dry the crude peptide.

  • Solubilization: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in Boc-SPPS.

Table 1: Reagent Equivalents and Reaction Times for a Standard Boc-SPPS Cycle

StepReagentEquivalents (relative to resin substitution)Typical Reaction Time
Boc Deprotection 50% TFA in DCM-20-30 minutes
Neutralization 10% DIEA in DCM-2 x 2 minutes
Amino Acid Coupling
Boc-Amino Acid2 - 41 - 2 hours
HBTU/HOBt2 - 41 - 2 hours
DIEA4 - 81 - 2 hours

Table 2: Common Resins and Linkers in Boc-SPPS

Resin TypeLinker TypeC-Terminal GroupCleavage Condition
Merrifield ChloromethylAcidStrong Acid (e.g., HF)
PAM PhenylacetamidomethylAcidStrong Acid (e.g., HF)
MBHA MethylbenzhydrylamineAmideStrong Acid (e.g., HF)
BHA BenzhydrylamineAmideStrong Acid (e.g., HF)

Table 3: Common Side-Chain Protecting Groups in Boc-SPPS

Amino AcidProtecting GroupDeprotection Condition
ArgTosyl (Tos)HF
Asp, GluBenzyl (B1604629) (Bzl)HF
Cys4-Methylbenzyl (Meb)HF
His2,4-Dinitrophenyl (Dnp)Thiolysis (e.g., thiophenol)
Lys2-Chlorobenzyloxycarbonyl (2-Cl-Z)HF
TrpFormyl (For)Piperidine
Tyr2-Bromobenzyloxycarbonyl (2-Br-Z)HF

Visualization of Key Chemical Transformations

The following diagrams illustrate the chemical transformations central to the Boc-SPPS cycle.

Boc_Deprotection Resin-Peptide-NH-Boc Resin-Peptide-NH-Boc Resin-Peptide-NH3+ TFA- Resin-Peptide-NH3+ TFA- Resin-Peptide-NH-Boc->Resin-Peptide-NH3+ TFA-  + TFA - Isobutylene - CO2

Boc Deprotection Reaction

Neutralization Resin-Peptide-NH3+ TFA- Resin-Peptide-NH3+ TFA- Resin-Peptide-NH2 Resin-Peptide-NH2 Resin-Peptide-NH3+ TFA-->Resin-Peptide-NH2  + DIEA - DIEA·HTFA

Neutralization of the N-terminal Amine

Coupling Resin-Peptide-NH2 Resin-Peptide-NH2 Resin-Peptide-NH-CO-AA-Boc Resin-Peptide-NH-CO-AA-Boc Resin-Peptide-NH2->Resin-Peptide-NH-CO-AA-Boc  + Boc-AA-OH + HBTU/HOBt, DIEA

Peptide Bond Formation (Coupling)

Common Side Reactions and Troubleshooting

Several side reactions can occur during Boc-SPPS, potentially compromising the yield and purity of the final peptide. Understanding these reactions is crucial for effective troubleshooting.

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when Proline or Glycine are in the first two positions. It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to chain termination. Using in situ neutralization protocols can help to suppress this side reaction.[3]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to aspartimide formation under both acidic and basic conditions. This involves the cyclization of the aspartic acid side chain with the backbone amide, which can then reopen to form a mixture of α- and β-aspartyl peptides.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly in Tryptophan, Methionine, and Cysteine residues. The addition of scavengers like dithiothreitol (B142953) (DTT) or anisole to the deprotection and cleavage cocktails is essential to trap these carbocations.

  • Incomplete Coupling: Steric hindrance, especially with bulky amino acids, and peptide aggregation on the resin can lead to incomplete coupling reactions, resulting in deletion sequences. Using more potent coupling reagents like HATU, double coupling, or switching to in situ neutralization can help overcome these issues.[5]

  • Premature Cleavage from Resin: The benzyl ester linkage in Merrifield resin can be partially cleaved by the repeated TFA treatments during deprotection, leading to loss of peptide chains. PAM resin offers greater stability to TFA, minimizing this issue.

Table 4: Troubleshooting Common Issues in Boc-SPPS

IssuePotential CauseRecommended Solution
Low Peptide Yield Incomplete coupling; Premature chain cleavageUse a more potent coupling reagent (e.g., HATU); Perform a double coupling; Use PAM resin instead of Merrifield resin.[5][6]
Deletion Sequences Incomplete coupling or deprotectionIncrease coupling/deprotection time; Use a stronger coupling reagent; Monitor completion with the Kaiser test.[5]
Side Products with +56 Da Mass Shift t-Butylation of sensitive residuesAdd scavengers (e.g., DTE, anisole) to deprotection and cleavage cocktails.
Racemization Over-activation during couplingUse HOBt or HOAt as an additive with carbodiimide (B86325) coupling reagents.

Conclusion

Boc-SPPS is a powerful and well-established method for the chemical synthesis of peptides. While Fmoc chemistry has gained popularity due to its milder conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides.[1][7] A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and appropriate selection of reagents and scavengers are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully implement Boc-SPPS in their synthetic endeavors.

References

A Technical Deep Dive: Unveiling the Core Differences Between Boc and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – In the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This technical guide provides an in-depth analysis of the two most prominent α-amino protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemical differences, presents comparative quantitative data, details experimental protocols, and visualizes the synthetic workflows, offering a comprehensive resource for making informed decisions in solid-phase peptide synthesis (SPPS).

The Fundamental Dichotomy: Acid vs. Base Lability

The core difference between the Boc and Fmoc strategies lies in the chemical nature of the protecting group and, consequently, the conditions required for its removal (deprotection).[1][2] The Boc group is acid-labile, typically removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA).[2] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This fundamental difference in deprotection chemistry dictates the entire strategy for peptide synthesis, including the choice of resin, side-chain protecting groups, and the final cleavage from the solid support.[1][]

Orthogonality: The Key to Complex Peptide Synthesis

The concept of orthogonality is paramount in multi-step chemical synthesis, referring to the ability to selectively remove one type of protecting group in the presence of others.[] The Fmoc/tBu strategy is considered fully orthogonal. The base-labile Fmoc group on the α-amino terminus can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[5] Conversely, the Boc/Bzl strategy is often described as quasi-orthogonal.[1] While the temporary Boc group is removed with TFA, the "permanent" benzyl (B1604629) (Bzl)-based side-chain protecting groups are also susceptible to some degree of cleavage upon repeated TFA exposure, although they are primarily removed at the end of the synthesis with a much stronger acid like hydrofluoric acid (HF).[1]

Quantitative Comparison of Boc and Fmoc Strategies

The choice between Boc and Fmoc SPPS often involves a trade-off between established robustness and modern efficiency. The following tables summarize key quantitative and qualitative differences to aid in this selection.

Table 1: General Characteristics and Reagents

FeatureBoc StrategyFmoc Strategy
α-Amino Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Benzyl (Bzl)-basedtert-Butyl (tBu)-based
Final Cleavage Reagent Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)
Orthogonality Quasi-orthogonalFully orthogonal[5]

Table 2: Performance Comparison in Peptide Synthesis

ParameterBoc StrategyFmoc Strategy
Typical Crude Purity 75-85% (for Ac-Cys(Acm)-Ser(Bzl)-NH₂)[5]70-90% (for Ac-Cys(Trt)-Ser(tBu)-NH₂)[5]
Typical Overall Yield 50-70% (for Ac-Cys(Acm)-Ser(Bzl)-NH₂)[5]60-80% (for Ac-Cys(Trt)-Ser(tBu)-NH₂)[5]
Coupling Efficiency Generally highTypically exceeding 99%[]
Aggregation Issues Less frequent, acidic deprotection can disrupt aggregation[1][6]More frequent, especially for hydrophobic sequences
Compatibility with PTMs Limited due to harsh final cleavage[5]Generally compatible[5]
Automation Friendliness Less common in modern synthesizers[5]Standard for automated synthesizers[5]

Table 3: Common Side Reactions

Side ReactionBoc StrategyFmoc Strategy
Alkylation Risk of t-butyl cation alkylation of sensitive residues (e.g., Trp, Met)Minimized, as no carbocations are generated during deprotection[]
Aspartimide Formation Can occur, especially with Asp-Gly or Asp-Ser sequencesA significant issue, can be promoted by piperidine
Diketopiperazine Formation Can occur at the dipeptide stageMore prevalent, especially with Proline at position 2
Racemization Generally low for Cysteine[5]Dependent on coupling reagents and base, can be minimized with additives[5]
Piperidine Adducts Not applicableCan occur with C-terminal Cysteine

Visualizing the Synthetic Workflows

The cyclical nature of solid-phase peptide synthesis is illustrated in the following diagrams for both Boc and Fmoc strategies.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Start Start: Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling: Boc-AA-OH, Activator Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Final Cleavage (HF) Wash->Cleavage Repeat->Deprotection End Peptide Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH, Activator Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Final Cleavage (TFA) Wash2->Cleavage Repeat->Deprotection End Peptide Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Deprotection Mechanisms: A Closer Look

The distinct deprotection mechanisms of Boc and Fmoc groups are visualized below, highlighting the key chemical transformations.

Boc_Deprotection_Mechanism Boc_Protected Boc-Protected Amine R-NH-C(=O)O-tBu Protonation Protonation R-NH-C(=O)O-tBuH⁺ Boc_Protected->Protonation TFA Carbocation_Formation Formation of t-Butyl Cation R-NH-C(=O)OH + (CH₃)₃C⁺ Protonation->Carbocation_Formation Decarboxylation Decarboxylation R-NH₂ + CO₂ Carbocation_Formation->Decarboxylation Free_Amine Free Amine R-NH₃⁺ Decarboxylation->Free_Amine

Caption: Boc Deprotection Mechanism.

Fmoc_Deprotection_Mechanism Fmoc_Protected Fmoc-Protected Amine R-NH-COO-CH₂-Fluorene Proton_Abstraction Proton Abstraction R-NH-COO-CH⁻-Fluorene Fmoc_Protected->Proton_Abstraction Piperidine Beta_Elimination β-Elimination R-NH-COO⁻ + Dibenzofulvene Proton_Abstraction->Beta_Elimination Decarboxylation Decarboxylation R-NH₂ + CO₂ Beta_Elimination->Decarboxylation Free_Amine Free Amine R-NH₂ Decarboxylation->Free_Amine

Caption: Fmoc Deprotection Mechanism.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key experimental procedures in Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol (Manual)

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in the reaction vessel. Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x) and IPA (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5% DIEA in DCM and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry it. Cleave the peptide from the resin using a strong acid cocktail (e.g., HF with scavengers) in a specialized apparatus.

Fmoc Solid-Phase Peptide Synthesis Protocol (Manual)

Materials:

  • Wang or Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HCTU, HATU)

  • Diisopropylethylamine (DIEA)

  • Reaction vessel with a sintered glass filter

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). Wash the resin with DMF and DCM, then dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc solid-phase peptide synthesis is a nuanced decision that depends on the specific requirements of the target peptide. The Fmoc strategy has become the predominant method for routine peptide synthesis due to its milder deprotection conditions, full orthogonality, and high amenability to automation.[1] It is particularly well-suited for the synthesis of peptides containing sensitive post-translational modifications.[1]

However, the classic Boc strategy remains a valuable and powerful tool, especially for the synthesis of "difficult sequences" that are prone to aggregation, where the acidic deprotection step can be advantageous.[1] Ultimately, a thorough understanding of the underlying chemistry, advantages, and limitations of each approach, as detailed in this guide, is essential for researchers to select the most appropriate strategy to achieve their synthetic goals with high efficiency and purity.

References

The Pivotal Role of Hydroxyproline Derivatives in Biochemical Processes and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline (B1673980), a non-proteinogenic amino acid, is a critical component of collagen, the most abundant protein in mammals.[1] Its derivatives, both naturally occurring and synthetic, have garnered significant attention in the field of biochemistry due to their integral roles in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the applications of hydroxyproline derivatives, with a focus on their involvement in signaling pathways, their utility as biomarkers, and their burgeoning importance in drug development. Detailed experimental protocols and quantitative data are presented to furnish researchers with the practical knowledge required to investigate and harness the potential of these versatile molecules.

Hydroxyproline in Collagen Synthesis and Stability

The most well-established role of hydroxyproline is its contribution to the structural integrity of collagen.[1] Following the synthesis of procollagen (B1174764) polypeptide chains, specific proline residues are hydroxylated by the enzyme prolyl 4-hydroxylase (P4H) in the lumen of the endoplasmic reticulum.[1] This post-translational modification is crucial for the formation of the stable triple-helical structure of collagen.[1] The hydroxyl groups of hydroxyproline residues form hydrogen bonds that are essential for the proper folding and stability of the collagen triple helix.[1] Defective prolyl hydroxylation, often due to a deficiency in the P4H cofactor ascorbic acid (vitamin C), leads to the production of unstable collagen and the clinical manifestations of scurvy.[1]

Prolyl Hydroxylases as Key Regulators of Cellular Signaling

Beyond their role in collagen synthesis, a family of prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3) have emerged as critical oxygen sensors that regulate the stability of the Hypoxia-Inducible Factor (HIF).[2] HIF is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) by upregulating genes involved in angiogenesis, erythropoiesis, and metabolism.[3]

Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues in the alpha subunit of HIF (HIF-α).[3] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[3] In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their co-substrate, molecular oxygen.[3] This leads to the stabilization of HIF-α, its translocation to the nucleus, and the activation of hypoxia-responsive genes.[3] The intricate regulation of the HIF pathway by PHDs has significant implications for various physiological and pathological processes, including cancer, ischemia, and inflammation.[2][4][5]

Signaling Pathway Diagram: HIF-1α Regulation by Prolyl Hydroxylases

HIF_Signaling_Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_normoxia HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α (Pro-OH) HIF1a_normoxia->Hydroxylated_HIF1a Hydroxylation Proteasome Proteasomal Degradation PHD PHD Enzymes (Prolyl Hydroxylases) O2 O2 O2->PHD Co-substrate aKG α-Ketoglutarate aKG->PHD Co-substrate VHL VHL E3 Ligase Complex Hydroxylated_HIF1a->VHL Recognition VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_hypoxia->HIF1_complex Stabilization & Dimerization PHD_inactive PHD Enzymes (Inactive) HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation

Caption: Regulation of HIF-1α by Prolyl Hydroxylases under normoxic and hypoxic conditions.

Hydroxyproline Derivatives as Biomarkers

The unique presence of hydroxyproline primarily in collagen makes it a valuable biomarker for monitoring collagen turnover.[6] Elevated levels of hydroxyproline and its peptide derivatives in urine and serum can indicate increased collagen degradation, which is associated with various physiological and pathological conditions.[6][7]

Applications in Disease Monitoring:
  • Fibrosis: In fibrotic diseases, such as liver and pulmonary fibrosis, there is an excessive deposition of collagen.[7][8] Urinary and serum hydroxyproline levels can serve as non-invasive markers to assess the progression of fibrosis and the efficacy of anti-fibrotic therapies.[7][8]

  • Bone Metastases: Certain cancers that metastasize to the bone can lead to increased bone resorption and collagen breakdown, resulting in elevated urinary hydroxyproline levels.

  • Paget's Disease: This chronic bone disorder is characterized by excessive bone remodeling, leading to increased collagen turnover and elevated hydroxyproline excretion.[1]

Quantitative Data on Hydroxyproline as a Biomarker
BiomarkerConditionSampleConcentration/Excretion RateReference(s)
Urinary HydroxyprolineInterstitial Pulmonary FibrosisUrineIncreased excretion in 30% of patients.[8]
Urinary HydroxyprolineSarcoidosisUrineIncreased excretion in 24% of patients.[8]
Hydroxyproline in MicrovesiclesRenal Transplant PatientsUrineMedian: 28.024 ng/mL (vs. 2.51 ng/mL in healthy controls).[7][9]

Hydroxyproline-Containing Peptides: Bioactive Molecules

Recent research has highlighted that small peptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly), are absorbed into the bloodstream after oral ingestion of collagen hydrolysates.[10][11] These peptides are not merely metabolic byproducts but exhibit biological activities, including stimulating fibroblast proliferation and hyaluronic acid synthesis.[12]

Plasma Concentrations of Hydroxyproline-Containing Peptides After Oral Ingestion of Collagen Hydrolysate
PeptideIngestion Dose (mg/kg body weight)Maximum Plasma Concentration (nmol/mL)Time to Max Concentration (hours)Reference(s)
Free Hydroxyproline30.8~51-2[10]
153.8~151-2[10]
384.6~251-2[10]
Peptide-bound Hyp30.86.431-2[10]
153.820.171-2[10]
384.632.841-2[10]
Linear Pro-HypN/A3.8671-2[11]
Cyclic Pro-HypN/A0.20862[11]

Hydroxyproline Derivatives in Drug Development

The critical roles of prolyl hydroxylases in both collagen synthesis and HIF signaling have made them attractive targets for drug development.

Prolyl 4-Hydroxylase (P4H) Inhibitors

Inhibitors of P4H that are involved in collagen synthesis are being investigated as potential treatments for fibrotic diseases and cancer metastasis, where excessive collagen deposition is a key pathological feature.[13][14] By inhibiting P4H, these compounds can reduce collagen production and deposition.[13]

Prolyl Hydroxylase Domain (PHD) Inhibitors

Small molecule inhibitors of PHDs are being developed to stabilize HIF-α and mimic a hypoxic response.[15] These inhibitors have shown therapeutic potential in treating anemia associated with chronic kidney disease by stimulating the production of erythropoietin (EPO), a HIF target gene.[15] Several PHD inhibitors are currently in clinical trials.[16]

Quantitative Data on PHD Inhibitor Potency
InhibitorPHD IsoformIC50 (µM)Reference(s)
Compound 8PHD20.256[17]
Compound 9PHD20.210[17]
Compound 10PHD20.396[17]
Compound 11PHD20.950[17]
Compound 13PHD20.153[17]
Compound 14PHD20.261[17]
Compound 15PHD20.213[17]
(R)-16PHD20.093[17]
(S)-17PHD213.2[17]
FG-4592 (Roxadustat)PHD2~0.5
GSK1278863 (Daprodustat)PHD2~0.05
MolidustatPHD2~0.1
VadadustatPHD2~1.0

Workflow Diagram: Drug Discovery Process for PHD Inhibitors

Drug_Discovery_Workflow Target_ID Target Identification & Validation (PHDs) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vitro & In vivo) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval & Market Clinical_Trials->Approval

Caption: A generalized workflow for the discovery and development of small molecule PHD inhibitors.

Experimental Protocols

Quantification of Hydroxyproline in Biological Samples

This protocol is a generalized colorimetric assay for the determination of total hydroxyproline content in tissues, which is a common method to estimate collagen content.

Materials:

  • Tissue sample

  • 10 N NaOH

  • 10 N HCl

  • Chloramine-T reagent

  • DMAB reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol)

  • Hydroxyproline standard solution

  • Heating block or water bath (60°C and 120°C)

  • Spectrophotometer or plate reader (560 nm)

Procedure:

  • Sample Hydrolysis:

    • Homogenize the tissue sample in distilled water.

    • Add an equal volume of 10 N NaOH to the homogenate.

    • Hydrolyze the sample at 120°C for 1 hour in a sealed, pressure-tight tube.

    • Cool the hydrolysate and neutralize with an equal volume of 10 N HCl.

    • Centrifuge to pellet any debris and collect the supernatant.

  • Oxidation:

    • Add Chloramine-T reagent to an aliquot of the supernatant and standards.

    • Incubate at room temperature for 20-25 minutes.

  • Color Development:

    • Add DMAB reagent to each sample and standard.

    • Incubate at 60°C for 15-20 minutes.

    • Cool the samples to room temperature.

  • Measurement:

    • Measure the absorbance at 560 nm.

  • Calculation:

    • Generate a standard curve using the hydroxyproline standards.

    • Determine the hydroxyproline concentration in the samples from the standard curve.

In Vitro Prolyl Hydroxylase (PHD) Activity Assay

This protocol describes a general method to measure the activity of PHD enzymes by detecting the consumption of the co-substrate α-ketoglutarate.

Materials:

  • Recombinant PHD enzyme

  • HIF-1α peptide substrate (containing the proline residue to be hydroxylated)

  • α-ketoglutarate (α-KG)

  • Ascorbate

  • FeSO4

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • NaOH solution

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Reaction:

    • In a reaction vessel, combine the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, ascorbate, and FeSO4.

    • Initiate the reaction by adding α-ketoglutarate.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Stop the reaction (e.g., by adding a strong acid).

  • α-Ketoglutarate Detection:

    • Add DNPH solution to the reaction mixture to derivatize the remaining α-ketoglutarate.

    • Incubate to allow for the formation of the hydrazone derivative.

    • Add a strong base (e.g., NaOH) to develop the color.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the α-KG-DNPH derivative.

  • Calculation:

    • The amount of α-ketoglutarate consumed is inversely proportional to the absorbance. Calculate the enzyme activity based on the rate of α-ketoglutarate consumption.

Western Blot Analysis of HIF-1α Stabilization

This protocol outlines the key steps for detecting the stabilization of HIF-1α in cell lysates by Western blotting, a common method to assess the cellular activity of PHD inhibitors.

Materials:

  • Cultured cells

  • PHD inhibitor or hypoxic chamber

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PHD inhibitor or expose to hypoxia (e.g., 1% O2) for the desired time.[17]

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.[1]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[14]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Detect the chemiluminescent signal using an imaging system. An increase in the HIF-1α band intensity indicates stabilization.

Conclusion

Hydroxyproline and its derivatives are far more than just structural components of collagen. They are key players in fundamental biochemical processes, including the cellular response to hypoxia, and are emerging as important molecules in diagnostics and therapeutics. The ability to modulate the activity of prolyl hydroxylases with small molecule inhibitors has opened up new avenues for the treatment of a range of diseases, from anemia to fibrosis and cancer. The continued exploration of the biochemistry of hydroxyproline derivatives, facilitated by the robust experimental protocols outlined in this guide, promises to yield further insights and novel therapeutic strategies in the years to come.

References

Methodological & Application

Protocol for Boc-Hyp-OMe Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis, prized for its stability under various conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amino acids, such as Boc-4-hydroxyproline methyl ester (Boc-Hyp-OMe), is a critical step that requires careful optimization to ensure high yield and purity of the desired product while minimizing side reactions. This document provides detailed protocols for the deprotection of this compound using trifluoroacetic acid (TFA) and hydrogen chloride (HCl), a summary of quantitative data, and a discussion of potential side reactions and mitigation strategies.

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt.

The generated tert-butyl cations are potent electrophiles that can lead to undesired alkylation of sensitive amino acid residues. To prevent these side reactions, scavengers are often included in the deprotection cocktail to trap the tert-butyl cations.

Quantitative Data Summary

The selection of a deprotection protocol is often guided by factors such as the scale of the reaction, the acid sensitivity of other functional groups in the peptide, and the desired final salt form of the deprotected amine. The following tables summarize the available quantitative data for common Boc deprotection methods.

Table 1: Deprotection of Boc-Amino Acids with Trifluoroacetic Acid (TFA)

SubstrateTFA Concentration (% in DCM)Reaction TimeTemperatureYield (%)Purity (%)Reference
Boc-protected peptides55%30 minRoom Temp.-Average 9% higher than 100% TFA[1]
Boc-protected peptides100%5 minRoom Temp.--[1]
General Boc-amines25-50%1-2 hoursRoom Temp.High-[2]

Table 2: Deprotection of Boc-Amino Acids with Hydrogen Chloride (HCl)

SubstrateHCl ConcentrationSolventReaction TimeTemperatureYield (%)Reference
Boc-Hyp-OH4 M (gas in methanol)Methanol12 hoursRoom Temp.99%[3]
Boc-Ala-OtBu4 MDioxane30 minRoom Temp.>95%
General Boc-amines4 MDioxane10-20 minRoom Temp.High[4]

Experimental Protocols

Protocol 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol is a standard method for the removal of the N-terminal Boc group and is widely applicable.

Materials:

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 5-10 mL per gram of substrate) in a round-bottom flask.

  • Scavenger Addition (Optional): If the peptide contains sensitive residues prone to alkylation (e.g., Trp, Met), add a scavenger such as TIS (1-5% v/v) or anisole (1-5% v/v) to the solution.

  • Cooling: Cool the flask to 0 °C in an ice bath with stirring.

  • TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is commonly used.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

    • To obtain the free amine, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

    • To isolate the TFA salt, triturate the concentrated residue with cold diethyl ether to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[5]

Protocol 2: Deprotection of this compound using 4M HCl in Dioxane

This method is an effective alternative to TFA and often yields the hydrochloride salt of the deprotected amine directly as a solid.

Materials:

  • This compound

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane (B91453)

  • Anhydrous 1,4-dioxane

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • HCl Addition: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected substrate).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can be monitored by TLC.

  • Work-up and Isolation:

    • Upon completion of the reaction, remove the solvent in vacuo.

    • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.

    • Collect the precipitate by filtration and wash with cold ether.

    • Dry the product under vacuum.[3]

Potential Side Reactions and Mitigation

Several side reactions can occur during Boc deprotection, leading to impurities in the final product.

  • Alkylation: The tert-butyl cation generated during deprotection can alkylate sensitive residues such as tryptophan, methionine, and tyrosine. The inclusion of scavengers like triisopropylsilane (TIS), triethylsilane (TES), anisole, or thioanisole (B89551) is crucial to trap these carbocations.[3]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate under acidic conditions, which can lead to a mixture of α- and β-aspartyl peptides. Using milder deprotection conditions and shorter reaction times can help minimize this side reaction.

  • Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, particularly under strong acidic conditions.

  • Incomplete Deprotection: Sterically hindered N-termini may lead to incomplete removal of the Boc group. Extending the deprotection time or using a higher concentration of acid can help drive the reaction to completion.[1]

The hydroxyl group of hydroxyproline (B1673980) is generally stable under the acidic conditions used for Boc deprotection and does not typically lead to significant side reactions.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve scavenger Add Scavenger (Optional) dissolve->scavenger add_acid Add Acid (TFA or HCl/Dioxane) scavenger->add_acid react Stir at RT add_acid->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry end End: Hyp-OMe Salt filter_dry->end

Caption: Experimental workflow for the deprotection of this compound.

Boc_Deprotection_Mechanism cluster_mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_scavenging Scavenger Action Boc_Amine Boc-NH-R Protonation Protonated Boc-Amine Boc_Amine->Protonation + H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - t-Bu+ tBu_cation tert-Butyl Cation Protonation->tBu_cation Free_Amine R-NH3+ (Amine Salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 tBu_cation2 tert-Butyl Cation Scavenger Scavenger (e.g., TIS) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation tBu_cation2->Trapped_Cation

Caption: Mechanism of Boc deprotection and scavenger action.

References

Application Notes and Protocols for the Coupling of Boc-Hyp-OMe in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the efficient incorporation of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe) in Boc-based solid-phase peptide synthesis (SPPS).

Introduction

Hydroxyproline (B1673980) (Hyp) is a critical non-canonical amino acid integral to the structure and function of various peptides and proteins, most notably collagen. Its incorporation into synthetic peptides can impart unique conformational constraints and enhance biological activity. In Boc-based solid-phase peptide synthesis (SPPS), the choice of protecting groups and the specific derivative of the amino acid are crucial for achieving high coupling efficiencies and overall peptide purity. This document focuses on the use of this compound, a derivative where the carboxylic acid is protected as a methyl ester. While the free carboxylic acid version, Boc-Hyp-OH, is also utilized, the methyl ester can present different considerations in the coupling strategy.

Solid-phase peptide synthesis is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acid residues on a solid support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS.[1] However, challenges such as "difficult couplings" can arise, leading to lower yields and purity.[3] Proline and its derivatives are known to sometimes contribute to such challenges.[4]

Data Presentation: Coupling Efficiency Considerations

Direct, peer-reviewed quantitative data comparing the coupling efficiency of this compound to other protected hydroxyproline derivatives in a standardized system is limited in publicly available literature. However, the efficiency of any coupling reaction in SPPS is influenced by several factors, including the choice of coupling reagent, reaction time, temperature, and the nature of the peptide-resin.

For sterically hindered or challenging couplings, the choice of activating reagent is paramount.[5] The following table provides a qualitative and inferred quantitative comparison of common coupling reagents based on their known performance with challenging amino acids. These values should be considered representative and may vary based on the specific peptide sequence and reaction conditions.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA >95Very LowHighly efficient for hindered couplings with rapid reaction times. Often the reagent of choice for difficult sequences.[6]
HBTU/DIPEA 90 - 98LowA reliable and widely used reagent, offering a good balance of reactivity and cost. Slightly less reactive than HATU.[5]
DIC/HOBt 85 - 95Low to ModerateA cost-effective and common choice. The addition of HOBt helps to suppress racemization and improve efficiency.[5]

Note: The purity of the final peptide is a critical measure of overall synthesis success. Even with high individual coupling yields, cumulative failures in deprotection and coupling steps can significantly reduce the final product yield. For instance, a 99% yield at each of the 140 steps of a 70-mer peptide synthesis results in a theoretical overall yield of only 24%.[4]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a growing peptide chain on a solid support using Boc-SPPS. Optimization may be required for specific peptide sequences.

Materials and Reagents
  • This compound

  • Peptide synthesis grade resin (e.g., Merrifield, PAM, or MBHA resin)[7]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • HOBt (1-Hydroxybenzotriazole) - if using DIC

  • Washing solvents (e.g., DCM, Isopropanol)

  • Ninhydrin (B49086) test kit for monitoring coupling completion

General Boc-SPPS Cycle

The following diagram illustrates the general workflow for a single amino acid coupling cycle in Boc-SPPS.

SPPS_Cycle Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIPEA in DCM/DMF) Washing1->Neutralization Washing2 Washing (DCM/DMF) Neutralization->Washing2 Coupling Amino Acid Coupling (this compound + Activator) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Ready for Next Cycle Washing3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency, especially for potentially difficult sequences.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Boc group removed) in DMF for 30 minutes.

  • Pre-activation of Amino Acid: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated this compound solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Proceed to the next cycle: The peptide-resin is now ready for the next Boc deprotection step.

Protocol 2: Coupling of this compound using DIC/HOBt

This protocol provides a cost-effective alternative for routine couplings.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Boc group removed) in DMF for 30 minutes.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for reaction completion.

  • Washing: Upon completion, wash the peptide-resin with DMF (3 times) and DCM (3 times).

  • Proceed to the next cycle: The peptide-resin is ready for the subsequent deprotection step.

Troubleshooting Difficult Couplings

In instances where the initial coupling of this compound is incomplete, as indicated by a positive ninhydrin test, the following strategies can be employed:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.

  • Increase Reaction Time: Extend the coupling reaction time (e.g., overnight).

  • Change Coupling Reagent: If using DIC/HOBt, switching to a more potent activator like HATU for the recoupling step can be effective.

  • Capping: If incomplete coupling persists after a second attempt, it is advisable to cap the unreacted free amines using a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences.

The following decision tree can guide the troubleshooting process for an incomplete coupling reaction.

Troubleshooting_Workflow Start Initial Coupling of This compound NinhydrinTest Ninhydrin Test Start->NinhydrinTest Positive Positive (Incomplete Coupling) NinhydrinTest->Positive Negative Negative (Complete Coupling) NinhydrinTest->Negative DoubleCouple Perform Double Coupling Positive->DoubleCouple Proceed Proceed to Next Cycle Negative->Proceed NinhydrinTest2 Ninhydrin Test DoubleCouple->NinhydrinTest2 Positive2 Positive NinhydrinTest2->Positive2 Negative2 Negative NinhydrinTest2->Negative2 Capping Cap Unreacted Amines (e.g., Acetic Anhydride) Positive2->Capping Negative2->Proceed Capping->Proceed

Caption: Decision workflow for troubleshooting incomplete coupling.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis is readily achievable with the appropriate selection of coupling reagents and reaction conditions. For routine synthesis, DIC/HOBt can be a suitable choice, while for more challenging sequences or to ensure the highest possible efficiency, the use of HATU is recommended. Careful monitoring of the coupling reaction completion is essential to maximize the yield and purity of the final peptide product. These protocols and guidelines provide a solid foundation for researchers to effectively utilize this compound in the synthesis of novel and complex peptides.

References

Application Notes and Protocols for Collagen-Like Peptide Synthesis Using Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure, formed by repeating Gly-X-Y amino acid sequences. The imino acids proline and (2S,4R)-4-hydroxyproline (Hyp) are frequently found in the X and Y positions, respectively. The hydroxyl group of hydroxyproline (B1673980) plays a crucial role in stabilizing the collagen triple helix.[[“]] The chemical synthesis of collagen-like peptides (CLPs) allows for the precise incorporation of modified residues to study collagen structure, stability, and biological function.[2] Boc-L-trans-4-hydroxyproline methyl ester (Boc-Hyp-OMe) is a key building block in the Boc-based solid-phase peptide synthesis (SPPS) of these CLPs, enabling the creation of novel biomaterials and therapeutic agents.[3]

These application notes provide detailed protocols for the synthesis of a model collagen-like peptide, (Pro-Hyp-Gly)n, using this compound, along with methods for purification and characterization.

Data Presentation

Table 1: Physicochemical Properties of Boc-Hyp-OH
PropertyValueReference
CAS Number 13726-69-7[]
Molecular Weight 231.25 g/mol []
Appearance White to off-white powder[3]
Melting Point 123-127 °C[5]
Optical Rotation [α]20/D −53.5±2°, c = 1% in DMF[5]
Purity ≥98.0% (TLC)[5]
Table 2: Representative Yield and Purity in CLP Synthesis
Synthesis StepParameterTypical Value
Single Coupling Cycle Coupling Efficiency>99%
Overall Synthesis (10-mer) Crude Yield~70-80%
After HPLC Purification Final Purity>95%
Overall Yield (Purified) Theoretical Overall Yield (99.5% step yield for a 70-mer)50%[6]

Note: Yields are sequence-dependent and can vary.

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Synthesis of (Pro-Hyp-Gly)₃

This protocol outlines the manual synthesis of a nonapeptide with the sequence Pro-Hyp-Gly-Pro-Hyp-Gly-Pro-Hyp-Gly on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • Boc-Gly-OH

  • Boc-Pro-OH

  • Boc-Hyp-OH

  • Cesium carbonate (Cs₂CO₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542)

Procedure:

  • Resin Preparation and First Amino Acid Attachment (Boc-Gly-OH):

    • Swell 1 g of Merrifield resin in DMF in a reaction vessel for 1 hour.

    • Prepare the cesium salt of Boc-Gly-OH by reacting it with an aqueous solution of cesium carbonate, followed by solvent removal.[7]

    • Add the dried Boc-Gly-cesium salt to the swollen resin in DMF and heat at 50°C overnight.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

  • Peptide Chain Elongation (Iterative Cycle):

    • Step A: Boc Deprotection

      • Swell the resin in DCM.

      • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[8]

      • Wash the resin with DCM (3x) and isopropanol (B130326) (2x).[8]

    • Step B: Neutralization

      • Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

      • Wash the resin with DCM (3x).

    • Step C: Amino Acid Coupling

      • In a separate vessel, dissolve the next Boc-protected amino acid (Boc-Pro-OH or Boc-Hyp-OH) (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

      • Add the activation mixture to the resin and shake for 2-4 hours at room temperature.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

      • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the elongation cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly.

    • In a specialized HF cleavage apparatus, add anisole as a scavenger (1 mL per gram of resin).

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill anhydrous HF into the vessel (10 mL per gram of resin).[8]

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Triturate the residue with cold diethyl ether and collect the precipitated peptide by filtration.

Protocol 2: Purification and Characterization of the Collagen-Like Peptide

Materials:

  • Crude synthesized peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Reverse-phase C18 HPLC column

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of aqueous ACN.

    • Purify the peptide using a preparative reverse-phase C18 column.

    • Elute with a linear gradient of 5% to 60% ACN in water (both containing 0.1% TFA) over 60 minutes.[9]

    • Collect fractions and analyze by analytical HPLC to identify those with the highest purity.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Characterization:

    • Mass Spectrometry:

      • Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI mass spectrometry.[9]

      • The expected mass for (Pro-Hyp-Gly)₃ would be calculated based on its amino acid composition.

    • Amino Acid Analysis:

      • Hydrolyze a small sample of the peptide in 6 N HCl at 110°C for 24 hours.[10]

      • Analyze the amino acid composition to confirm the expected ratios of Pro, Hyp, and Gly.

    • Circular Dichroism (CD) Spectroscopy:

      • Dissolve the peptide in 50 mM acetic acid to a concentration of 0.2 mM.[9]

      • Perform thermal denaturation experiments by monitoring the CD signal at 225 nm while increasing the temperature to determine the melting temperature (Tm), which is indicative of triple helix stability.[9]

Visualizations

experimental_workflow start Start: Merrifield Resin swell_resin Swell Resin in DMF start->swell_resin attach_gly Attach Boc-Gly-OH swell_resin->attach_gly deprotection Boc Deprotection (50% TFA/DCM) attach_gly->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Couple next Boc-AA-OH (Boc-Pro-OH or Boc-Hyp-OH) + DIC/HOBt neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle (8x) wash->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (HF/Anisole) repeat->final_cleavage Synthesis Complete purification Purification (RP-HPLC) final_cleavage->purification characterization Characterization (MS, AAA, CD) purification->characterization end_product Final Product: (Pro-Hyp-Gly)₃ characterization->end_product

Caption: Experimental workflow for Boc-based solid-phase synthesis of (Pro-Hyp-Gly)₃.

signaling_pathway clp Collagen-Like Peptide (e.g., containing Pro-Hyp-Gly) receptor Cell Surface Receptor (e.g., Integrin) clp->receptor Binds tgf_beta_receptor TGF-β Receptor clp->tgf_beta_receptor Activates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates cell_proliferation Cell Proliferation mtor->cell_proliferation smad Smad2/3 tgf_beta_receptor->smad Phosphorylates smad4 Smad4 smad->smad4 Complexes with nucleus Nucleus smad4->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Regulates collagen_synthesis Increased Collagen Synthesis gene_expression->collagen_synthesis

Caption: Signaling pathways modulated by collagen-like peptides.[[“]][11]

Applications in Drug Development

The ability to synthesize custom CLPs using this compound opens up numerous avenues for drug development and research.

  • Tissue Engineering: Synthetic CLPs can be used to create biomaterials that mimic the natural extracellular matrix, promoting cell adhesion, proliferation, and tissue regeneration.[3]

  • Wound Healing: Peptides derived from collagen have been shown to stimulate key signaling pathways like TGF-β/Smad and PI3K/Akt/mTOR, which are crucial for wound healing and skin repair.[[“]]

  • Targeted Drug Delivery: CLPs can be functionalized to target specific tissues or cell types, serving as carriers for therapeutic agents.

  • Disease Modeling: Synthesizing CLPs with specific mutations or modifications allows researchers to model collagen-related diseases and study their molecular basis.[[“]][13][14]

References

Application Notes and Protocols for the Incorporation of Boc-Hyp-OMe into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of N-Boc-trans-4-methoxy-L-proline (Boc-Hyp-OMe) into cyclic peptides. This modified amino acid is a valuable building block for creating conformationally constrained peptides with potential applications in drug discovery and development. The methodologies outlined below cover both solid-phase and solution-phase synthesis strategies, along with purification and characterization techniques.

Introduction

Cyclic peptides offer several advantages over their linear counterparts, including enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability.[1] The incorporation of modified amino acids, such as this compound, can further rigidify the peptide backbone and introduce novel functionalities. Hydroxyproline (B1673980) and its derivatives are key components of collagen and have been shown to play a role in various biological processes.[2] Cyclic peptides containing hydroxyproline have demonstrated a range of biological activities, including antioxidant and cell growth-promoting effects.[3][4]

This document provides two primary protocols for the synthesis of cyclic peptides containing this compound:

  • Solid-Phase Peptide Synthesis (SPPS) of a Linear Precursor Followed by Solution-Phase Cyclization: A versatile method suitable for a wide range of cyclic peptide structures.

  • Solution-Phase Synthesis and Cyclization: A classical approach that can be advantageous for specific sequences and for scaling up production.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

The incorporation of sterically hindered amino acids like N-methylated or β-branched residues can be challenging. While specific comparative data for this compound is limited, the following table provides a summary of the efficacy of various coupling reagents for other hindered Boc-protected amino acids, which can serve as a guide for optimizing the coupling of this compound.[5][6]

Coupling Reagent/MethodTypical Coupling Yield (%)Purity (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99> 95LowHighly efficient for hindered couplings with rapid reaction times.[6]
HBTU/DIPEA 90 - 98> 95LowA reliable and widely used reagent, slightly less reactive than HATU.[5][6]
DIC/OxymaPure 92 - 97> 95Very LowOxymaPure enhances coupling efficiency and effectively suppresses racemization.[6]
PyBOP/DIPEA 85 - 95> 90Low to ModerateA well-established phosphonium-based reagent.
EDC/HOBt 70 - 90VariableModerateA cost-effective carbodiimide (B86325) method; byproducts are water-soluble.[7]
Table 2: Cyclization Yield of Hydroxyproline-Containing Peptides Under Various Conditions

The efficiency of cyclization is highly dependent on the reaction conditions. The following table summarizes cyclization yields for hydroxyproline-containing peptides, primarily focusing on the formation of cyclic dipeptides from linear tripeptide precursors.[3]

Peptide SequenceCyclization ConditionsYield (%)Reference
Ala-Hyp-Gly85 °C, pH 4.8, 3 h~100[3]
Leu-Hyp-Gly85 °C, pH 4.8, 3 hHigh (not quantified)[3]
Various X-Hyp-Gly85 °C, pH 4.8, 1 h>50 (except Pro-Hyp-Gly)[3]
Ala-Hyp-Gly100 °C, pH 4.8, 1 h82.7[3]
Ala-Hyp-Gly85 °C, pH 7.2, 1 h72.7[3]
Ala-Hyp-Gly85 °C, pH 2.4, 1 h8.7[3]
Linear HexapeptidesHBTU, DIPEA, DMF (Solution Phase)Not specified[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Hexapeptide Precursor and Solution-Phase Cyclization

This protocol describes the synthesis of a model linear hexapeptide containing this compound on a 2-chlorotrityl chloride (2-CTC) resin, followed by cleavage and solution-phase cyclization.[8]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, DIC, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Hexafluoroisopropanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Preparative HPLC system

  • Mass spectrometer

Workflow Diagram:

SPPS_Workflow Resin 2-CTC Resin Load 1. Resin Swelling & First AA Loading Resin->Load Deprotect1 2. Fmoc Deprotection (Piperidine/DMF) Load->Deprotect1 Couple 3. AA Coupling (this compound + Reagents) Deprotect1->Couple Deprotect2 4. Fmoc Deprotection Couple->Deprotect2 Elongate 5. Peptide Elongation (Repeat Steps 3 & 4) Deprotect2->Elongate Cleave 6. Cleavage from Resin (HFIP/DCM) Elongate->Cleave Cyclize 7. Solution-Phase Cyclization (e.g., HBTU/DIPEA) Cleave->Cyclize Deprotect_Final 8. Final Deprotection (TFA/TIS/DCM) Cyclize->Deprotect_Final Purify 9. Purification (Prep-HPLC) Deprotect_Final->Purify Analyze 10. Analysis (MS, HPLC) Purify->Analyze

SPPS workflow for cyclic peptides.

Procedure:

  • Resin Preparation and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 2 equivalents) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.

    • Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.

    • Amino Acid Coupling:

      • For standard amino acids: Pre-activate a solution of the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2 minutes. Add this solution to the resin and shake for 1-2 hours.

      • For this compound: Due to potential steric hindrance, use HATU (3.9 equivalents) and DIPEA (8 equivalents) for activation and allow for a longer coupling time (2-4 hours). Double coupling may be necessary.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage of the Linear Peptide from Resin:

    • After the final coupling, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a solution of 20% HFIP in DCM for 1 hour to cleave the peptide while keeping the side-chain protecting groups intact.[8]

    • Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure.

  • Solution-Phase Cyclization:

    • Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add HBTU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by analytical HPLC-MS.

    • Once the reaction is complete, remove the DMF under high vacuum.

  • Final Deprotection and Purification:

    • Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5) for 2-3 hours to remove all remaining protecting groups.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide by preparative reverse-phase HPLC.[9][10]

    • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Characterization:

    • Confirm the identity and purity of the final cyclic peptide by analytical HPLC and mass spectrometry.[9][11]

Protocol 2: Solution-Phase Synthesis and Cyclization of a Dipeptide

This protocol details the synthesis of a simple cyclic dipeptide containing a this compound analogue, adapted from a general solution-phase peptide synthesis methodology.[12]

Materials:

  • Boc-L-Alanine

  • L-Hydroxyproline methyl ester hydrochloride (as a stand-in for Hyp-OMe)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA

  • DCM

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Workflow Diagram:

Solution_Phase_Workflow Reactants Boc-Ala-OH + H-Hyp-OMe Couple 1. Peptide Coupling (DCC/HOBt) Reactants->Couple Linear_Peptide Boc-Ala-Hyp-OMe Couple->Linear_Peptide Deprotect_Boc 2. Boc Deprotection (TFA or HCl) Linear_Peptide->Deprotect_Boc Linear_Amine H-Ala-Hyp-OMe Deprotect_Boc->Linear_Amine Cyclize 3. Cyclization (Heat/High Dilution) Linear_Amine->Cyclize Cyclic_Peptide cyclo(Ala-Hyp) Cyclize->Cyclic_Peptide Purify 4. Purification (Column Chromatography) Cyclic_Peptide->Purify Analyze 5. Analysis (NMR, MS) Purify->Analyze

Solution-phase synthesis workflow.

Procedure:

  • Linear Dipeptide Synthesis:

    • Dissolve Boc-L-Alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C.

    • In a separate flask, suspend L-Hydroxyproline methyl ester hydrochloride (1 equivalent) in DCM and add DIPEA (1.1 equivalents) to liberate the free amine.

    • Add DCC (1.1 equivalents) to the Boc-L-Alanine solution and stir for 30 minutes at 0°C.

    • Add the free amine solution to the activated Boc-L-Alanine and stir overnight, allowing the reaction to warm to room temperature.

    • Filter the reaction to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude linear dipeptide, Boc-Ala-Hyp-OMe.

    • Purify by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-Ala-Hyp-OMe in a solution of 4 M HCl in dioxane or 50% TFA in DCM.

    • Stir for 1-2 hours at room temperature.

    • Evaporate the solvent to obtain the hydrochloride or trifluoroacetate (B77799) salt of the linear dipeptide, H-Ala-Hyp-OMe.

  • Cyclization:

    • Dissolve the linear dipeptide salt in a suitable solvent (e.g., isopropanol (B130326) or a high-boiling point alcohol) at a high dilution.

    • Heat the solution to reflux (e.g., 85-100°C) for several hours to overnight. The cyclization can be promoted by the addition of a mild base like ammonium (B1175870) acetate.

    • Monitor the formation of the cyclic dipeptide, cyclo(Ala-Hyp), by TLC or HPLC-MS.

  • Purification and Characterization:

    • After completion, cool the reaction mixture and evaporate the solvent.

    • Purify the crude cyclic dipeptide by silica gel column chromatography or preparative HPLC.

    • Characterize the final product by NMR, mass spectrometry, and HPLC.

Biological Context: TGF-β Signaling and Collagen Synthesis

Cyclic peptides containing hydroxyproline are of interest due to their relationship with collagen, a key component of the extracellular matrix (ECM). The synthesis of collagen is tightly regulated by various signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role in fibroblasts.[6][12][13]

TGF-β Signaling Pathway Diagram:

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI activates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc translocates DNA DNA SMAD_complex_nuc->DNA binds to Transcription Transcription of Collagen Genes (e.g., COL1A1, COL1A2) DNA->Transcription Procollagen (B1174764) Procollagen Synthesis & Hydroxylation Transcription->Procollagen

TGF-β signaling pathway in fibroblasts.

Pathway Description:

  • Ligand Binding: TGF-β binds to its type II receptor (TβRII) on the fibroblast cell surface.

  • Receptor Complex Formation: This binding recruits and phosphorylates the type I receptor (TβRI, also known as ALK5).

  • SMAD Activation: The activated TβRI phosphorylates intracellular signaling molecules, SMAD2 and SMAD3.

  • Complex Formation: Phosphorylated SMAD2/3 forms a complex with SMAD4.

  • Nuclear Translocation: This SMAD complex translocates into the nucleus.

  • Gene Transcription: In the nucleus, the SMAD complex binds to specific DNA sequences in the promoter regions of target genes, including those encoding for type I collagen (COL1A1 and COL1A2), leading to their increased transcription.[5]

  • Collagen Synthesis: The resulting mRNA is translated, and procollagen chains are synthesized in the endoplasmic reticulum, where proline residues are hydroxylated, a critical step for collagen triple helix stability.

Cyclic peptides containing hydroxyproline mimetics could potentially modulate this pathway or other aspects of ECM homeostasis, making them interesting candidates for therapeutics targeting fibrotic diseases or for promoting tissue regeneration.

Conclusion

The incorporation of this compound into cyclic peptides provides a powerful strategy for developing novel bioactive molecules. The choice between solid-phase and solution-phase synthesis will depend on the specific target peptide, desired scale, and available resources. Careful selection of coupling reagents is crucial for achieving high yields, especially when dealing with sterically hindered amino acids. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize, purify, and characterize these promising compounds for further biological evaluation.

References

Synthetic Route for N-BOC-cis-4-hydroxyproline Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-BOC-cis-4-hydroxyproline methyl ester, a valuable building block in medicinal chemistry and peptide synthesis.[1][2][3] The cis-configuration of the hydroxyl group imparts unique conformational constraints, making it a crucial component in the design of novel therapeutics and peptidomimetics.[3] This document outlines two primary synthetic strategies, starting from either L-hydroxyproline or its more common trans-isomer, N-BOC-trans-4-hydroxy-L-proline methyl ester.

Synthetic Strategies Overview

Two principal routes for the synthesis of N-BOC-cis-4-hydroxyproline methyl ester are presented:

  • Direct Synthesis from 4-Hydroxy-L-proline: A two-step sequence involving the protection of the amine group with a tert-butoxycarbonyl (BOC) group, followed by the esterification of the carboxylic acid.[4] This method is advantageous for its straightforward approach and high yields.[4]

  • Stereochemical Inversion of the trans-Isomer: This route utilizes the readily available N-Boc-trans-4-hydroxy-L-proline methyl ester and inverts the stereochemistry of the hydroxyl group to the desired cis-configuration.[5][6] The Mitsunobu reaction is a key transformation in this pathway, known for its reliability in achieving S(_N)2 displacement on secondary alcohols with inversion of stereochemistry.[5][7]

The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic protocols.

ParameterRoute 1: Direct Synthesis from 4-Hydroxy-L-prolineRoute 2: Stereochemical Inversion via Mitsunobu Reaction
Starting Material 4-Hydroxy-L-prolineN-Boc-trans-4-hydroxy-L-proline methyl ester
Key Reagents Step 1: BOC Anhydride, DMAP, DichloromethaneStep 2: DCC, Methanol (B129727), Tetrahydrofuran (B95107)Step 1: p-Nitrobenzoic acid, PPh(_3), DIAD/DEAD, THFStep 2: Base (e.g., NaOH or NaOCH(_3))
Overall Yield High (exact percentage varies based on specific conditions)[4]Good (A similar three-step process for a related compound reported an 82% overall yield)[8]
Key Intermediates N-BOC-4-hydroxy-L-prolineN-Boc-4-(p-nitrobenzoyloxy)-L-proline methyl ester (trans)
Reaction Conditions Step 1: 20-30 °CStep 2: 20-30 °CStep 1 (Mitsunobu): 0 °C to room temperatureStep 2 (Saponification): Room temperature

Experimental Protocols

Route 1: Direct Synthesis from 4-Hydroxy-L-proline

This protocol is adapted from a patented synthesis process.[4]

Step 1: Synthesis of N-BOC-4-hydroxy-L-proline

  • To a reaction vessel, add dichloromethane, 4-hydroxy-L-proline, and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Stir the mixture at 20-30 °C.

  • Slowly add Di-tert-butyl dicarbonate (B1257347) (BOC anhydride) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, quench the reaction with water and continue stirring.

  • Separate the organic phase, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain N-BOC-4-hydroxy-L-proline as a white solid.

Step 2: Synthesis of N-BOC-cis-4-hydroxyproline Methyl Ester

  • In a separate reaction vessel, dissolve the N-BOC-4-hydroxy-L-proline obtained from Step 1 in tetrahydrofuran.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution and stir for 1 hour at 20-30 °C.

  • Slowly add methanol to the reaction mixture and maintain the temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization to obtain pure N-BOC-cis-4-hydroxyproline methyl ester as a white solid.[4]

Route 2: Stereochemical Inversion of N-Boc-trans-4-hydroxy-L-proline methyl ester via Mitsunobu Reaction

This protocol is based on established procedures for the Mitsunobu reaction on hydroxyproline (B1673980) derivatives.[5][6][9]

Step 1: Mitsunobu Reaction for Inversion of Stereochemistry

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester, triphenylphosphine (B44618) (PPh(3)), and p-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) dropwise to the reaction mixture over 30 minutes.[5]

  • Allow the reaction to warm to room temperature and stir for an additional 6 hours.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the crude product in a suitable solvent like ethyl acetate (B1210297) and wash with brine to remove water-soluble byproducts.[5]

  • Concentrate the organic layer to obtain the crude N-Boc-4-(p-nitrobenzoyloxy)-L-proline methyl ester with the inverted (cis) configuration at the C4 position. Further purification may be required.

Step 2: Saponification to N-BOC-cis-4-hydroxyproline Methyl Ester

  • Dissolve the crude product from Step 1 in a suitable solvent mixture (e.g., methanol/water).

  • Add a base such as sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (NaOCH(_3)) to hydrolyze the p-nitrobenzoyl ester.[7]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a mild acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by chromatography or recrystallization to yield the final product, N-BOC-cis-4-hydroxyproline methyl ester.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described.

Synthetic_Route_1 start 4-Hydroxy-L-proline intermediate N-BOC-4-hydroxy-L-proline start->intermediate Step 1: BOC Protection product N-BOC-cis-4-hydroxyproline Methyl Ester intermediate->product Step 2: Esterification reagent1 BOC Anhydride, DMAP Dichloromethane reagent2 DCC, Methanol Tetrahydrofuran

Caption: Direct synthesis of N-BOC-cis-4-hydroxyproline methyl ester.

Synthetic_Route_2 start N-Boc-trans-4-hydroxy-L-proline methyl ester intermediate N-Boc-4-(p-nitrobenzoyloxy)-L-proline methyl ester (cis) start->intermediate Step 1: Mitsunobu Reaction (Inversion) product N-BOC-cis-4-hydroxyproline Methyl Ester intermediate->product Step 2: Saponification reagent1 p-Nitrobenzoic acid, PPh3 DIAD/DEAD, THF reagent2 Base (NaOH or NaOCH3)

Caption: Synthesis via stereochemical inversion of the trans-isomer.

References

Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline (B1673980) (Hyp), a post-translationally modified form of proline, is a crucial amino acid residue in structural proteins like collagen and is also found in various other biologically active peptides.[1][2] The secondary alcohol on the pyrrolidine (B122466) ring of hydroxyproline presents a unique chemical handle for post-synthesis modification, allowing for the introduction of diverse functionalities to fine-tune the biological and pharmacological properties of peptides. This "proline editing" approach, performed on solid-phase, enables the synthesis of a wide array of peptide analogues with modified stability, conformation, and bioactivity from a single hydroxyproline-containing precursor peptide.[3][4]

These modifications can be leveraged to install spectroscopic probes, enhance proteolytic stability, introduce bioorthogonal handles for conjugation, and mimic other amino acid side chains.[1][3][4] This document provides detailed application notes and experimental protocols for the most common post-synthesis modifications of peptides containing hydroxyproline.

General Workflow for Post-Synthesis Modification

The general strategy for post-synthesis modification of hydroxyproline-containing peptides on solid-phase is depicted below. It involves the initial synthesis of the peptide with a protected or unprotected hydroxyproline residue, followed by the on-resin chemical modification of the hydroxyl group, and subsequent cleavage and purification of the modified peptide.

Workflow SPPS Solid-Phase Peptide Synthesis (Incorporate Fmoc-Hyp-OH) Deprotection Selective Deprotection of Hyp (if protected) SPPS->Deprotection Modification On-Resin Modification (e.g., Mitsunobu, Acylation, Oxidation) Deprotection->Modification Cleavage Cleavage from Resin and Global Deprotection Modification->Cleavage Purification Purification and Characterization Cleavage->Purification

Caption: General workflow for the post-synthesis modification of hydroxyproline-containing peptides.

Key Modification Strategies and Protocols

This section details the experimental protocols for several key post-synthesis modification reactions of hydroxyproline residues in peptides attached to a solid support.

Mitsunobu Reaction: Inversion of Stereochemistry and Introduction of Various Nucleophiles

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of the C4 hydroxyl group of 4-hydroxyproline (B1632879) from the trans (4R) to the cis (4S) configuration and for the introduction of a wide range of nucleophiles.[3][4][5] This allows for the incorporation of azides, phenols, carboxylic acids (as esters), and other functionalities.

Experimental Protocol: On-Resin Mitsunobu Reaction

This protocol describes the general procedure for a Mitsunobu reaction on a resin-bound peptide containing a hydroxyproline residue.

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL/g of resin) for 1 hour under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In a separate flask, dissolve the nucleophile (e.g., 4-nitrobenzoic acid, a phenol, or diphenylphosphoryl azide) (5-10 equivalents) and triphenylphosphine (B44618) (PPh₃) (5-10 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the reagent solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5-10 equivalents) dropwise to the cooled solution. Stir the mixture for 10-20 minutes at 0 °C. A color change to orange or yellow is typically observed.

  • Coupling to Resin: Add the activated reagent mixture to the swollen peptide-resin. Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with THF (3x), dichloromethane (B109758) (DCM) (3x), and dimethylformamide (DMF) (3x) to remove excess reagents and byproducts.

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).[6][7] Precipitate the peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mitsunobu_Reaction Peptide_Hyp Peptide-Resin with 4R-Hydroxyproline Inversion On-Resin Reaction (Stereochemical Inversion) Peptide_Hyp->Inversion Reagents Nucleophile (Nu-H) PPh3, DIAD/DEAD in THF Reagents->Inversion Peptide_Nu Peptide-Resin with 4S-Substituted Proline Inversion->Peptide_Nu

Caption: Schematic of the on-resin Mitsunobu reaction on a hydroxyproline-containing peptide.

Acylation: Introduction of Ester and Amide Functionalities

The hydroxyl group of hydroxyproline can be readily acylated to introduce ester linkages. This is useful for attaching various carboxylic acids, including fluorescent labels, biotin, or other functional moieties.

Experimental Protocol: On-Resin Acylation

  • Resin Swelling: Swell the hydroxyproline-containing peptide-resin (1 equivalent) in DCM or DMF (10 mL/g of resin) for 30 minutes.

  • Acylation Cocktail Preparation: In a separate vial, dissolve the carboxylic acid (5-10 equivalents), a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (5-10 equivalents), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.1-1 equivalent) in DMF.

  • Coupling Reaction: Add the acylation cocktail to the swollen resin. Let the reaction proceed for 2-12 hours at room temperature with agitation.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).

  • Cleavage and Purification: Cleave the acylated peptide from the resin using a suitable cleavage cocktail and purify by RP-HPLC.

Oxidation: Synthesis of 4-Oxoproline-Containing Peptides

Oxidation of the secondary alcohol of hydroxyproline to a ketone yields a 4-oxoproline residue. This modification can influence the peptide's conformation and can serve as a chemical handle for further derivatization, such as oxime ligation.

Experimental Protocol: On-Resin Oxidation with Dess-Martin Periodinane

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DCM (10 mL/g of resin) for 1 hour.

  • Oxidation: Add a solution of Dess-Martin periodinane (5-10 equivalents) in anhydrous DCM to the swollen resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.

  • Quenching and Washing: Quench the reaction by adding a solution of sodium thiosulfate. Wash the resin extensively with DCM (3x), DMF (3x), and methanol (3x).

  • Cleavage and Purification: Cleave the peptide from the resin and purify by RP-HPLC.

SN2 Substitution via Sulfonylation: A Versatile Approach for Diverse Functionalities

The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a variety of nucleophiles via an SN2 reaction. This two-step process allows for the introduction of a broader range of functional groups than the direct Mitsunobu reaction.

Experimental Protocol: On-Resin Sulfonylation and SN2 Substitution

Step 1: Sulfonylation

  • Resin Swelling: Swell the hydroxyproline-containing peptide-resin (1 equivalent) in anhydrous DCM or pyridine (B92270).

  • Sulfonylation: Add a solution of p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) (5-10 equivalents) and a base such as pyridine or triethylamine (B128534) (5-10 equivalents) in the same solvent.

  • Reaction: Let the reaction proceed for 4-12 hours at room temperature.

  • Washing: Wash the resin with the reaction solvent, DCM, and DMF.

Step 2: SN2 Substitution

  • Nucleophilic Displacement: Swell the sulfonylated peptide-resin in a suitable solvent (e.g., DMF, DMSO). Add a solution of the desired nucleophile (e.g., sodium azide, a thiol, or an amine) (10-20 equivalents).

  • Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and let it react for 12-48 hours.

  • Washing: Wash the resin thoroughly with the reaction solvent, water (if compatible), DMF, and DCM.

  • Cleavage and Purification: Cleave the final peptide from the resin and purify by RP-HPLC.

SN2_Reaction Peptide_Hyp Peptide-Resin with 4R-Hydroxyproline Sulfonylation 1. TsCl or MsCl, Base (Formation of Sulfonate Ester) Peptide_Hyp->Sulfonylation Peptide_OTs Peptide-Resin with 4R-O-Sulfonylproline Sulfonylation->Peptide_OTs Substitution 2. Nucleophile (Nu-) (SN2 Displacement) Peptide_OTs->Substitution Peptide_Nu Peptide-Resin with 4S-Substituted Proline Substitution->Peptide_Nu

Caption: Two-step on-resin SN2 substitution of the hydroxyproline hydroxyl group.

Glycosylation: Mimicking Natural Post-Translational Modifications

Glycosylation of hydroxyproline is a key post-translational modification in plant cell wall proteins and some peptide hormones, impacting their structure and function.[8] Chemoenzymatic or chemical methods can be employed to introduce sugar moieties to hydroxyproline residues in synthetic peptides.

Experimental Protocol: Chemoenzymatic Glycosylation (General Concept)

Direct chemical glycosylation on-resin can be challenging due to the need for protecting group strategies. A common approach involves the synthesis of a glycosylated hydroxyproline building block which is then incorporated during solid-phase peptide synthesis. For post-synthesis modification, chemoenzymatic methods are often preferred.

  • Peptide Synthesis and Purification: Synthesize the hydroxyproline-containing peptide using standard SPPS, cleave it from the resin, and purify it by RP-HPLC.

  • Enzymatic Reaction: Dissolve the purified peptide in a suitable buffer. Add the appropriate glycosyltransferase and the activated sugar donor (e.g., a UDP-sugar).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a sufficient period (e.g., 12-48 hours).

  • Purification: Purify the glycosylated peptide from the reaction mixture using RP-HPLC.

Data Presentation: Quantitative Analysis of Modifications

The efficiency of these post-synthesis modifications can vary depending on the specific peptide sequence, the resin used, and the reaction conditions. The following tables summarize representative quantitative data for some of the described modifications.

Table 1: Efficiency of On-Resin Mitsunobu Reactions on a Model Tetrapeptide (Ac-TY(Hyp)N-NH₂)[4]

NucleophileProduct StereochemistryConversion Efficiency (%)
4-Nitrobenzoic acid4S-O-(4-nitrobenzoyl)>95
4-Nitrophenol4S-O-(4-nitrophenyl)>95
Diphenylphosphoryl azide4S-azido>95
Thioacetic acid4S-thioacetyl~90

Table 2: Representative Yields for Various On-Resin Modifications of Hydroxyproline

Modification TypeReagentsPeptide Sequence ContextReported Yield/ConversionReference
AcylationAcetic Anhydride, PyridineModel Peptide>95%[3]
OxidationDess-Martin PeriodinaneModel Tetrapeptide>95%[4]
Sulfonylation (Mesylation)Ms-Cl, PyridineModel Tetrapeptide>95%[4]
SN2 (Azide displacement)NaN₃ on Mesylated PeptideModel Tetrapeptide>95%[4]

Conclusion

Post-synthesis modification of peptides containing hydroxyproline provides a versatile and powerful platform for generating diverse peptide libraries with tailored properties. The "proline editing" strategy, performed on solid-phase, offers an efficient route to novel peptide analogues that can be invaluable for basic research and the development of new peptide-based therapeutics. The detailed protocols and representative data presented in these application notes serve as a guide for researchers to implement these modifications in their own work. Careful optimization of reaction conditions for each specific peptide sequence is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols: The Role of Boc-Hyp-OMe in Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. They are of significant interest in drug discovery as they can overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1][2] (2S,4R)-N-Boc-4-hydroxyproline methyl ester (Boc-Hyp-OMe) is a crucial chiral building block in the synthesis of these advanced therapeutic candidates.[3][4] As a protected form of hydroxyproline (B1673980), an amino acid critical to the structure of collagen, this compound provides a rigid scaffold that is instrumental in creating conformationally constrained peptide analogs with enhanced potency, selectivity, and stability.

These application notes provide an overview of the use of this compound in developing peptidomimetics, particularly in the synthesis of collagen mimetics and as a versatile precursor for functionally diverse proline analogs through a strategy known as "proline editing."[5]

Key Applications of this compound

Synthesis of Collagen Mimetic Peptides (CMPs)

Collagen, the most abundant protein in mammals, is characterized by its unique triple helix structure formed by repeating Xaa-Yaa-Gly sequences.[6] The (2S,4R)-4-hydroxyproline (Hyp) residue, particularly in the Yaa position, is critical for stabilizing this triple helix.[7] this compound is a fundamental starting material for synthesizing CMPs, which are valuable tools for studying collagen folding, stability, and its role in various diseases.[8]

The incorporation of Hyp, derived from this compound, confers significant thermal stability to the collagen triple helix, a phenomenon attributed to stereoelectronic effects rather than solely to hydrogen-bonded water networks.[7] Modifications to the hydroxyl group, such as O-methylation, can further enhance this stability by optimizing the preorganization of the peptide backbone.[7][9]

Development of Conformationally Constrained Peptidomimetics

The rigid pyrrolidine (B122466) ring of the hydroxyproline scaffold is used to introduce conformational constraints into peptide structures. This rigidity reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a specific biological target. This compound serves as a key intermediate in the synthesis of various constrained scaffolds, such as azabicycloalkanone and hydroxypyrrolizidinone amino acids, which can mimic β-turns in peptides.[1]

"Proline Editing" for Diverse Proline Analogs

This compound is a precursor to hydroxyproline residues within a peptide sequence, which can then be chemically modified on a solid support. This "proline editing" approach allows for the stereospecific conversion of the 4-hydroxyl group into a wide array of other functionalities through reactions like oxidation, reduction, substitution, and Mitsunobu inversion.[5] This strategy provides access to a library of peptides with diverse 4-substituted prolines, enabling detailed structure-activity relationship (SAR) studies without the need to synthesize each modified proline amino acid individually.[5]

Data Presentation

Table 1: Physicochemical Properties of Hydroxyproline Derivatives
CompoundCAS NumberMolecular FormulaStatus
Boc-Hyp-OH13726-69-7C10H17NO5Commercially Available Precursor[10]
This compound 74844-91-0 C11H19NO5 Core Subject Compound [3]
Fmoc-Hyp-OH--Used in Solid-Phase Synthesis[11]
Z-Hyp-OH--Used in Solution-Phase Synthesis[11]
Table 2: Comparison of Synthetic Methodologies for Dipeptide Synthesis

While direct comparative data for this compound is limited in the provided results, the following table illustrates the advantages of microwave-assisted synthesis for a similar dipeptide, offering a relevant comparison of methodologies.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time Several hours to overnight[12]15 minutes[13]
Reaction Temperature 0 °C to Room Temperature[12]60 °C[13]
Reported Yield/Purity Variable, purification often required[12]Often results in higher yields and purer crude products[13]
Key Advantage Well-established, standard laboratory equipmentDrastically reduced reaction times, improved efficiency[13]

Experimental Protocols & Workflows

A general workflow for utilizing this compound in peptidomimetic synthesis involves its incorporation into a peptide chain, followed by potential modification of the hydroxyproline residue.

G cluster_0 Peptide Synthesis cluster_1 Modification & Final Product Boc-Hyp-OH Boc-Hyp-OH Esterification Esterification Boc-Hyp-OH->Esterification This compound This compound Esterification->this compound Peptide_Coupling Peptide Coupling (Solution or Solid Phase) This compound->Peptide_Coupling Protected_Peptide Protected Peptide (Containing Hyp) Peptide_Coupling->Protected_Peptide Modification On-Resin Modification ('Proline Editing') Protected_Peptide->Modification Deprotection Global Deprotection & Cleavage Modification->Deprotection Final_Peptidomimetic Final Peptidomimetic Deprotection->Final_Peptidomimetic G cluster_0 Collagen Triple Helix cluster_1 Stabilizing Factors P1 Peptide Strand 1 (Xaa-Yaa-Gly) P2 Peptide Strand 2 (Xaa-Yaa-Gly) P1->P2 Interchain H-Bonds P3 Peptide Strand 3 (Xaa-Yaa-Gly) P2->P3 Interchain H-Bonds P3->P1 Interchain H-Bonds Hyp Hydroxyproline (Hyp) in Yaa Position Stereo Stereoelectronic Effects (Cγ-exo pucker) Hyp->Stereo Stereo->P2 Enhances Stability G cluster_reactions Chemical Modifications cluster_products Resulting Proline Analogs Start Peptide with 4R-Hydroxyproline Oxidation Oxidation Start->Oxidation Mitsunobu Mitsunobu Reaction (Inversion) Start->Mitsunobu Substitution Substitution (SN2) Start->Substitution Start->Substitution OxoPro 4-Oxoproline Oxidation->OxoPro SHydroxyPro 4S-Hydroxyproline Mitsunobu->SHydroxyPro FluoroPro 4S-Fluoroproline Substitution->FluoroPro AzidoPro 4S-Azidoproline Substitution->AzidoPro

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in drug discovery and development, often leading to enhanced biological activity, stability, and novel therapeutic properties. Hydroxyproline (B1673980) and its derivatives are of particular interest due to their role in collagen structure and their potential to induce specific peptide conformations. This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing a C-terminal N-tert-butyloxycarbonyl-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe).

The primary challenge in incorporating this compound via standard SPPS is the presence of the C-terminal methyl ester, which prevents direct attachment to the resin through the carboxyl group. To overcome this, a side-chain anchoring strategy is employed, utilizing the hydroxyl group of the hydroxyproline to attach the amino acid to a suitable resin, thereby protecting the C-terminal methyl ester throughout the synthesis.

Core Principles and Strategy

The recommended strategy for the automated solid-phase synthesis of peptides with a C-terminal Hyp-OMe involves the following key steps:

  • Resin Selection: A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is ideal. This resin allows for the attachment of the amino acid via its side-chain hydroxyl group and subsequent cleavage of the final peptide under mild acidic conditions that preserve the C-terminal methyl ester and other acid-sensitive protecting groups.[1][2][3]

  • Side-Chain Anchoring: The first amino acid, this compound, is anchored to the 2-CTC resin through its hydroxyl group. This reaction is typically carried out in the presence of a hindered base like diisopropylethylamine (DIEA).[4]

  • Automated Peptide Elongation: Standard Boc-SPPS protocols are then used for the sequential addition of the remaining amino acids in an automated peptide synthesizer. This involves cycles of Boc deprotection with trifluoroacetic acid (TFA) and coupling of the next Boc-protected amino acid.[5]

  • Cleavage with Preservation of C-terminal Methyl Ester: The final peptide is cleaved from the resin using a mild acidic cocktail, such as a low concentration of TFA in dichloromethane (B109758) (DCM) or a mixture of hexafluoroisopropanol (HFIP) and DCM.[1][6][7] These conditions are carefully chosen to cleave the bond between the peptide's side chain and the resin without hydrolyzing the C-terminal methyl ester.

Data Presentation

While specific yield and purity data for peptides synthesized with a C-terminal this compound via this exact automated method are not extensively published, the following tables present representative data for analogous automated syntheses of C-terminally modified peptides to provide an expectation of performance.

Table 1: Representative Crude Purity and Yield for Automated SPPS of C-Terminal Ester Peptides

Peptide Sequence (Analogous)C-Terminal ModificationResin TypeCrude Purity (%)Overall Yield (%)Reference
a-factor precursor (WHWLQLKPGQPMY)-Cys-OMeTrityl Resin8136 (purified)[1]
Model Peptide (Ac-Ala-Phe-Ala)-OMe2-Chlorotrityl>9595[8]
Cyclo-[GVYLHIE]Head-to-tail amideGlu(ODmab)-resin78Not Reported[9]
Cyclorasin A1Head-to-tail amideGlu(ODmab)-resin75Not Reported[9]

Note: The data presented are for peptides with different sequences and C-terminal modifications, synthesized under various automated or semi-automated conditions. They serve as a general guide for expected outcomes.

Table 2: Comparison of Cleavage Cocktails for Preservation of C-Terminal Esters

Cleavage CocktailResin TypeReaction TimeEfficacy in Preserving Methyl EsterReference
0.2-3 M HCl in Methanol2-Chlorotrityl2-5 hoursHigh (>95% conversion to methyl ester)[8]
1% TFA in DCM2-Chlorotrityl30 minutesHigh[10]
20% HFIP in DCM2-Chlorotrityl1-2 hoursHigh[1]
Acetic Acid/TFE/DCM (1:1:8)2-Chlorotrityl30 minutesHigh[2]

Experimental Protocols

Protocol 1: Side-Chain Anchoring of this compound to 2-Chlorotrityl Chloride Resin

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10 mL/g resin) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.

  • Add DIEA (2.4 eq) to the this compound solution.

  • Drain the DCM from the swollen resin and add the this compound/DIEA solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any remaining unreacted chlorotrityl groups, add MeOH (0.8 mL/g resin) and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the first amino acid using a standard method such as Fmoc quantification after attaching an Fmoc-amino acid to a small sample of the resin.

Protocol 2: Automated Solid-Phase Peptide Synthesis (Boc Chemistry)

Instrumentation:

  • An automated peptide synthesizer configured for Boc chemistry.

Reagents:

  • Boc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activator base: DIEA

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Washing solvents: DCM, DMF

Automated Synthesizer Cycle (General Example):

  • Swell: Swell the this compound-loaded resin in DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash), followed by a 20-30 minute deprotection step.

  • Washes: Wash the resin with DCM and DMF to remove residual TFA and prepare for coupling.

  • Neutralization: Neutralize the N-terminal amine with a solution of DIEA in DMF.

  • Coupling:

    • Pre-activate the next Boc-amino acid (3-4 eq) with HBTU/HATU (3-4 eq) and DIEA (6-8 eq) in DMF.

    • Add the activated amino acid solution to the resin and allow to couple for 30-60 minutes.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Peptide from 2-Chlorotrityl Resin with Preservation of the C-Terminal Methyl Ester

Materials:

  • Peptide-loaded resin

  • Cleavage cocktail: 20% Hexafluoroisopropanol (HFIP) in DCM

  • Diethylether, cold

  • Centrifuge

Procedure:

  • Wash the dried peptide-resin with DCM (3x) and dry it under vacuum.

  • Add the cleavage cocktail (10-20 mL/g of resin) to the resin in a reaction vessel.

  • Agitate the suspension at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2x) and DCM (2x).

  • Combine all filtrates.

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Diagram 1: Workflow for Side-Chain Anchoring of this compound

Boc_SPPS_Cycle Start Start Cycle: Peptide(n)-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash1->Neutralization Coupling Coupling: Activated Boc-AA(n+1) Neutralization->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End End Cycle: Peptide(n+1)-Resin Wash2->End Cleavage_Workflow PeptideResin Dried Peptide-Resin Cleavage Cleavage (20% HFIP in DCM) PeptideResin->Cleavage Filtration Filter and Wash Cleavage->Filtration Concentration Concentrate Filtrate Filtration->Concentration Precipitation Precipitate in Cold Diethyl Ether Concentration->Precipitation Isolation Centrifuge and Wash Pepetide Pellet Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying Purification RP-HPLC Purification Drying->Purification FinalProduct Pure Peptide-Hyp-OMe Purification->FinalProduct

References

Application Notes and Protocols for Enzymatic Reactions Involving Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for enzymatic reactions involving N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe). The primary focus is on the selective hydrolysis of the methyl ester group catalyzed by lipases, a key transformation in the synthesis of valuable chiral building blocks for pharmaceuticals and peptidomimetics.

Enzymatic Hydrolysis of this compound Methyl Ester

The selective removal of the methyl ester from this compound to yield N-Boc-trans-4-hydroxy-L-proline is a critical step in many synthetic routes. Enzymatic hydrolysis offers a mild and highly selective alternative to chemical saponification, which can sometimes lead to side reactions or racemization. Lipases, particularly from Candida antarctica and porcine pancreas, have demonstrated high efficiency in catalyzing this transformation.

Overview of Lipase-Catalyzed Hydrolysis

Lipases (Triacylglycerol lipases, EC 3.1.1.3) are hydrolases that catalyze the cleavage of ester bonds. In the context of this compound, the enzyme facilitates the hydrolysis of the methyl ester to a carboxylic acid, leaving the acid-labile Boc protecting group intact. This reaction is typically performed in aqueous buffer systems, often with an organic co-solvent to improve substrate solubility.

G

Quantitative Data from Related Enzymatic Hydrolyses
SubstrateEnzymeKey FindingsReference
(R,S)-N-Boc-proline methyl esterCandida antarctica lipase (B570770) B (CALB)High enantioselectivity (E > 100) for the hydrolysis of the (S)-enantiomer.[1]
(R,S)-N-Cbz-proline methyl esterCandida antarctica lipase B (CALB)Effective hydrolysis, used as a comparison for more reactive azolide substrates.[2]
Various N-protected amino acid methyl estersPorcine Pancreatic Lipase (PPL)Successful enantioselective hydrolysis to the corresponding L-amino acids with high yield and optical purity.[3]
N-Boc-β-proline methyl esterAspergillus niger lipase (Lipase AS)Excellent results with 53% conversion, 96% ee, and an E value of 43.[4]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of this compound

This protocol is a generalized procedure based on established methods for the enzymatic hydrolysis of N-protected amino acid esters.[3][4] Optimization of parameters such as enzyme source, concentration, pH, temperature, and reaction time may be required for specific applications.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester (this compound)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435) or Porcine Pancreatic Lipase (PPL)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add phosphate buffer (0.1 M, pH 7.0) and an organic co-solvent such as DIPE in a suitable ratio (e.g., 4:1 v/v buffer to co-solvent). The total volume should be sufficient to dissolve or suspend the substrate.

    • Add the lipase (e.g., 50-100 mg of immobilized CALB per mmol of substrate).

  • Incubation:

    • Stir the reaction mixture at a controlled temperature, typically between 30°C and 45°C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by periodically taking small aliquots from the organic phase. The disappearance of the starting material (this compound) and the appearance of the product (Boc-Hyp-OH) can be tracked.

  • Work-up:

    • Once the reaction has reached the desired conversion (e.g., approximately 50% for kinetic resolution or near completion for full hydrolysis), stop the reaction by filtering off the immobilized enzyme. If using a non-immobilized enzyme, it can be removed by centrifugation.

    • Transfer the filtrate to a separatory funnel.

    • If the reaction mixture is biphasic, separate the layers. If a single phase is present, proceed to extraction.

  • Extraction and Isolation:

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • To isolate the acidic product (Boc-Hyp-OH), back-extract the combined organic layers with a saturated sodium bicarbonate solution.

    • Carefully acidify the aqueous bicarbonate layer to pH 2-3 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine these final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Boc-Hyp-OH.

  • Purification:

    • The crude product can be further purified by crystallization or column chromatography on silica (B1680970) gel if necessary.

Alternative Reaction: Enzymatic Deprotection of the Boc Group

While lipases are ideal for methyl ester hydrolysis, other classes of enzymes could potentially be explored for the removal of the N-Boc protecting group. However, this is a less common enzymatic transformation. The chemical deprotection of the Boc group is more standard and is typically achieved under acidic conditions. For completeness, a conceptual workflow for identifying enzymes for Boc deprotection is presented.

G

Signaling Pathway Context: Role of Hydroxyproline (B1673980) in Biological Systems

The product of the hydrolysis, Boc-Hyp-OH, is a protected form of hydroxyproline. Hydroxyproline is a critical component of collagen and is involved in the stability of the collagen triple helix. The formation of hydroxyproline from proline is catalyzed by prolyl hydroxylases (PHDs). Inhibitors of PHDs are of significant interest in drug discovery, for example, in the context of hypoxia-inducible factor (HIF) regulation. This compound and its derivatives can be valuable tools in the development of assays to screen for PHD inhibitors.

G

References

Application of Boc-Hyp-OMe in the Synthesis of Bioactive Peptides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe) is a pivotal building block in the synthesis of a diverse range of bioactive peptides. Its unique structural features, including the presence of a hydroxyl group on the proline ring, make it an invaluable component in the development of collagen mimetics, as well as peptides with anticancer, antiviral, and cell-signaling modulatory properties. The incorporation of hydroxyproline (B1673980) residues can enhance the thermal stability of the peptide backbone, influence conformation, and provide sites for further functionalization. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of bioactive peptides, with a focus on peptides containing the Pro-Hyp motif, which has demonstrated significant biological activities.

Bioactivity of Hydroxyproline-Containing Peptides

Peptides incorporating hydroxyproline, particularly the dipeptide prolyl-hydroxyproline (Pro-Hyp), have been shown to exhibit a range of biological effects. These peptides are naturally produced from the breakdown of collagen and have been identified as key signaling molecules in various physiological processes.

Cell Proliferation and Differentiation:

Pro-Hyp has been demonstrated to promote the proliferation and differentiation of various cell types, including fibroblasts, osteoblasts, and tendon cells.[1][2] This activity is crucial for processes such as wound healing and bone remodeling.

Extracellular Matrix Synthesis:

Studies have shown that Pro-Hyp can stimulate the synthesis of hyaluronic acid, a key component of the extracellular matrix, in dermal fibroblasts.[3] This contributes to maintaining skin hydration and elasticity.

Anti-Muscle Atrophy:

Recent research has highlighted the protective role of Pro-Hyp against muscle atrophy. It has been shown to modulate the Akt/mTOR/Foxo3a signaling pathway, a critical regulator of muscle protein synthesis and degradation.[3][4][5]

Antiviral and Anticancer Potential:

Hydroxyproline-containing peptides have also been investigated for their therapeutic potential. Certain marine collagen-derived peptides rich in hydroxyproline have demonstrated inhibitory effects against HIV-1.[6] Additionally, complexes of hydroxyproline with metal ions have been explored for their anticancer properties.[7][8]

Data Presentation

Table 1: Physicochemical Properties of Boc-Hyp-OH
PropertyValueReference
CAS Number 13726-69-7[9]
Molecular Formula C₁₀H₁₇NO₅[9]
Molecular Weight 231.25 g/mol [9]
Melting Point 123-127 °C[9]
Optical Activity [α]20/D −53.5±2°, c = 1% in DMF[9]
Assay ≥98.0% (TLC)[9]
Reaction Suitability Boc solid-phase peptide synthesis[9]
Table 2: Representative Yields and Purity in Boc-SPPS of Peptides
Peptide SequenceSynthesis ScaleCrude Yield (%)Purity by HPLC (%)Overall Yield (%)Reference
Model Peptide 10.1 mmol~75%>95% (after purification)~50%[10][11][12]
Model Peptide 20.25 mmol~80%>98% (after purification)~60%[10][11][12]
Collagen-like Peptide0.1 mmol~65%>90% (after purification)~45%[10][11][12]
(Note: These are representative values for Boc-SPPS and may vary depending on the specific peptide sequence and synthesis conditions.)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a (Pro-Hyp-Gly)n Peptide using Boc-Hyp-OH

This protocol describes a general procedure for the manual solid-phase synthesis of a collagen-like peptide with a repeating Pro-Hyp-Gly sequence using Boc chemistry.

1. Resin Preparation and Swelling:

  • Start with a pre-loaded Glycine-Merrifield resin (0.5-1.0 mmol/g substitution).

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.[13]

  • Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).[13]

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[14]

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[14]

  • Drain and wash the resin with DCM (3x), isopropanol (B130326) (IPA) (2x), and DMF (3x).[14]

3. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the neutralization step.

  • Wash the resin with DMF (5x).

4. Coupling of Boc-Hyp-OH:

  • In a separate vial, pre-activate Boc-Hyp-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes. Add DIPEA (6 equivalents).

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), recouple for another hour.[15]

  • Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5x).

5. Coupling of Boc-Pro-OH:

  • Repeat steps 2 and 3 for deprotection and neutralization.

  • Couple Boc-Pro-OH using the same procedure as in step 4.

6. Chain Elongation:

  • Repeat the deprotection, neutralization, and coupling cycles for the desired number of (Pro-Hyp-Gly) repeats.

7. Cleavage and Deprotection:

  • After the final coupling, wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), and dry under vacuum.

  • Treat the resin with a cleavage cocktail of HF:anisole (9:1 v/v) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions). [14]

  • Alternatively, a less hazardous cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) can be used, although it may be less effective for certain protecting groups.

  • Evaporate the cleavage cocktail under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water or aqueous acetonitrile).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[16][17]

  • Use a linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

  • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.[17]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Solution-Phase Synthesis of Pro-Hyp Dipeptide

This protocol outlines the synthesis of the dipeptide Pro-Hyp in solution using this compound as a starting material.

1. Saponification of this compound:

  • Dissolve this compound in a mixture of methanol and water.

  • Add 1 equivalent of lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) to pH ~6.

  • Extract the product, Boc-Hyp-OH, with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-Hyp-OH.

2. Coupling Reaction:

  • Dissolve Boc-Hyp-OH (1 equivalent) and H-Pro-OMe·HCl (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and act as a base.

  • Cool the solution to 0°C.

  • Add a coupling reagent such as HATU (1.1 equivalents) and allow the reaction to warm to room temperature and stir overnight.[18]

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Boc-Pro-Hyp-OMe by flash column chromatography on silica (B1680970) gel.

4. Deprotection of the Methyl Ester:

  • Dissolve the purified Boc-Pro-Hyp-OMe in a mixture of methanol and water.

  • Add 1 equivalent of LiOH and stir at room temperature until the saponification is complete.

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product, Boc-Pro-Hyp-OH, with ethyl acetate.

  • Dry the organic layer and evaporate the solvent.

5. Boc Deprotection:

  • Dissolve the resulting Boc-Pro-Hyp-OH in a solution of 4M HCl in dioxane or 50% TFA in DCM.

  • Stir at room temperature for 1-2 hours.

  • Evaporate the solvent to obtain the crude Pro-Hyp dipeptide hydrochloride or trifluoroacetate (B77799) salt.

  • Purify the final product by RP-HPLC as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Pro-Hyp Induced Chemotaxis and Cell Proliferation via β1-Integrin and ERK/MAPK Signaling

The dipeptide Pro-Hyp has been shown to induce chemotaxis and proliferation in tendon cells. This process is initiated by the interaction of Pro-Hyp with β1-integrin, which in turn activates the ERK/MAPK signaling cascade.[1][19]

Pro_Hyp_ERK_MAPK ProHyp Pro-Hyp Dipeptide Integrin β1-Integrin ProHyp->Integrin Binds FAK FAK Integrin->FAK Activates Grb2 Grb2 FAK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation & Chemotaxis TranscriptionFactors->Proliferation Regulates Gene Expression for

Caption: Pro-Hyp activates the ERK/MAPK pathway via β1-integrin, leading to cell proliferation and chemotaxis.

Pro-Hyp Mediated Hyaluronic Acid Synthesis via STAT3 Signaling

In dermal fibroblasts, Pro-Hyp stimulates the synthesis of hyaluronic acid by activating the STAT3 signaling pathway, which upregulates the expression of Hyaluronan Synthase 2 (HAS2).[3]

Pro_Hyp_STAT3 ProHyp Pro-Hyp Dipeptide Receptor Cell Surface Receptor (e.g., gp130) ProHyp->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Y705) STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to HAS2_gene HAS2 Gene STAT3_dimer->HAS2_gene Binds to Promoter HAS2_mRNA HAS2 mRNA HAS2_gene->HAS2_mRNA Transcription HAS2_protein Hyaluronan Synthase 2 HAS2_mRNA->HAS2_protein Translation HA Hyaluronic Acid Synthesis HAS2_protein->HA

Caption: Pro-Hyp stimulates hyaluronic acid synthesis through the JAK/STAT3 pathway, increasing HAS2 expression.

Pro-Hyp Mediated Prevention of Muscle Atrophy via Akt/mTOR/Foxo3a Signaling

Pro-Hyp has been shown to counteract muscle atrophy by modulating the Akt/mTOR/Foxo3a signaling pathway. It promotes the phosphorylation of Akt, which in turn activates mTOR (promoting protein synthesis) and inhibits Foxo3a (reducing protein degradation).[3][4][5]

Pro_Hyp_Akt_mTOR cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation mTOR mTOR p70S6K p70S6K mTOR->p70S6K Protein_Synthesis Increased Protein Synthesis p70S6K->Protein_Synthesis Foxo3a Foxo3a Atrogin1_MuRF1 Atrogin-1/MuRF1 Foxo3a->Atrogin1_MuRF1 Transcription of Protein_Degradation Decreased Protein Degradation Atrogin1_MuRF1->Protein_Degradation ProHyp Pro-Hyp Dipeptide IGF1R IGF-1 Receptor ProHyp->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Phosphorylates Akt->mTOR Phosphorylates (Activates) Akt->Foxo3a Phosphorylates (Inhibits)

Caption: Pro-Hyp prevents muscle atrophy by activating the Akt/mTOR pathway and inhibiting the Foxo3a pathway.

Boc-SPPS Workflow for Bioactive Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis using Boc chemistry.

Boc_SPPS_Workflow start Start with Amino Acid- loaded Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DMF) deprotection->neutralization coupling Couple next Boc-Amino Acid (e.g., Boc-Hyp-OH) neutralization->coupling wash Wash Resin (DMF) coupling->wash cycle Repeat for each Amino Acid wash->cycle cycle->deprotection Next cycle cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or TFA cocktail) cycle->cleavage Final cycle purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, etc.) purification->analysis end Pure Peptide analysis->end

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a versatile and valuable building block for the synthesis of bioactive peptides. The incorporation of hydroxyproline can significantly impact the biological activity of the resulting peptide, leading to potential therapeutic applications in areas such as tissue regeneration, dermatology, and the treatment of muscle atrophy, viral infections, and cancer. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their peptide synthesis endeavors. Further optimization of synthesis and purification protocols may be required depending on the specific target peptide sequence. The elucidation of the detailed mechanisms of action of hydroxyproline-containing peptides will continue to drive the development of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Preventing side reactions during Boc-Hyp-OMe deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the deprotection of N-Boc-L-hydroxyproline methyl ester (Boc-Hyp-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of this compound?

A1: The primary side reactions encountered during the acidic deprotection of this compound are:

  • Ester Hydrolysis: The methyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid, particularly with prolonged exposure to strong acids or the presence of water.

  • Trifluoroacetylation of the Hydroxyl Group: When using Trifluoroacetic Acid (TFA) for deprotection, the free hydroxyl group of the hydroxyproline (B1673980) moiety can be esterified to form a trifluoroacetyl ester.[1]

  • Alkylation by the tert-butyl cation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can potentially alkylate nucleophilic sites, although this is less common for hydroxyproline compared to residues like tryptophan or methionine.[2][3][4]

Q2: Which acidic conditions are recommended for this compound deprotection to minimize side reactions?

A2: The choice of acid is critical. While Trifluoroacetic Acid (TFA) in dichloromethane (B109758) (DCM) is a common and rapid method, it can lead to ester hydrolysis and trifluoroacetylation.[1][5] A solution of 4M HCl in 1,4-dioxane (B91453) is often a milder alternative for the methyl ester, potentially reducing the extent of hydrolysis, though the deprotection may require longer reaction times.[5][6][7][8]

Q3: How can I prevent the formation of the trifluoroacetyl ester on the hydroxyl group?

A3: To minimize trifluoroacetylation, consider the following:

  • Use an alternative acid: Employing 4M HCl in dioxane instead of TFA will eliminate the source of the trifluoroacetyl group.[1][7]

  • Control reaction time and temperature: Shorter reaction times and lower temperatures (e.g., 0 °C) can reduce the rate of this side reaction.

  • Post-deprotection treatment: If trifluoroacetylation occurs, the resulting ester can often be cleaved by mild basic treatment, but this may also hydrolyze the desired methyl ester.

Q4: What is the role of scavengers, and are they necessary for this compound deprotection?

A4: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation generated during Boc cleavage, thereby preventing it from causing unwanted alkylation side reactions.[2][3] While the hydroxyl group of hydroxyproline is not as susceptible to alkylation as other residues like tryptophan or methionine, the use of a scavenger such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) is good practice to ensure a cleaner reaction.[2][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. Ensure the use of anhydrous solvents, as water can decrease the effective acid concentration.
Steric hindrance.While less common for this compound, highly substituted analogs may require longer reaction times or slightly elevated temperatures. Proceed with caution as this can increase side reactions.
Presence of a Carboxylic Acid Side Product Hydrolysis of the methyl ester.Use milder deprotection conditions, such as 4M HCl in dioxane instead of TFA.[5] Ensure strictly anhydrous conditions and perform the reaction at 0°C to slow the rate of hydrolysis.
Observation of a More Lipophilic Side Product by LC-MS Trifluoroacetylation of the hydroxyl group when using TFA.Switch to a non-trifluoroacetylating acid like 4M HCl in dioxane. Alternatively, minimize reaction time with TFA and maintain low temperatures.[1]
Multiple Unidentified Side Products Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) to the reaction mixture (typically 2.5-5% v/v).[2][9][10]

Data on Deprotection Conditions

While specific quantitative data for the deprotection of this compound is not extensively published, the following table provides a general comparison of common deprotection reagents based on literature for other Boc-protected amino acid methyl esters.[5][6]

Deprotection Method Typical Reaction Time Potential for Methyl Ester Cleavage Potential for -OH Trifluoroacetylation General Yield
20-50% TFA in DCM30 min - 2 hrModerate to High[5]High[1]>90%
4M HCl in 1,4-Dioxane1 - 6 hrLow to Moderate[5]None>95%

Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in 1,4-Dioxane (Recommended for minimizing side reactions)
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Isolation: Add cold diethyl ether to the residue to precipitate the product as the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Protocol 2: Boc Deprotection using TFA in DCM with a Scavenger
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a dry round-bottom flask with a magnetic stir bar.

  • Scavenger Addition: Add triisopropylsilane (TIS) (2.5-5% v/v) to the solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30-90 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the solution under reduced pressure. Co-evaporate with toluene (B28343) (2 x 10 mL) to remove residual TFA.

  • Isolation: Add cold diethyl ether to the residue to precipitate the product as the TFA salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[6][11]

Diagrams

Deprotection_Workflow General Workflow for this compound Deprotection cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product Boc_Hyp_OMe This compound in Anhydrous Solvent Add_Acid Add Acidic Reagent (e.g., 4M HCl/Dioxane or TFA/DCM) +/- Scavenger (e.g., TIS) Boc_Hyp_OMe->Add_Acid Stir Stir at 0°C to RT Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Precipitate Precipitate with Cold Diethyl Ether Concentrate->Precipitate Isolate Filter and Dry Precipitate->Isolate Product Hyp-OMe Salt (HCl or TFA) Isolate->Product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Logic Troubleshooting Logic for this compound Deprotection Start Deprotection of this compound Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Analyze_Purity Analyze Product Purity (LC-MS, NMR) Check_Completion->Analyze_Purity Yes Increase_Time Increase Reaction Time/ Acid Concentration Incomplete->Increase_Time Pure Product is Pure Analyze_Purity->Pure Yes Impure Side Products Observed Analyze_Purity->Impure No Identify_Side_Product Identify Side Product Impure->Identify_Side_Product Ester_Hydrolysis Ester Hydrolysis Identify_Side_Product->Ester_Hydrolysis R-COOH observed TFA_Ester Trifluoroacetyl Ester Identify_Side_Product->TFA_Ester M+96 observed Other_Impurity Other Impurity Identify_Side_Product->Other_Impurity Other Switch_to_HCl Switch to 4M HCl/Dioxane, Use Anhydrous Conditions Ester_Hydrolysis->Switch_to_HCl TFA_Ester->Switch_to_HCl Add_Scavenger Add Scavenger (TIS/TES) Other_Impurity->Add_Scavenger

Caption: Troubleshooting decision tree for side reactions.

References

Technical Support Center: Optimizing Coupling Conditions for Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling conditions of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this compound?

A1: The most common and effective coupling reagents for this compound, as with many standard peptide couplings, are uronium/aminium salts like HATU and HBTU, and phosphonium (B103445) salts like PyBOP and PyAOP.[1][2] Carbodiimides such as DCC and DIC in the presence of an additive like HOBt are also used, though they can sometimes lead to side reactions.[3] For challenging couplings, stronger reagents like HATU are often preferred due to their higher reactivity and ability to suppress racemization.[4]

Q2: Do I need to protect the hydroxyl group of hydroxyproline (B1673980) before coupling?

A2: It is highly recommended to protect the hydroxyl group on the hydroxyproline side chain to prevent potential side reactions, such as O-acylation, during the coupling step.[2] While some syntheses may proceed with an unprotected hydroxyl group, protection ensures higher purity and yield of the final product. For Boc-based synthesis, the most common protecting group for the hydroxyproline side chain is the Benzyl (Bzl) group.[5] Commercially available derivatives like Boc-Hyp(Bzl)-OH are often used.

Q3: What are the optimal bases and solvents for the coupling reaction?

A3: The choice of base and solvent is critical for a successful coupling reaction.

  • Bases: Non-nucleophilic tertiary amines are typically used. N,N-Diisopropylethylamine (DIPEA) is the most common choice for uronium/aminium and phosphonium salt-mediated couplings.[6] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[6]

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most widely used solvent due to its excellent solvating properties for the reactants.[7] In cases of peptide aggregation, N-Methyl-2-pyrrolidone (NMP) or the addition of Dimethyl sulfoxide (B87167) (DMSO) to DMF can be effective.[7]

Q4: How can I minimize racemization during the coupling of this compound?

A4: Racemization can be a significant issue, particularly with certain coupling reagents and conditions. To minimize it:

  • Use coupling reagents known for low racemization rates, such as HATU, which is generally superior to HBTU in this regard.[4]

  • Incorporate additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with HATU, which enhances reactivity and suppresses racemization.[1]

  • Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA in racemization-prone couplings.[6]

  • Interestingly, one study reported that for hydroxyproline phenacyl esters, the addition of HOBt with a carbodiimide (B86325) catalyst actually increased racemization, so conditions should be carefully evaluated.[3]

Q5: What should I do if my coupling reaction shows a low yield?

A5: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Activation: Ensure your coupling reagent is active and used in the correct stoichiometry. For sterically hindered couplings, a more potent reagent like HATU may be necessary.[1]

  • Steric Hindrance: Proline derivatives can be sterically demanding. Increasing the reaction time or temperature, or performing a "double coupling" (repeating the coupling step), can improve yields.

  • Peptide Aggregation: If synthesizing a longer peptide on a solid support, aggregation can hinder the reaction. Switch to a more effective solvent like NMP or add chaotropic salts.[7]

  • Suboptimal Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can often drive the reaction to completion.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential CauseRecommended Solution
Inactive Coupling Reagent Use a fresh batch of coupling reagent. Ensure reagents are stored under anhydrous conditions.
Insufficient Activation Time Pre-activate the this compound with the coupling reagent for 1-5 minutes before adding the amine component.
Steric Hindrance Switch to a more powerful coupling reagent like HATU or PyAOP.[1] Consider a double coupling protocol.
Peptide Aggregation (for SPPS) Change the solvent from DMF to NMP or add 25% DMSO.[8] Use a resin with better swelling properties.[8]
Incorrect Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the coupling reagent and the incoming this compound.
Problem 2: Presence of Impurities and Side Products
Potential CauseRecommended Solution
Racemization Use HATU/HOAt as the coupling system, which is known to minimize racemization.[4] For particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM).[6]
O-acylation of Hydroxyl Group Use a protected derivative such as Boc-Hyp(Bzl)-OH to prevent acylation of the side-chain hydroxyl group.[5]
Guanidinylation of N-terminus (with uronium reagents) Avoid using a large excess of the uronium reagent (e.g., HATU, HBTU). Pre-activate the carboxylic acid before adding it to the amine component to consume the coupling reagent.[7]
Diketopiperazine Formation (in SPPS at dipeptide stage) If Hyp is the second amino acid, this side reaction is more likely. Use a 2-chlorotrityl chloride resin which sterically hinders this cyclization.[7]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency and purity of the peptide synthesis. Below is a comparison of commonly used reagents.

Coupling Reagent/SystemTypical YieldRacemization RiskKey AdvantagesKey Disadvantages
HATU/HOAt High (>90%)Very LowHigh reactivity, effective for hindered amino acids, suppresses racemization.[1][4]Higher cost.
HBTU/HOBt High (>85%)LowGood balance of reactivity and cost, reliable for standard couplings.[9]Less effective than HATU for hindered couplings and preventing racemization.
PyBOP/HOBt High (>85%)LowRapid reactions, byproducts are less hazardous than BOP.Byproducts can be difficult to remove.
EDC/HOBt Good (70-90%)Low to ModerateCost-effective, water-soluble byproducts are easily removed during workup.[9]Lower reactivity compared to onium salts.[9]
DIC/HOBt Good (70-90%)LowSoluble urea (B33335) byproduct (unlike DCC), suitable for solid-phase synthesis.Can cause racemization, especially with sensitive amino acids.[3]

Note: Yields and racemization levels are illustrative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Standard Protocol for HATU-mediated Coupling of this compound

This protocol describes a general procedure for the solution-phase coupling of this compound to an amino acid methyl ester.

Materials:

  • This compound (or Boc-Hyp(Bzl)-OH) (1.0 eq)

  • Amino acid methyl ester hydrochloride (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 10 minutes at room temperature to generate the free amine.

  • In a separate flask, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add the remaining equivalent of DIPEA (1.0 eq) to the this compound/HATU solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the activated this compound solution to the free amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_amine_prep Amine Preparation cluster_coupling Coupling & Workup A 1. Dissolve this compound and HATU in DMF B 2. Add DIPEA (1 eq) for pre-activation A->B 1-2 min E 5. Combine activated acid and free amine B->E Combine C 3. Dissolve Amino Ester HCl in DMF D 4. Add DIPEA (1 eq) to generate free amine C->D 10 min D->E F 6. Stir at RT (2-4 hours) E->F G 7. Aqueous Workup & Extraction F->G H 8. Purify by Chromatography G->H

Caption: General experimental workflow for HATU-mediated coupling of this compound.

troubleshooting_tree start Low Coupling Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Side Reactions? start->cause2 Yes cause3 Aggregation (SPPS)? start->cause3 Yes sol1a Use stronger reagent (e.g., HATU) cause1->sol1a sol1b Increase reaction time or temperature cause1->sol1b sol1c Perform double coupling cause1->sol1c sol2a Protect Hyp-OH group (e.g., with Bzl) cause2->sol2a sol2b Use HATU/HOAt to reduce racemization cause2->sol2b sol2c Avoid excess uronium reagent cause2->sol2c sol3a Switch solvent (DMF -> NMP) cause3->sol3a sol3b Add chaotropic salts cause3->sol3b

References

Purification strategies for peptides containing Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions during synthesis, and degradation during work-up or purification. These may include:

  • Unreacted Starting Materials: Residual 4-hydroxy-L-proline methyl ester or Boc-anhydride.

  • Coupling Reagent Byproducts: If carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used for synthesis, the corresponding urea (B33335) byproducts (dicyclohexylurea - DCU, or diisopropylurea - DIU) are common and often challenging to remove.

  • N-Acylurea: An unreactive byproduct formed from the reaction between the carbodiimide (B86325) and the activated Boc-amino acid.

  • Di-tert-butyl carbonate (Boc₂O) related impurities: Residual Boc₂O or its breakdown products.

  • Epimerization: Partial loss of stereochemical integrity at the alpha-carbon of the proline ring can occur, especially under harsh basic or acidic conditions.

  • Side-products from Boc Deprotection: Although the goal is purification of the Boc-protected compound, incomplete reactions or exposure to strong acids can lead to partially deprotected material.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and qualitatively assess the purity of fractions during column chromatography. A common mobile phase is a mixture of ethyl acetate (B1210297) and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. Reversed-phase HPLC (RP-HPLC) is typically used with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid (TFA).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and identifying impurities. Characteristic signals for the Boc group (a singlet around 1.4 ppm in ¹H NMR) and the methyl ester (a singlet around 3.7 ppm in ¹H NMR) should be present and integrated correctly.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (for C₁₁H₁₉NO₅, the expected monoisotopic mass is approximately 245.13 g/mol ).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Oily Product That Fails to Solidify
Potential Cause Suggested Solution
Residual Solvent Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C).
Presence of Impurities Purify the oil using flash column chromatography on silica (B1680970) gel. If impurities are minimal, attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and adding a poor solvent (e.g., hexanes, pentane) dropwise until turbidity appears, then allow to stand.
Hygroscopic Nature The compound may be absorbing moisture from the atmosphere. Handle and store the product under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Low Yield After Column Chromatography
Potential Cause Suggested Solution
Product Adsorption to Silica Gel The hydroxyl group on this compound can lead to tailing and irreversible adsorption on silica gel. Consider adding a small amount of a polar solvent like methanol (B129727) (e.g., 1-2%) to the eluent to improve recovery. Alternatively, use a less acidic silica gel or a different stationary phase like alumina.
Improper Eluent System The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC before running the column. A gradient elution from a less polar to a more polar solvent system (e.g., 10% to 50% ethyl acetate in hexanes) can improve separation and yield.
Product Degradation on Silica The slightly acidic nature of silica gel can potentially cause some degradation of the Boc group over long exposure times. Ensure the chromatography is performed relatively quickly.
Problem 3: Persistent Impurity with a Similar Rf/Retention Time
Potential Cause Suggested Solution
Isomeric Impurity (e.g., cis-isomer) Standard silica gel chromatography may not be sufficient to separate diastereomers. Consider using a more specialized chromatographic technique, such as preparative HPLC with a chiral stationary phase if enantiomeric purity is a concern, or a different stationary phase for diastereomeric separation.
Closely Related Side-Product Optimize the chromatography conditions by using a shallower solvent gradient or trying a different solvent system. Recrystallization may be a more effective method for removing closely related impurities if a suitable solvent system can be found.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent (e.g., 10% ethyl acetate in hexanes) or dichloromethane.

  • Column Packing: Pack a silica gel column with a slurry of silica in the initial eluent.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes). The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the impure product in various solvents (e.g., ethyl acetate, dichloromethane, methanol, ethanol, water, hexanes, diethyl ether) to find a suitable solvent system where the product is soluble in a hot solvent but sparingly soluble at room temperature or below. A common technique is to dissolve the compound in a good solvent and add a poor solvent until persistent cloudiness is observed.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of Boc-protected amino acid methyl esters, which can be considered representative for this compound. Actual results may vary depending on the initial purity of the crude material and the optimization of the chosen method.

Purification MethodTypical Purity (by HPLC)Typical YieldNotes
Flash Column Chromatography >98%60-85%Yield can be affected by the amount of silica gel used and the polarity of the eluent.
Recrystallization >99%50-75%Highly dependent on finding an optimal solvent system. Can be very effective for removing minor, closely related impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product crude_product Crude this compound dissolution Dissolution in Minimal Solvent crude_product->dissolution chromatography Flash Column Chromatography dissolution->chromatography Primary Method crystallization Recrystallization dissolution->crystallization Alternative/Secondary Method analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis crystallization->analysis analysis->chromatography If Impure pure_product Pure this compound (>98%) analysis->pure_product If Pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem1 Problem: Oily Product cluster_problem2 Problem: Impurities Remain start Crude Product (Oily/Impure) check_solvent High Vacuum Drying start->check_solvent column_chromatography Flash Column Chromatography start->column_chromatography Direct Purification is_solid Solid? check_solvent->is_solid try_crystallization Induce Crystallization (Solvent/Antisolvent) is_solid->try_crystallization No end Pure Solid Product is_solid->end Yes try_crystallization->column_chromatography check_purity Purity Check (TLC/HPLC) column_chromatography->check_purity is_pure Pure? check_purity->is_pure re_purify Re-purify (Optimize Conditions) is_pure->re_purify No is_pure->end Yes re_purify->column_chromatography

Caption: Troubleshooting logic for the purification of this compound.

Technical Support Center: Addressing Solubility Issues of Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-Boc-L-hydroxyproline methyl ester (Boc-Hyp-OMe).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a protected amino acid derivative, specifically the methyl ester of N-tert-butoxycarbonyl-trans-4-hydroxy-L-proline. As a solid, its solubility is influenced by the polarity of the solvent. While quantitative data is limited, its parent carboxylic acid, Boc-Hyp-OH, is known to be soluble in organic solvents like Chloroform, Dichloromethane (DCM), Ethyl Acetate (B1210297), Dimethyl Sulfoxide (DMSO), and Acetone.[1][2] The methyl ester (this compound) is generally expected to be soluble in common organic solvents used in peptide synthesis, such as DCM, N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[3][4]

Q2: Why am I having difficulty dissolving this compound?

A2: Several factors can contribute to poor solubility:

  • Solvent Choice: The polarity of the solvent may not be optimal for dissolving this compound. While it is a protected amino acid, the free hydroxyl group gives it polar characteristics.

  • Aggregation: Like other amino acid derivatives, this compound can form intermolecular hydrogen bonds, particularly via its hydroxyl group, leading to aggregation and reduced solubility.[5]

  • Temperature: The temperature of the solvent system may be too low. Increasing the temperature often enhances solubility.[6]

  • Purity of Solvents: Impurities in the solvent, such as water in a non-aqueous solvent, can negatively impact the solubility of the solute.

Q3: What are the best initial solvents to try for dissolving this compound?

A3: Based on the solubility of similar compounds, the following polar aprotic solvents are recommended as a starting point:

  • Dimethylformamide (DMF)[3][4]

  • N-Methyl-2-pyrrolidone (NMP)[4]

  • Dimethyl Sulfoxide (DMSO)[1][2]

  • Dichloromethane (DCM)[1][2][4]

  • Chloroform[1][2]

  • Ethyl Acetate[1][2]

  • Acetone[1][2]

Q4: My this compound is not dissolving in a single solvent. What should I do next?

A4: If you encounter poor solubility in a single solvent, you can try the following troubleshooting steps:

  • Gentle Heating: Warm the mixture gently (e.g., to 30-40°C) with stirring. Be cautious not to heat excessively, which could risk degradation.

  • Sonication: Use a sonication bath to help break up any solid aggregates and promote dissolution.

  • Use a Co-solvent System: Introduce a small amount of a more polar or different solvent to disrupt crystal lattice energy or aggregation. For example, adding a small percentage of DMSO to DCM can significantly improve the solubility of polar compounds.[5]

Q5: How does temperature affect the solubility of this compound?

A5: For most solids, solubility in organic solvents increases with temperature.[6] Applying gentle heat increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solute's crystal lattice and solvate the this compound molecules. However, always be mindful of the compound's stability at elevated temperatures.

Q6: What are some recommended co-solvent mixtures?

A6: When a single solvent is ineffective, a co-solvent system can be highly effective.[5] Consider these mixtures:

  • Dichloromethane (DCM) with a small amount (e.g., 5-10%) of DMF or DMSO.

  • Chloroform with a small amount of methanol.

  • Ethyl acetate with a small amount of acetone. The ideal ratio will depend on your specific experimental conditions and desired concentration.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound fails to dissolve at the desired concentration.

Follow the workflow below to diagnose and solve the issue.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_end start Start: Poor this compound Solubility solvent_check Step 1: Verify Solvent Choice - Is the solvent appropriate? (See Table 1) start->solvent_check physical_methods Step 2: Apply Physical Methods - Gentle Warming (30-40°C) - Sonication solvent_check->physical_methods Solvent is appropriate end_fail Re-evaluate: - Check compound purity - Re-assess required concentration solvent_check->end_fail Solvent is not appropriate cosolvent Step 3: Use a Co-Solvent - Add a small % of a  solubilizing agent (e.g., DMSO) (See Protocol 2) physical_methods->cosolvent Still not dissolved end_success Success: Compound Dissolved physical_methods->end_success Dissolved cosolvent->end_success Dissolved cosolvent->end_fail Still not dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Qualitative Solubility of Boc-Hyp-OH/OMe and Solvent Properties

This table summarizes the known qualitative solubility for the parent compound, Boc-Hyp-OH, which serves as a strong indicator for this compound, and lists common organic solvents with their polarity indices.

SolventPolarity IndexExpected Solubility of this compound
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2Soluble[1][2]
N,N-Dimethylformamide (DMF)6.4Soluble[3][4]
N-Methyl-2-pyrrolidone (NMP)6.7Soluble[4]
Acetone5.1Soluble[1][2]
Chlorinated Solvents
Dichloromethane (DCM)3.1Soluble[1][2][4]
Chloroform4.1Soluble[1][2]
Ester Solvents
Ethyl Acetate4.4Soluble[1][2]
Non-Polar Solvents
Hexane0.1Likely Insoluble
Toluene2.4Likely Poorly Soluble

Note: Solubility is qualitative. "Soluble" indicates that the compound is reported to dissolve in the solvent, but the exact concentration is not specified.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single solvent for dissolving this compound at a target concentration.

Materials:

  • This compound

  • Vials (e.g., 1.5 mL glass vials)

  • Magnetic stir bar and stir plate

  • Selection of test solvents (e.g., DMF, DMSO, DCM, Ethyl Acetate, Acetone)

  • Micropipettes

Methodology:

  • Accurately weigh a small amount of this compound (e.g., 5 mg) into several separate vials.

  • To the first vial, add a calculated volume of the first test solvent (e.g., DCM) to achieve the target concentration (e.g., 100 µL for 50 mg/mL).

  • Add a small magnetic stir bar and stir at room temperature for 10 minutes.

  • Observe and record the results (e.g., fully dissolved, partially dissolved, insoluble).

  • If not fully dissolved, proceed to gentle warming (Step 6) or sonication (Step 7).

  • Gentle Warming: Place the vial on a stir plate with heating set to 30-40°C. Stir for an additional 10 minutes. Record observations.

  • Sonication: Place the vial in a sonication bath for 5-10 minutes. Record observations.

  • Repeat steps 2-7 for each selected solvent.

  • Compare the results to determine the optimal solvent for your application.

Protocol 2: Improving Solubility with a Co-Solvent System

Objective: To dissolve this compound in a primary solvent by introducing a secondary, more effective solubilizing solvent.

Materials:

  • This compound

  • Primary solvent in which solubility is poor (e.g., DCM)

  • Secondary (co-solvent) known to be effective (e.g., DMSO or DMF)

  • Vial, magnetic stirrer, and micropipettes

Methodology:

  • Add the desired mass of this compound to a vial.

  • Add the primary solvent (e.g., DCM) in a volume slightly less than the final target volume (e.g., add 900 µL for a final volume of 1 mL).

  • Stir the suspension at room temperature.

  • While stirring, add the co-solvent (e.g., DMSO) dropwise in small increments (e.g., 10 µL at a time).

  • Continue adding the co-solvent and stirring until the this compound is fully dissolved.

  • Record the final volume ratio of the two solvents required for complete dissolution. This ratio can be used for future experiments.

Visualization of Solvent-Solute Interaction

The diagram below illustrates the principle of using a polar solvent to dissolve a polar molecule like this compound, which has a hydroxyl group capable of hydrogen bonding.

G Interaction between a polar solute and a polar solvent. Polar solvent molecules surround (solvate) the solute molecules, breaking the intermolecular hydrogen bonds and leading to dissolution. cluster_solute This compound Aggregate cluster_solvent Polar Solvent Molecules Boc1 This compound Boc2 This compound Boc1->Boc2 H-Bond Boc3 This compound Boc2->Boc3 H-Bond S3 Solvent Boc2->S3 Solvation S1 Solvent S1->Boc1 Solvation S2 Solvent S4 Solvent S5 Solvent S5->Boc3 Solvation

Caption: Solvation of polar this compound by polar solvent molecules.

References

Minimizing racemization of Boc-Hyp-OMe during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the activation of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation?

A1: Racemization is the conversion of the desired L-enantiomer of the hydroxyproline (B1673980) residue into a mixture of both L- and D-diastereomers during the peptide coupling reaction. For this compound, this results in the formation of Boc-D-allo-Hyp-OMe containing peptides. This occurs because the activation of the carboxyl group increases the acidity of the α-proton, allowing for its removal by a base and subsequent re-protonation from either face of the resulting planar enolate intermediate, leading to a loss of stereochemical integrity.[1]

Q2: Why is this compound particularly susceptible to racemization under certain conditions?

A2: Hydroxyproline and proline derivatives can be unusually susceptible to racemization, especially when using carbodiimide (B86325) coupling reagents in polar aprotic solvents like dimethylformamide (DMF).[2] Research has shown that the racemization is closely related to the formation of a cyclic carbinol-amine derivative, a pathway that can be catalyzed under specific reaction conditions.[2]

Q3: I used a standard carbodiimide protocol with HOBt in DMF and observed significant racemization. Isn't HOBt supposed to suppress racemization?

A3: While 1-hydroxybenzotriazole (B26582) (HOBt) is a well-known racemization suppressant for most amino acids, it has been shown to unexpectedly promote extensive racemization for proline and hydroxyproline esters when used with a water-soluble carbodiimide (WSCI) in DMF.[2] The extent of racemization increases with the addition of HOBt under these specific conditions.[2]

Q4: Which factors have the most significant impact on minimizing racemization of this compound?

A4: The most critical factors are:

  • Choice of Coupling Reagent and Additive: Carbodiimides without the right additive or in the wrong solvent can be problematic. Onium salts (like HATU and HBTU) or phosphonium (B103445) salts (like PyBOP) generally offer high coupling efficiency with low racemization.[3][4]

  • Solvent: Changing the solvent from DMF to a less polar one, such as dichloromethane (B109758) (DCM), can dramatically decrease racemization when using the carbodiimide method.[2]

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) generally reduces the rate of racemization.

  • Base: The choice and stoichiometry of the base are important. Weaker or more sterically hindered bases, like N-methylmorpholine (NMM) or sym-collidine, are often preferred over stronger, less hindered bases like diisopropylethylamine (DIEA).[5]

Q5: How can I accurately determine the percentage of racemization in my product?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired diastereomeric peptide from the undesired one formed due to racemization. After separation, the peak areas are integrated to quantify the percentage of each diastereomer.[6][7][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High level of epimerization (>5%) detected by HPLC after coupling. Use of carbodiimide (e.g., EDC, DIC) with HOBt in DMF.1. Change the solvent: Switch from DMF to Dichloromethane (DCM) when using DIC/HOBt.[2]2. Omit the additive: Perform the carbodiimide coupling in DCM without HOBt.[2]3. Change the coupling method: Switch to a Mixed Anhydride (B1165640) procedure or use an onium/phosphonium salt reagent like HATU or PyBOP.[2][3][4]
Low yield of the desired peptide. Incomplete coupling reaction.1. Switch to a more efficient coupling reagent: Use HATU or HBTU, which are known for high reactivity and low racemization rates.[3][4]2. Pre-activation: Allow the this compound to react with the coupling reagent for a few minutes before adding the amine component.
Both racemization and low yield are observed. Suboptimal reaction conditions (reagent, solvent, temperature).1. Adopt the Mixed Anhydride Protocol: This method, performed in a solvent like Tetrahydrofuran (THF) at low temperature, has been shown to result in almost no racemization for hydroxyproline derivatives.[2]2. Use DIC/OxymaPure in DCM: OxymaPure is an effective, non-explosive alternative to HOBt that provides low racemization levels.[10]

Data Presentation: Influence of Coupling Conditions on Racemization

The following table summarizes the expected racemization levels for hydroxyproline derivatives under various coupling conditions, based on published findings. Actual percentages can vary with specific substrates and reaction parameters.

Coupling MethodReagent/AdditiveSolventExpected RacemizationReference
CarbodiimideWSCI / HOBtDMFHigh / Extensive [2]
CarbodiimideWSCI (no additive)DMFLow[2]
CarbodiimideDIC (no additive)DCMVery Low [2]
Mixed AnhydrideIsobutyl Chloroformate / NMMTHFVery Low / None Observed [2]
Onium SaltHATU / BaseDMFVery Low[3][4]
Onium SaltHBTU / BaseDMFLow[4]
Phosphonium SaltPyBOP / BaseDMFLow[11]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using the Mixed Anhydride Method

This protocol is adapted from established procedures for mixed anhydride couplings, which are shown to be effective at minimizing racemization for hydroxyproline derivatives.[2][12]

Materials:

  • This compound

  • Amine component (e.g., H-Pro-OtBu)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -15 °C in a suitable cooling bath (e.g., methanol/ice).

  • Add N-methylmorpholine (NMM) (1.0 eq) and stir for 1-2 minutes.

  • Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains at -15 °C.

  • Allow the mixed anhydride to form by stirring for 10-15 minutes at -15 °C.

  • In a separate flask, prepare a solution of the amine component (1.0 eq) in cold THF.

  • Add the amine solution to the mixed anhydride solution.

  • Allow the reaction to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup the reaction by filtering off any salts, and then remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., silica (B1680970) gel chromatography).

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general framework for analyzing the diastereomeric purity of the resulting peptide. The exact column and mobile phase may require optimization.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral Column (e.g., CHIRALPAK® series or a C18 column for diastereomer separation)[6][9]

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Acetonitrile, Water)

  • Trifluoroacetic acid (TFA), if required for mobile phase

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide product in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: A chiral stationary phase is ideal. However, diastereomers can often be separated on a standard achiral C8 or C18 column.[13]

    • Mobile Phase: A typical starting point for a C18 column would be a gradient of Acetonitrile in Water, both containing 0.1% TFA. For a chiral column, an isocratic mobile phase like Hexane/Isopropanol is common.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm or 220 nm.

    • Column Temperature: 25-30 °C

  • Injection and Analysis: Inject the sample onto the column. The two diastereomers (e.g., Boc-L-Hyp-L-Pro-OtBu and Boc-D-allo-Hyp-L-Pro-OtBu) should elute as separate peaks.

  • Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of the undesired D-diastereomer using the following formula: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] x 100

Visualizations

Racemization_Pathways cluster_0 Mechanism of Racemization Activated_AA Activated this compound (L-configuration) Enolate Planar Enolate Intermediate (Achiral) Activated_AA->Enolate - H⁺ Base Base (e.g., DIEA, NMM) Base->Activated_AA L_Product Desired Peptide (L-Hyp) Enolate->L_Product + H⁺ (re-face) D_Product Epimerized Peptide (D-allo-Hyp) Enolate->D_Product + H⁺ (si-face) Proton_Source Proton Source Proton_Source->Enolate

Caption: Primary mechanism of racemization via direct enolization.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start: Coupling of This compound Check_Rac Analyze Product by Chiral HPLC Start->Check_Rac High_Rac High Racemization (>2%)? Check_Rac->High_Rac Success Success: Low Racemization High_Rac->Success No Solvent Change Solvent (DMF → DCM) High_Rac->Solvent Yes Failure Problem Persists: Consult Specialist Solvent->Check_Rac Re-run Reaction Method Change Method (e.g., Mixed Anhydride) Solvent->Method Reagent Change Reagent (e.g., HATU, PyBOP) Method->Reagent Reagent->Failure

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Stability of Boc-Hyp-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of peptides incorporating N-tert-butyloxycarbonyl-4-hydroxyproline methyl ester (Boc-Hyp-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for peptides containing this compound?

A1: The main stability concerns for peptides containing this compound can be categorized into two areas: issues arising during solid-phase peptide synthesis (SPPS) and long-term stability during storage. During synthesis, the Boc protecting group and the methyl ester of hydroxyproline (B1673980) can be susceptible to premature cleavage or modification. During storage, general peptide degradation pathways such as hydrolysis, oxidation, and aggregation are concerns.

Q2: Can the Boc protecting group on hydroxyproline be prematurely removed during synthesis?

A2: While the Boc group is generally stable to the basic conditions used for Fmoc group removal, it is sensitive to acid. In Boc-based SPPS, the repetitive acid deprotection steps for the N-terminal Boc group can potentially lead to a low level of premature cleavage of the Boc group on the hydroxyproline side chain, although this is less common with standard TFA deprotection protocols.[1]

Q3: Is the methyl ester of hydroxyproline stable throughout peptide synthesis and cleavage?

A3: The methyl ester is generally stable under standard SPPS conditions. However, it can be susceptible to hydrolysis, especially under strong acidic or basic conditions. During the final cleavage from the resin, typically with strong acids like HF or TFMSA, the methyl ester can be partially or fully cleaved.[1][2][3] Additionally, transesterification can occur if alcohols are present during certain steps.[4]

Q4: What are the best practices for storing lyophilized this compound containing peptides?

A4: For optimal long-term stability, lyophilized peptides should be stored at -20°C or colder in a tightly sealed container to minimize exposure to moisture and light.[5][6][7][8][9] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[5][6][9] For peptides containing oxidation-prone residues like Met, Cys, or Trp, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

Q5: How should I store solutions of this compound containing peptides?

A5: Storing peptides in solution is generally not recommended for long periods.[7] If necessary, use a sterile buffer at a slightly acidic pH (pH 5-6) and store aliquots at -20°C or colder to minimize freeze-thaw cycles.[5][6] Peptides with certain residues like Cys, Met, Asn, Gln, and Trp have limited stability in solution.[5][7]

Troubleshooting Guides

Problem 1: Low Yield of the Final Peptide
Possible Cause Troubleshooting Steps
Premature Cleavage of Boc-Hyp(Bzl)-OMe from Resin In Boc-SPPS, the linkage to the resin can be sensitive to the repetitive acid deprotection steps.[1] Consider using a more stable resin linker, such as a PAM resin, which is designed to reduce peptide loss during synthesis.[1]
Incomplete Coupling Aggregation of the growing peptide chain can hinder coupling efficiency.[9] Consider switching to a different solvent system (e.g., using NMP or adding DMSO), sonicating the reaction mixture, or coupling at a higher temperature.[9]
Side Reactions Side reactions such as diketopiperazine formation (especially with Pro or Hyp at the N-terminus) can lead to truncated sequences.[1][9] In Boc-based synthesis, using in situ neutralization protocols can help suppress this.[9]
Problem 2: Presence of Unexpected Impurities in the Final Product
Possible Cause Troubleshooting Steps
Ornithine Formation from Arginine During final cleavage with strong acids, the guanidinium (B1211019) group of arginine can be partially cleaved, leading to ornithine formation.[8] Optimize cleavage conditions by reducing the cleavage time to the minimum required.[8]
Aspartimide Formation Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions.[1][9] In Boc synthesis, using the β-cyclohexyl ester of aspartic acid can reduce this side reaction.[9]
Oxidation Residues like Met, Cys, and Trp are susceptible to oxidation.[5][7][8] Use scavengers during cleavage and handle the peptide under an inert atmosphere.
Modification by Scavengers Scavengers used during cleavage can sometimes react with the peptide. For example, anisole (B1667542) can react with glutamic acid residues.[9] Choose scavengers carefully based on the peptide sequence.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Deprotection Step
  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM).

  • Pre-wash: Perform a short pre-wash (e.g., 5 minutes) with 50% trifluoroacetic acid (TFA) in DCM.[1]

  • Deprotection: Treat the resin with 50% TFA in DCM for 15-25 minutes to remove the N-terminal Boc group.[1]

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the protonated N-terminus with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM and then with the coupling solvent (e.g., DMF) before the next coupling step.

Protocol 2: Cleavage of Peptide from Resin using HF

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

  • Preparation: Dry the peptide-resin thoroughly.

  • Scavenger Addition: Add appropriate scavengers to the reaction vessel containing the peptide-resin. A common scavenger is anisole.

  • HF Cleavage: Cool the reaction vessel and condense anhydrous HF into it. The cleavage reaction is typically carried out for 1 hour at 0°C.[2]

  • HF Removal: Evaporate the HF under a vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Washing: Wash the precipitated peptide with cold diethyl ether to remove scavengers and byproducts.

  • Dissolution and Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

Data Presentation

Table 1: Common Side Reactions in Boc-SPPS and Their Impact

Side ReactionAmino Acid(s) InvolvedConditions Favoring ReactionPotential Impact on Final Product
Diketopiperazine Formation Pro, Hyp at N-terminusDipeptide stage, especially in Fmoc synthesisTruncated peptide sequence
Aspartimide Formation Asp-Gly, Asp-Ala, Asp-SerAcidic or basic conditionsFormation of α and β-coupled peptides
Pyroglutamate Formation N-terminal GlnAcidic conditionsN-terminal modification
Ornithine Formation ArgStrong acid cleavageImpurity with mass difference of -43 Da[8]
Alkylation Trp, Met, CysAcid cleavage without proper scavengersModified side chains
Transesterification Glu(OBzl)Base-catalyzed resin attachment in presence of alcohols[4]Formation of methyl or other esters

Visualizations

experimental_workflow start Start: Boc-Protected Amino Acid on Resin deprotection N-terminal Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling Coupling of Next Boc-Amino Acid neutralization->coupling repeat Repeat for Each Amino Acid coupling->repeat Continue Sequence cleavage Final Cleavage from Resin (e.g., HF, TFMSA) + Side-Chain Deprotection coupling->cleavage Final Amino Acid repeat->deprotection purification Purification (e.g., RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: Boc-SPPS Experimental Workflow.

degradation_pathways peptide This compound Containing Peptide hydrolysis Hydrolysis peptide->hydrolysis Moisture, pH extremes oxidation Oxidation peptide->oxidation Oxygen, light aggregation Aggregation peptide->aggregation Concentration, temperature deamidation Deamidation peptide->deamidation Asn, Gln residues racemization Racemization peptide->racemization pH extremes

References

Technical Support Center: Overcoming Peptide Aggregation with Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing Boc-Hyp-OMe to overcome the aggregation of peptide chains during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures, most commonly β-sheets.[1][2] This is particularly prevalent in sequences rich in hydrophobic amino acids.[3][4] Aggregation can physically block the N-terminal amine of the growing peptide, hindering both the coupling of the next amino acid and the deprotection of the N-terminal protecting group.[2] This leads to incomplete reactions, the formation of deletion sequences that are difficult to separate, and ultimately, low yields and poor purity of the target peptide.[2][4]

Q2: How does incorporating a proline-like residue, such as hydroxyproline (B1673980), help in overcoming peptide aggregation?

A2: Proline and its derivatives act as "structure breakers." Due to their cyclic side chain, they introduce a rigid kink in the peptide backbone.[1][5] This conformational constraint disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation.[1][5] By strategically inserting a proline-like residue into a sequence prone to aggregation, the intermolecular hydrogen bonding network is disturbed, keeping the peptide chains more solvated and accessible for subsequent synthesis steps. The principle is similar to the well-established use of pseudoproline dipeptides.[1][5]

Q3: What is this compound, and what is its proposed mechanism of action in preventing aggregation?

A3: this compound is N-Boc-4-trans-hydroxy-L-proline methyl ester. It is a derivative of hydroxyproline where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a methyl ester. In the context of SPPS, Boc-Hyp-OH would be the reagent used for coupling. The incorporation of a hydroxyproline residue is proposed to disrupt peptide aggregation through two main mechanisms:

  • Conformational Disruption: Like proline, the pyrrolidine (B122466) ring of hydroxyproline introduces a significant kink in the peptide backbone, which physically prevents the linear alignment required for β-sheet formation.[1][5]

  • Altered Hydrogen Bonding: The hydroxyl group on the proline ring can participate in hydrogen bonding, potentially altering the interactions between peptide chains and with the solvent, which may further destabilize aggregates.[6]

Q4: When should I consider using Boc-Hyp-OH in my peptide synthesis?

A4: Consider incorporating Boc-Hyp-OH into your peptide sequence under the following circumstances:

  • "Difficult Sequences": When synthesizing peptides known to be prone to aggregation, such as those with a high content of hydrophobic residues (e.g., Val, Ile, Leu, Phe).[3]

  • Observed Aggregation: If you observe signs of aggregation during synthesis, such as poor resin swelling, slow or incomplete coupling reactions (positive ninhydrin (B49086) or Kaiser test after extended coupling times), or difficult Fmoc deprotection.

  • Prophylactic Measure: For long peptide sequences (>15 amino acids) with potential aggregation-prone regions, the proactive insertion of a structure-disrupting residue like hydroxyproline can be beneficial.[3]

Q5: How is Boc-Hyp-OH different from using pseudoproline dipeptides?

A5: Both Boc-Hyp-OH (introducing a hydroxyproline residue) and pseudoproline dipeptides are used to disrupt aggregation by introducing a kink in the peptide backbone. The key differences are:

  • Composition: Boc-Hyp-OH is a single, modified amino acid derivative. Pseudoproline dipeptides are pre-formed dipeptide units derived from Ser, Thr, or Cys where the side chain is cyclized with the backbone nitrogen.[1]

  • Point of Incorporation: Boc-Hyp-OH replaces a single amino acid in the sequence with hydroxyproline. Pseudoproline dipeptides are incorporated at specific Ser, Thr, or Cys residues and involve the preceding amino acid as well.[1]

  • Mechanism: While both introduce a structural kink, the hydroxyl group of hydroxyproline offers a different chemical functionality compared to the oxazolidine (B1195125) or thiazolidine (B150603) ring of pseudoprolines, which could lead to different solvation and interaction properties.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete coupling of Boc-Hyp-OH Steric hindrance from the cyclic structure of hydroxyproline.1. Extend Coupling Time: Increase the reaction time to 2-4 hours or overnight. 2. Double Couple: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Boc-Hyp-OH. 3. Use a Stronger Coupling Reagent: Employ a more potent activating agent such as HATU or HCTU.
Positive Kaiser/Ninhydrin test after coupling to the Hyp residue The N-terminal amine of the newly incorporated hydroxyproline is sterically hindered, making the subsequent coupling difficult.1. Use a Stronger Coupling Reagent: This is a common issue when coupling to a proline-like residue. Use of HATU or a similar phosphonium/uronium salt-based reagent is highly recommended. 2. Increase Equivalents: Use a higher excess (3-5 equivalents) of the incoming amino acid and coupling reagents. 3. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C) to improve reaction kinetics.
Peptide aggregation persists even after incorporating Hyp The position of the Hyp residue is not optimal for disrupting the key aggregation-prone region.1. Re-evaluate Position: The Hyp residue should ideally be placed in the middle of a hydrophobic stretch or approximately every 6-8 residues in a long, aggregation-prone sequence. 2. Combine Strategies: Use Boc-Hyp-OH in conjunction with other anti-aggregation techniques, such as using NMP or DMSO as a co-solvent, or adding chaotropic salts like LiCl to the coupling mixture.
Side reactions during final cleavage/deprotection The hydroxyl group of hydroxyproline is unprotected and may be susceptible to modification under strong acidic conditions.1. Use Scavengers: Ensure your cleavage cocktail contains appropriate scavengers. For Boc-SPPS, a standard HF cleavage or a TFA "cocktail" with scavengers like water, triisopropylsilane (B1312306) (TIS), and phenol (B47542) is typically sufficient.[7][8] 2. Optimize Cleavage Time: Do not extend the cleavage time unnecessarily to minimize potential side reactions.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Hyp-OH in Boc-SPPS

This protocol outlines the manual incorporation of a single Boc-Hyp-OH residue into a growing peptide chain on a solid support using standard Boc chemistry.

1. Resin Preparation and Deprotection: a. Swell the peptide-resin (e.g., PAM or Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes. b. Drain the DCM. c. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin to remove the N-terminal Boc group of the preceding amino acid.[9] Agitate for 20-30 minutes. d. Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x), isopropanol (B130326) (IPA) (2x), and finally dimethylformamide (DMF) (3x).

2. Neutralization: a. Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin.[10] b. Agitate for 2 minutes and drain. Repeat this step once more. c. Wash the resin with DMF (3x) to remove excess base.

3. Activation and Coupling of Boc-Hyp-OH: a. In a separate vessel, dissolve Boc-Hyp-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes. c. Add the activated Boc-Hyp-OH solution to the neutralized peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature.

4. Monitoring and Washing: a. Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling. b. If the Kaiser test is positive, consider extending the coupling time or performing a double coupling (repeat step 3). c. Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups after synthesis is complete, for peptides synthesized using a Boc/Bzl strategy.

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

1. Preparation: a. Dry the peptide-resin completely under high vacuum. b. Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF cleavage apparatus. c. Add scavengers to the reaction vessel. A common mixture per gram of resin is 1.0 mL of p-cresol (B1678582) and 6.5 mL of dimethyl sulfide (B99878) (DMS).[8]

2. HF Cleavage: a. Cool the reaction vessel to 0°C in an ice bath. b. Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel. c. Stir the mixture at 0°C for 1-2 hours. The exact time may vary depending on the protecting groups used (e.g., Arg(Tos) may require longer).[8]

3. HF Removal and Peptide Precipitation: a. After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum. b. The remaining residue contains the cleaved peptide and scavengers. Wash this residue with cold diethyl ether to precipitate the crude peptide. c. Decant the ether and repeat the wash 2-3 times to remove residual scavengers.

4. Peptide Isolation and Purification: a. Dry the precipitated crude peptide under vacuum. b. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize. c. The lyophilized peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

While direct quantitative comparisons for this compound as a general anti-aggregation agent are not widely published, the effectiveness of proline-like structures is well-documented. The following table provides a conceptual comparison based on the known principles of aggregation-disrupting strategies.

StrategyPrinciple of ActionExpected Impact on Yield/PurityKey Considerations
Standard Synthesis (no modification) N/AHighly variable; low for "difficult sequences".Prone to failure with hydrophobic or long peptides.
Incorporation of Boc-Hyp-OH Introduces a backbone kink; alters H-bonding.Improved yield and purity for aggregation-prone sequences.May require optimized coupling conditions for the Hyp residue and the subsequent amino acid.
Use of Pseudoproline Dipeptides Introduces a pronounced backbone kink via an oxazolidine/thiazolidine ring.Significant improvement in yield and purity for "difficult sequences".[1][5]Limited to incorporation at Ser, Thr, or Cys residues; requires use of pre-formed dipeptides.[1]
Use of Hmb/Dmb Backbone Protection Prevents backbone H-bond formation by protecting the amide nitrogen.High efficacy in preventing aggregation.Coupling to the protected secondary amine can be challenging and may require specialized reagents.
Chaotropic Salts (e.g., LiCl) Disrupts hydrogen bonding networks.Moderate improvement.Can sometimes interfere with coupling reactions; must be removed by thorough washing.
"Magic Mixture" or NMP/DMSO Solvents Improves solvation of the growing peptide chain.Moderate to significant improvement.NMP and DMSO are more viscous and can require adjustments to washing protocols.

Visualizations

experimental_workflow cluster_SPPS_Cycle SPPS Cycle for Boc-Hyp-OH Incorporation start Peptide-Resin (N-terminus Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling with Activated Boc-Hyp-OH neutralization->coupling kaiser Kaiser Test coupling->kaiser wash Wash (DMF, DCM, IPA) next_cycle Proceed to Next Cycle wash->next_cycle kaiser->coupling Positive (Double Couple) kaiser->wash Negative

Caption: Workflow for incorporating a Boc-Hyp-OH residue during Boc-SPPS.

aggregation_logic cluster_problem Problem: Peptide Aggregation cluster_solution Solution: this compound Incorporation hydrophobic Hydrophobic Sequences h_bonding Intermolecular H-Bonding hydrophobic->h_bonding beta_sheet β-Sheet Formation h_bonding->beta_sheet aggregation Aggregation/ Insolubility beta_sheet->aggregation disruption Disrupt β-Sheet Formation failure Synthesis Failure (Low Yield, Low Purity) aggregation->failure boc_hyp Incorporate Boc-Hyp-OH kink Introduce Backbone Kink boc_hyp->kink kink->disruption solvation Improved Solvation & Accessibility disruption->solvation success Successful Synthesis (Improved Yield & Purity) solvation->success

Caption: Logical diagram illustrating how Boc-Hyp-OH overcomes peptide aggregation.

References

Technical Support Center: Optimization of Cleavage Cocktails for Resins in Boc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Solid Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of cleavage cocktails for resins in Boc-SPPS.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a cleavage cocktail in Boc-SPPS?

In Boc-SPPS, the cleavage cocktail serves a dual purpose. Firstly, it cleaves the synthesized peptide from the solid support (resin). Secondly, it removes the acid-labile side-chain protecting groups from the amino acid residues. This is typically achieved by using a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF).[1][2][3]

Q2: Why are scavengers necessary in a cleavage cocktail?

During the acidic cleavage process, highly reactive carbocations are generated from the protecting groups and the resin linker. These carbocations can lead to unwanted side reactions by modifying nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[1][4][5][6] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive species and prevent side product formation.[1][4][6]

Q3: What are the most common strong acids used for cleavage in Boc-SPPS?

Anhydrous hydrogen fluoride (HF) is the most widely used and versatile reagent for cleaving peptides from Boc-based resins.[1][2][3][4] However, due to its hazardous nature, which requires specialized equipment, other strong acids like trifluoromethanesulfonic acid (TFMSA), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and a mixture of hydrobromic acid in trifluoroacetic acid (HBr/TFA) are also used as alternatives.[3][4]

Q4: How do I choose the appropriate resin for my peptide synthesis?

The choice of resin depends on whether you are synthesizing a peptide acid or a peptide amide.

  • For peptide acids: Merrifield and PAM resins are commonly used. PAM resins offer greater stability to the repetitive TFA treatments used for Boc group removal, thus minimizing peptide loss during synthesis.[4]

  • For peptide amides: BHA (Benzhydrylamine) and MBHA (p-Methylbenzhydrylamine) resins are the supports of choice. The MBHA resin provides a good balance of stability towards TFA and lability towards HF.[4]

Troubleshooting Guide

This section addresses common problems encountered during the cleavage of peptides from the resin in Boc-SPPS.

Problem 1: Incomplete cleavage or deprotection.

  • Symptom: Low peptide yield after cleavage; mass spectrometry analysis shows a mixture of fully protected, partially protected, and deprotected peptides.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Reaction Time: Standard cleavage times (typically 1-2 hours at 0°C for HF) may be insufficient for peptides containing multiple sterically hindered or less acid-labile protecting groups (e.g., Arg(Tos)).[4]

      • Solution: Increase the reaction time or consider a stronger acid system. For instance, the removal of Arg(Tos) may require longer reaction times.[4]

    • Poor Resin Swelling: Inadequate swelling of the resin can limit the access of the cleavage cocktail to the peptide-resin linkage.

      • Solution: Ensure the resin is properly swollen in a suitable solvent like dichloromethane (B109758) (DCM) before adding the cleavage cocktail.[4][7]

    • Inappropriate Cleavage Cocktail for the Resin: Some resins require specific cleavage conditions.

      • Solution: Always refer to the manufacturer's protocol for the specific resin being used.

Problem 2: Presence of significant side products.

  • Symptom: HPLC analysis of the crude peptide shows multiple peaks, and mass spectrometry confirms the presence of undesired modifications.

  • Possible Causes & Solutions:

    • Alkylation of Sensitive Residues: Tryptophan, Methionine, Cysteine, and Tyrosine are susceptible to alkylation by carbocations generated during cleavage.[1][5][6]

      • Solution: Optimize the scavenger cocktail. The choice and concentration of scavengers are critical. Refer to the tables below for recommended scavenger cocktails for different amino acid compositions.

    • Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming aspartimide, which can lead to a mixture of α- and β-aspartyl peptides.[4][8]

      • Solution: Perform the cleavage at lower temperatures (0-5°C) to minimize this side reaction.[3]

    • Oxidation of Methionine or Cysteine: These sulfur-containing amino acids can be oxidized during cleavage.

Problem 3: No precipitate forms after adding cold ether.

  • Symptom: After adding cold diethyl ether to the cleavage mixture, the peptide does not precipitate.

  • Possible Causes & Solutions:

    • Peptide is Soluble in Ether: While uncommon, some peptides may have some solubility in ether.

      • Solution: Reduce the volume of the TFA/cleavage mixture by evaporation under a stream of nitrogen before adding cold ether.[9] You can also try keeping the ether/peptide mixture at -20°C for a few hours to encourage precipitation.[9]

    • Cleavage was Unsuccessful: It is possible that the peptide was not cleaved from the resin.

      • Solution: Re-cleave the resin with a fresh cleavage cocktail.[9] Before doing so, it is advisable to take a small aliquot of the resin, cleave it, and analyze the supernatant by mass spectrometry to confirm the presence of the desired peptide.

Experimental Protocols

Protocol 1: Standard HF Cleavage

This protocol is a general procedure for cleaving peptides from most Boc-SPPS resins.

  • Resin Preparation:

    • Place the dried peptide-resin (typically 200 mg - 1 g) in an HF-resistant reaction vessel.[2]

    • Add the appropriate scavenger cocktail (see tables below). A common ratio is 9 mL HF to 1 mL of scavenger.[2]

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C in an ice/salt bath.[1][2]

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.[1]

  • HF Evaporation:

    • Evaporate the HF under a vacuum. This must be done in a properly vented fume hood with appropriate safety precautions.[1][2]

  • Peptide Precipitation and Washing:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]

    • Filter the mixture and wash the collected peptide with more cold ether to remove scavengers.

  • Peptide Isolation:

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the solution to obtain the crude peptide powder. The peptide is now ready for purification by HPLC.

Protocol 2: "Low-High" HF Cleavage

This two-step procedure is designed to minimize side reactions, particularly for peptides containing sensitive residues.

  • "Low HF" Step:

    • Treat the peptide-resin with a mixture of HF/DMS/p-cresol (25:65:10 v/v) for 2 hours at 0°C. This step removes the more acid-labile protecting groups via an SN2 mechanism, generating fewer carbocations.[1]

  • "High HF" Step:

    • After the "low HF" step, add a scavenger such as anisole (B1667542) or p-cresol.

    • Increase the HF concentration to approximately 90% and continue the cleavage for another hour at 0°C. This step cleaves the more resistant protecting groups and the peptide from the resin.[1]

  • Work-up:

    • Follow steps 3-5 from the Standard HF Cleavage Protocol.

Data Presentation: Scavenger Cocktails

The selection of the appropriate scavenger cocktail is crucial for a successful cleavage. The following tables provide recommendations based on the amino acid composition of the peptide.

Table 1: Common Scavengers and Their Targets

ScavengerTarget Residues and Protecting GroupsNotes
AnisoleGeneral carbocation scavenger, particularly for protecting Tyr and Glu.[1][4][6]Can lead to the formation of anisylated ketone byproducts with glutamic acid.[4]
ThioanisoleEffective for protecting Trp and Met.[10]Has a strong odor.
Dimethyl Sulfide (DMS)Recommended for peptides containing Met and Trp.[4]Often used in the "low-high" HF procedure.
1,2-Ethanedithiol (EDT)Necessary for the complete removal of the formyl group from Trp(For).[3] Also protects Cys.Has a strong, unpleasant odor.
p-CresolAn effective scavenger for trapping carbocations.[6][11]Similar in efficacy to anisole.
Triisopropylsilane (TIS)An "odorless" alternative to thiol-based scavengers.[10]Particularly effective for scavenging trityl cations.[10][12]

Table 2: Recommended Cleavage Cocktails for Peptides with Sensitive Residues

Peptide ContainsRecommended Cocktail (v/v)Reaction Conditions
Standard Peptides (no sensitive residues)HF:Anisole (9:1)[2]1 hour at 0°C
TrpHF:Anisole:Thioanisole (90:5:5)1 hour at 0°C
MetHF:DMS (1:1) followed by high HF"Low-High" HF procedure
CysHF:Anisole:EDT (90:5:5)1 hour at 0°C
Arg(Tos)HF:Anisole (9:1)May require > 1 hour at 0°C
Trp(For)HF:Anisole:EDT (90:5:5)1 hour at 0°C

Visualizations

Cleavage_Workflow start Start: Peptide Synthesis Complete check_residues Analyze Peptide Sequence for Sensitive Residues (Trp, Met, Cys, Tyr, Arg(Tos)) start->check_residues no_sensitive No Sensitive Residues check_residues->no_sensitive sensitive Sensitive Residues Present check_residues->sensitive standard_cocktail Prepare Standard Cleavage Cocktail (e.g., HF/Anisole 9:1) no_sensitive->standard_cocktail optimized_cocktail Select Optimized Scavenger Cocktail (Refer to Table 2) sensitive->optimized_cocktail perform_cleavage Perform Cleavage (e.g., 1-2 hours at 0°C) standard_cocktail->perform_cleavage optimized_cocktail->perform_cleavage check_completion Monitor Cleavage Completion (e.g., test cleavage and HPLC/MS) perform_cleavage->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete extend_time Extend Cleavage Time or Re-cleave with Fresh Cocktail incomplete->extend_time precipitate Precipitate Peptide with Cold Ether complete->precipitate extend_time->perform_cleavage purify Purify Peptide (HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: Decision workflow for selecting and optimizing a cleavage cocktail in Boc-SPPS.

Side_Reactions cleavage Boc-SPPS Cleavage (Strong Acid, e.g., HF) carbocations Generation of Reactive Carbocations (from protecting groups) cleavage->carbocations aspartimide Aspartimide Formation (Asp-X sequences) cleavage->aspartimide oxidation Oxidation (Met, Cys) cleavage->oxidation other Other Side Reactions (e.g., Pyroglutamate formation) cleavage->other alkylation Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) carbocations->alkylation scavengers Scavengers (Anisole, Thioanisole, EDT, etc.) scavengers->alkylation Prevents low_temp Low Temperature (0-5 °C) low_temp->aspartimide Minimizes inert_atm Inert Atmosphere (Nitrogen) inert_atm->oxidation Prevents

References

Technical Support Center: Monitoring Boc-Hyp-OMe Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical techniques for monitoring the synthesis of N-Boc-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the conversion of Boc-Hyp-OH to this compound?

A1: The most common techniques for monitoring this reaction are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages for tracking the disappearance of the starting material and the appearance of the product.

Q2: How can I quickly check if my reaction is proceeding using TLC?

A2: TLC is a rapid and effective method for qualitative monitoring. By spotting the reaction mixture alongside the starting material (Boc-Hyp-OH), you can visualize the consumption of the starting material and the formation of the more nonpolar product, this compound. A successful reaction will show the initial spot for Boc-Hyp-OH diminishing over time, while a new, higher Rf spot corresponding to this compound appears and intensifies.

Q3: What kind of changes should I expect to see in the ¹H NMR spectrum as the reaction progresses?

A3: The most significant change in the ¹H NMR spectrum will be the appearance of a new singlet peak at approximately 3.7 ppm, corresponding to the methyl ester protons (-OCH₃) of this compound. Concurrently, you will observe the disappearance of the broad carboxylic acid proton signal of Boc-Hyp-OH.

Q4: Can Mass Spectrometry be used to confirm the formation of this compound?

A4: Yes, Mass Spectrometry is an excellent tool for confirming the presence of the desired product. You should look for the molecular ion peak corresponding to the mass of this compound. The molecular weight of this compound is 245.27 g/mol .[1]

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction
Possible Cause Suggested Solution Analytical Verification
Insufficient Reagent Activity Ensure the esterification agent (e.g., methyl iodide, diazomethane, or an alcohol with a coupling agent) is fresh and active.TLC analysis shows a persistent spot for the starting material (Boc-Hyp-OH) with little to no product formation over an extended period.
Inadequate Temperature Some esterification reactions may require heating. Consult the specific protocol for the recommended reaction temperature.HPLC analysis indicates a low conversion rate of the starting material to the product.
Presence of Water Water can hydrolyze the reagents and the product. Ensure all glassware is dry and use anhydrous solvents.¹H NMR of the crude reaction mixture may show broad peaks indicative of water, and the reaction may stall.
Issue 2: Presence of Side Products
Possible Cause Suggested Solution Analytical Verification
Side Reactions of Protecting Groups Strong acidic or basic conditions can lead to the cleavage of the Boc protecting group. Use mild reaction conditions.TLC may show multiple unexpected spots. Mass spectrometry can help identify the masses of potential side products.
Epimerization The use of strong bases can potentially lead to epimerization at the alpha-carbon. Use non-nucleophilic bases where appropriate.Chiral HPLC analysis is required to separate and quantify diastereomers.[2]
Issue 3: Difficulty in Product Isolation and Purification

| Possible Cause | Suggested Solution | Analytical Verification | | Co-elution of Product and Starting Material | The polarity difference between Boc-Hyp-OH and this compound may not be sufficient for easy separation with a particular solvent system. | TLC shows overlapping spots for the starting material and product. HPLC peaks are not well-resolved. | | Product Instability | The methyl ester may be susceptible to hydrolysis during workup or purification. | Re-analysis of a purified fraction by TLC or HPLC after a period of time shows the reappearance of the starting material. |

Experimental Protocols

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[3]

  • Mobile Phase (Eluent): A mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization:

  • Procedure:

    • Dissolve a small amount of your reaction mixture in a suitable solvent.

    • Spot the mixture on the TLC plate alongside a spot of the Boc-Hyp-OH starting material.

    • Develop the plate in the chosen eluent system.

    • Dry the plate and visualize the spots.

  • Expected Results: this compound will have a higher Rf value (travel further up the plate) than the more polar Boc-Hyp-OH.

Compound Expected Rf Range (Ethyl Acetate/Hexanes 1:1)
Boc-Hyp-OH0.1 - 0.3
This compound0.4 - 0.6
High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is common for separating Boc-protected amino acids and their esters.

  • Detection: UV detection at 214 nm or 220 nm.

  • Procedure:

    • Prepare a dilute solution of the reaction mixture in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Run the gradient method and record the chromatogram.

  • Expected Results: this compound, being less polar, will have a longer retention time than Boc-Hyp-OH in a reverse-phase system.[2]

Compound Expected Retention Time (Typical C18 Gradient)
Boc-Hyp-OHShorter retention time
This compoundLonger retention time
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

  • Key Signals to Monitor:

Compound Proton Expected Chemical Shift (ppm)
Boc-Hyp-OH-COOH> 10 (broad singlet)
This compound-OCH₃~3.7 (singlet)
BothBoc group (-C(CH₃)₃)~1.4 (singlet)
Mass Spectrometry (MS)
  • Ionization Technique: Electrospray Ionization (ESI) is commonly used.

  • Procedure:

    • Dilute a sample of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Infuse the sample into the mass spectrometer.

  • Expected Results:

Compound Expected [M+H]⁺ or [M+Na]⁺
Boc-Hyp-OHm/z 232.1 or 254.1
This compoundm/z 246.1 or 268.1

Visual Workflows

Reaction_Monitoring_Workflow cluster_reaction This compound Synthesis cluster_monitoring Analytical Monitoring cluster_decision Decision Making start Start Reaction: Boc-Hyp-OH + Reagents reaction Reaction in Progress start->reaction workup Reaction Workup reaction->workup tlc TLC Analysis reaction->tlc Quick Check hplc HPLC Analysis reaction->hplc Quantitative Check product Crude this compound workup->product nmr NMR Analysis workup->nmr Structural Confirmation ms MS Analysis product->ms Mass Confirmation decision Reaction Complete? tlc->decision hplc->decision continue_reaction Continue Reaction decision->continue_reaction No proceed_workup Proceed to Workup decision->proceed_workup Yes continue_reaction->reaction proceed_workup->workup Troubleshooting_Logic start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No check_reagents Check Reagent Activity & Purity incomplete_reaction->check_reagents Yes isolation_issues Isolation/Purification Issues? side_products->isolation_issues No mild_conditions Use Milder Reaction Conditions side_products->mild_conditions Yes optimize_tlc Optimize TLC/ Column Conditions isolation_issues->optimize_tlc Yes end Problem Resolved isolation_issues->end No adjust_temp Adjust Reaction Temperature check_reagents->adjust_temp use_anhydrous Ensure Anhydrous Conditions adjust_temp->use_anhydrous use_anhydrous->end chiral_hplc Analyze by Chiral HPLC mild_conditions->chiral_hplc chiral_hplc->end mild_workup Use Mild Workup Conditions optimize_tlc->mild_workup mild_workup->end

References

Technical Support Center: Refinement of Boc Deprotection in Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the tert-butyloxycarbonyl (Boc) deprotection step in complex peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: My final peptide product shows deletion sequences. What is the likely cause and how can I fix it?

A1: Deletion sequences are often a result of incomplete Boc deprotection during solid-phase peptide synthesis (SPPS).[1][2] If the Boc group is not fully removed from the N-terminal amino acid, the subsequent coupling reaction cannot proceed, leading to the omission of that residue in a portion of the synthesized peptides.

Troubleshooting Steps:

  • Increase Deprotection Time: Extend the reaction time with the acidic deprotection reagent. For standard TFA/DCM deprotection, increasing the time from 20 minutes to 30 minutes or longer can be beneficial.[1]

  • Increase Acid Concentration: A higher concentration of trifluoroacetic acid (TFA) can improve deprotection efficiency. However, excessively high concentrations (e.g., 100% TFA) can sometimes lead to poor resin swelling and may actually decrease purity compared to solutions like 55% TFA in DCM.[1][2][3]

  • Improve Resin Swelling: Ensure the peptide-resin is adequately swollen in the deprotection solvent. Insufficient swelling can limit the access of the acid to the peptide chains within the resin beads.[2][3] Using a solvent like dichloromethane (B109758) (DCM) can aid in proper resin swelling.

  • Address Steric Hindrance: Residues with bulky side chains or N-methylation can sterically hinder the approach of the acid, requiring more stringent deprotection conditions.[3] For particularly difficult sequences, such as those containing N(alpha)-Boc-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], prolonged deprotection steps or increased TFA concentrations are necessary to prevent deletion products.[1]

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, suggesting side product formation. What are the common side reactions and how can I prevent them?

A2: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[4][5][6] This carbocation can alkylate nucleophilic amino acid side chains. The most susceptible residues are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][7]

Common Side Reactions and Prevention Strategies:

  • Tryptophan Alkylation: The indole (B1671886) ring of Trp is highly nucleophilic and prone to tert-butylation.[4][8]

    • Solution: Use scavengers in the deprotection cocktail to trap the tert-butyl cations. Effective scavengers for protecting tryptophan include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[4]

  • Methionine Alkylation and Oxidation: The thioether side chain of Met can be alkylated to form a sulfonium (B1226848) salt or oxidized to a sulfoxide.[4][9][10]

    • Solution: Thioanisole is an effective scavenger to prevent S-alkylation.[4] To prevent oxidation, adding reducing agents like dimethyl sulfide (B99878) (DMS) to the cleavage cocktail is recommended.[9][10]

  • Aspartimide Formation: Peptides containing Aspartic acid (Asp), particularly those with Asp-Gly, Asp-Ala, or Asp-Ser sequences, can form a cyclic aspartimide intermediate under acidic conditions.[5][11][12] This can lead to a mixture of α- and β-aspartyl peptides.

    • Solution: Using milder deprotection conditions and minimizing reaction times can help reduce this side reaction.[5]

  • Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate.[5]

    • Solution: This can be minimized by ensuring the complete and rapid coupling of the subsequent amino acid and avoiding prolonged exposure to acid.[5]

The most effective way to combat these side reactions is to incorporate a "scavenger cocktail" into the deprotection reagent.

Data Presentation: Scavenger Cocktails and Deprotection Conditions

The selection of an appropriate deprotection protocol is critical for maximizing yield and purity. The following tables summarize common cleavage cocktails and TFA deprotection conditions.

Table 1: Common Cleavage/Scavenger Cocktails for Boc Deprotection

Reagent CocktailComposition (v/v/v)Target Residues / Use CaseReference(s)
Standard TFA / H₂O / TIS (95:2.5:2.5)General purpose for peptides with Trp, Met, Cys. TIS is effective against trityl cations.[4][13][14]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For complex peptides with multiple sensitive residues. Powerful but has a strong odor.[4][14]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)A robust cocktail for complex peptides.[14]
For Cys-rich peptides HF / Anisole / DMS / p-Thiocresol (10:1:1:0.2)Standard for HF cleavage of peptides containing Cysteine.[15]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: Ethanedithiol, DMS: Dimethyl Sulfide

Table 2: Comparison of TFA Deprotection Conditions in DCM

TFA Concentration (% in DCM)Reaction TimeNotesReference(s)
25%2 hoursA common and generally effective condition.[16]
50%30 minutesFaster deprotection, suitable for less sensitive substrates.[16]
55%30 minutesShown to yield higher purity peptides compared to 100% TFA in some studies due to better resin swelling.[2][16]
100% (neat)5-15 minutesVery rapid, but may lead to more side products and incomplete deprotection due to poor resin swelling.[2][16]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard method for the removal of the N-terminal Boc group during SPPS.

  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in the reaction vessel.

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 2-5 minutes.[12][17]

  • Deprotection: Drain the pre-wash solution and add fresh deprotection solution (approximately 10 mL per gram of resin).[5][12] Shake the mixture for 20-30 minutes at room temperature.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5][17]

  • Neutralization: Wash the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM (3 times for 2 minutes each) to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.[5][17]

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess DIPEA before proceeding to the next coupling step.[5]

Protocol 2: Cleavage and Final Deprotection with a Scavenger Cocktail

This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups.

  • Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Cocktail Addition: Prepare and add the appropriate cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5). Use approximately 2-5 mL of cocktail per 100 mg of resin.[14]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the peptide sequence and protecting groups used.[14][16]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[14]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice more.[14]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA) for analysis by HPLC and Mass Spectrometry.

Visualizations

Boc_Deprotection_Workflow Start Start: Boc-Peptide-Resin Swell Swell Resin (DCM, 15-30 min) Start->Swell Deprotect Boc Deprotection (TFA/DCM + Scavengers) Swell->Deprotect Wash_DCM Wash (DCM) Deprotect->Wash_DCM Neutralize Neutralize (DIPEA/DCM) Wash_DCM->Neutralize Wash_Final Final Wash (DCM) Neutralize->Wash_Final End End: Ready for Coupling Wash_Final->End

Caption: Standard workflow for Boc deprotection during SPPS.

Troubleshooting_Logic Problem {Problem Observed (e.g., Deletion Sequence, Side Product)} Incomplete Incomplete Deprotection? Problem->Incomplete Check MS Data SideReaction Side Reaction? Problem->SideReaction Check MS Data for +56 Da, +16 Da, etc. Sol_Time Increase Deprotection Time Incomplete->Sol_Time Yes Sol_TFA Optimize TFA Concentration Incomplete->Sol_TFA Yes Sol_Swell Improve Resin Swelling Incomplete->Sol_Swell Yes Sol_Scavenger Add/Optimize Scavengers SideReaction->Sol_Scavenger Yes Sol_Conditions Use Milder Conditions SideReaction->Sol_Conditions Yes

Caption: Troubleshooting logic for common Boc deprotection issues.

References

Validation & Comparative

A Comparative Guide to Boc-Hyp-OMe and Fmoc-Hyp(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthetic strategy. This guide provides an objective comparison between two derivatives of hydroxyproline (B1673980): N-(tert-butoxycarbonyl)-L-hydroxyproline methyl ester (Boc-Hyp-OMe) and N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-hydroxyproline (Fmoc-Hyp(tBu)-OH). The comparison focuses on their primary applications, performance metrics, and the underlying chemical strategies they represent.

Introduction to the Derivatives and Their Synthetic Strategies

This compound and Fmoc-Hyp(tBu)-OH are protected forms of hydroxyproline, an amino acid crucial for the structure of collagen and other biologically active peptides. However, they are designed for fundamentally different peptide synthesis methodologies.

This compound is primarily utilized in solution-phase peptide synthesis (SPPS) . The tert-butoxycarbonyl (Boc) group protects the α-amino group and is labile to moderate acids (e.g., trifluoroacetic acid, TFA). The methyl ester (OMe) protects the C-terminal carboxyl group and is typically removed by saponification. The hydroxyl group on the proline ring remains unprotected, which can be a consideration in multi-step syntheses.

Fmoc-Hyp(tBu)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group, removed by treatment with a secondary amine like piperidine (B6355638).[1] The hydroxyl side chain is protected by an acid-labile tert-butyl (tBu) ether to prevent side reactions during synthesis.[1] The free carboxylic acid (-OH) allows for direct coupling to the resin or the growing peptide chain. This orthogonal protection scheme, where the N-terminal and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[2][3]

Data Presentation: A Comparative Overview

Direct quantitative comparison of these two derivatives for the synthesis of the same peptide is scarce in literature due to their application in different synthetic paradigms. The following table summarizes the key characteristics and typical performance expectations for each, based on the established principles of solution-phase (Boc) and solid-phase (Fmoc) synthesis.

FeatureThis compound (in Solution-Phase Synthesis)Fmoc-Hyp(tBu)-OH (in Solid-Phase Peptide Synthesis)
Synthetic Strategy Primarily Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Nα-Protecting Group tert-butoxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Reagent Moderate Acid (e.g., Trifluoroacetic Acid (TFA), HCl in dioxane)[4]Base (e.g., 20% Piperidine in DMF)[5]
Side-Chain Protection None (hydroxyl group is free)tert-butyl (tBu) ether[1]
C-Terminal Protection Methyl ester (OMe)Not applicable (free carboxylic acid for coupling)
Final Cleavage Saponification for OMe; Acidolysis for BocStrong Acid (e.g., TFA cocktail) for tBu and resin cleavage[2]
Typical Coupling Yield Generally high (>95%), but requires purification of intermediatesVery high (>99%) due to the use of excess reagents[6]
Overall Process Yield Variable, dependent on the number of steps and purification efficiencyTypically lower for long peptides due to cumulative loss at each step
Purity of Crude Product Requires purification after each coupling stepContains deletion and other failure sequences, requiring final purification
Automation Amenability Not easily automatedHighly amenable to automated synthesis[]
Scalability Well-suited for large-scale synthesis of short peptides or fragments[]Can be scaled, but large-scale SPPS can be costly
Key Side Reactions Potential for O-acylation of the unprotected hydroxyl group; racemization during couplingAspartimide formation, diketopiperazine formation, aggregation[8]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes a typical procedure for coupling this compound to another amino acid methyl ester (e.g., H-Ala-OMe) in solution.

Materials:

  • This compound

  • H-Ala-OMe·HCl (or another amino acid ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Neutralization of Amino Acid Ester: Dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes to obtain the free base.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: Add DCC (1.1 eq) to the cooled this compound solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the neutralized H-Ala-OMe solution from step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Protocol 2: Solid-Phase Coupling and Deprotection of Fmoc-Hyp(tBu)-OH

This protocol outlines a standard cycle for incorporating Fmoc-Hyp(tBu)-OH into a peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-Hyp(tBu)-OH

  • Rink Amide resin (or other suitable resin)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Hyp(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

Peptide Synthesis Strategies cluster_Boc This compound in Solution-Phase Synthesis cluster_Fmoc Fmoc-Hyp(tBu)-OH in Solid-Phase Synthesis Boc_Hyp_OMe This compound Coupling Coupling (e.g., DCC/HOBt) Boc_Hyp_OMe->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Deprotection Deprotection Dipeptide->Deprotection Final_Peptide_Boc Final Peptide Deprotection->Final_Peptide_Boc Fmoc_Hyp_tBu_OH Fmoc-Hyp(tBu)-OH SPPS_Cycle SPPS Cycle (Coupling/Deprotection) Fmoc_Hyp_tBu_OH->SPPS_Cycle Resin_Peptide Resin-Bound Peptide SPPS_Cycle->Resin_Peptide Resin_Peptide->SPPS_Cycle Cleavage Cleavage from Resin & Deprotection Resin_Peptide->Cleavage Final_Peptide_Fmoc Final Peptide Cleavage->Final_Peptide_Fmoc

Caption: Workflow comparison of Boc and Fmoc strategies.

Protection_Scheme_Comparison Boc_Strategy This compound Nα-Protection: Boc (Acid-labile) Side-Chain: Unprotected C-Terminus: OMe (Base-labile) Orthogonality_Boc Boc_Strategy->Orthogonality_Boc Non-Orthogonal (Potential for side reactions) Fmoc_Strategy Fmoc-Hyp(tBu)-OH Nα-Protection: Fmoc (Base-labile) Side-Chain: tBu (Acid-labile) C-Terminus: Free Acid Orthogonality_Fmoc Fmoc_Strategy->Orthogonality_Fmoc Orthogonal (Selective Deprotection)

Caption: Orthogonality of protection schemes.

Conclusion

The choice between this compound and Fmoc-Hyp(tBu)-OH is dictated by the overarching peptide synthesis strategy.

This compound is a suitable choice for the solution-phase synthesis of short peptides or peptide fragments containing hydroxyproline. This approach can be advantageous for large-scale production where the purification of intermediates is feasible. The lack of side-chain protection for the hydroxyl group requires careful consideration of the reaction conditions to avoid O-acylation.

Fmoc-Hyp(tBu)-OH is the standard and more versatile choice for the routine synthesis of peptides of varying lengths using automated solid-phase peptide synthesizers. The orthogonal Fmoc/tBu protection scheme provides excellent control over the synthesis, minimizing side reactions and simplifying the overall process.[2][3] The protection of the hydroxyl side chain is a significant advantage, ensuring the integrity of the hydroxyproline residue throughout the synthesis.[1]

For most modern research and development applications, particularly for the synthesis of complex or long peptides, the robustness and automation-friendliness of the Fmoc strategy make Fmoc-Hyp(tBu)-OH the preferred derivative for incorporating hydroxyproline.

References

A Comparative Guide to the Purity Analysis of Boc-Hyp-OMe by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of amino acid derivatives is paramount. This guide provides a comprehensive comparison of the analytical methodologies for assessing the purity of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), a key building block. The performance of this compound analysis is contrasted with alternative protected forms of hydroxyproline (B1673980), namely Fmoc-Hyp-OH and Cbz-Hyp-OMe, supported by established experimental data.

Data Presentation: A Comparative Overview

The selection of a protecting group strategy for hydroxyproline derivatives can influence not only the synthesis workflow but also the impurity profile of the final product. The following table summarizes the key analytical parameters for this compound and its common alternatives. Please note that direct comparative data under identical chromatographic conditions is scarce in publicly available literature; therefore, this table represents a compilation of typical findings.

ParameterThis compoundFmoc-Hyp-OHCbz-Hyp-OMe
Molecular Weight 245.27 g/mol 353.37 g/mol 279.29 g/mol
Typical Purity (Commercial) ≥97%[1][2]≥98% (sum of enantiomers, HPLC)[3]~99.44% (HPLC)[4]
HPLC Column Reversed-Phase C18Chiral Stationary Phases (e.g., Polysaccharide-based), Reversed-Phase C18Chiral Stationary Phases, Reversed-Phase C18
Mobile Phase (Typical) Acetonitrile (B52724)/Water with acidic modifier (e.g., TFA or formic acid)Varies with column (e.g., Hexane/Isopropanol (B130326) for normal phase chiral, Acetonitrile/Water with TFA for reversed phase)Hexane/Isopropanol for chiral separation[5]
Detection UV (210-220 nm), MSUV (265 nm for Fmoc), MSUV (254 nm for Cbz), MS
Expected [M+H]⁺ (m/z) 246.13354.13280.12
Potential Impurities Diastereomers (cis-isomer), unreacted starting materials, byproducts from synthesis.Diastereomers, dibenzylfulvene adducts, piperidine (B6355638) adducts.Byproducts from hydrogenolysis, residual catalyst.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity analysis. Below are representative protocols for HPLC and mass spectrometry analysis of protected hydroxyproline derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity and Chiral Analysis

This protocol is a general guideline for the reversed-phase and chiral separation of protected hydroxyproline derivatives. Optimization is often necessary based on the specific instrument and column used.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and an autosampler. For mass spectrometry detection, the HPLC system is coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • For General Purity (Reversed-Phase):

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

      • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 214 nm.

      • Injection Volume: 10 µL.

    • For Chiral Purity (Normal Phase):

      • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IC).[5][6]

      • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25 °C.

      • Detection: UV at a wavelength appropriate for the protecting group (e.g., 265 nm for Fmoc, 254 nm for Cbz).

      • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample (e.g., this compound) in the initial mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS) Protocol

This protocol outlines the general parameters for mass spectrometric detection and fragmentation analysis when coupled with HPLC.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

  • Ionization Mode: Positive ESI is typically used for these compounds.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

    • Mass Range: Scan from m/z 50 to 500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion ([M+H]⁺) of the compound of interest as the precursor ion.

    • Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

    • Analyze the resulting product ions to elucidate the structure and identify impurities.

Visualizing the Analytical Workflow and Chemical Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental Workflow for HPLC-MS Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL) filtrate Filter (0.45 µm) dissolve->filtrate inject Inject Sample filtrate->inject column Chromatographic Column (e.g., C18) inject->column gradient Gradient Elution column->gradient esi Electrospray Ionization (ESI) gradient->esi chromatogram Analyze Chromatogram (Purity %) gradient->chromatogram ms1 MS Scan (Full Scan) esi->ms1 ms2 Tandem MS (Fragmentation) ms1->ms2 spectrum Analyze Mass Spectrum (Impurity ID) ms2->spectrum

Caption: A flowchart of the HPLC-MS workflow for purity analysis.

Protecting Group Comparison cluster_boc Boc Protection cluster_fmoc Fmoc Protection cluster_cbz Cbz Protection hyp Hydroxyproline Methyl Ester boc This compound hyp->boc fmoc Fmoc-Hyp-OMe hyp->fmoc cbz Cbz-Hyp-OMe hyp->cbz boc_stability Acid Labile boc->boc_stability fmoc_stability Base Labile fmoc->fmoc_stability cbz_stability Hydrogenolysis cbz->cbz_stability

Caption: Comparison of protecting groups for hydroxyproline methyl ester.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of this compound in positive ESI-MS/MS is predictable based on the fragmentation of other Boc-protected amino compounds. The primary fragmentation pathways involve the loss of components of the Boc group.

  • [M+H]⁺: For this compound (C₁₁H₁₉NO₅), the protonated molecular ion is expected at m/z 246.13.

  • Loss of isobutylene (B52900) (C₄H₈): A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da), leading to a fragment at m/z 190.09.

  • Loss of the Boc group (C₅H₉O₂): The complete loss of the tert-butoxycarbonyl group (101 Da) results in the protonated hydroxyproline methyl ester at m/z 145.08.

  • Loss of methanol (B129727) (CH₃OH): Subsequent fragmentation of the ester can lead to the loss of methanol (32 Da) from the m/z 145.08 fragment, yielding a fragment at m/z 113.06.

Predicted MS/MS Fragmentation of this compound parent [M+H]⁺ m/z 246.13 frag1 [M+H - C₄H₈]⁺ m/z 190.09 parent->frag1 - 56 Da frag2 [M+H - C₅H₉O₂]⁺ m/z 145.08 parent->frag2 - 101 Da frag3 [M+H - C₅H₉O₂ - CH₃OH]⁺ m/z 113.06 frag2->frag3 - 32 Da

Caption: Predicted fragmentation pathway of this compound in positive ESI-MS/MS.

This guide provides a foundational understanding of the analytical techniques used to assess the purity of this compound and its alternatives. For specific applications, it is essential to validate these methods according to the relevant regulatory guidelines to ensure accurate and reliable results.

References

NMR Spectroscopic Validation of Boc-Hyp-OMe Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of non-standard amino acids is a critical step in the synthesis of novel peptides and peptidomimetics with tailored biological activities. N-tert-butoxycarbonyl-4-hydroxyproline methyl ester (Boc-Hyp-OMe) is a valuable building block, and its purity and structural integrity are paramount for the successful outcome of solid-phase or solution-phase peptide synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its structure and the identification of potential impurities. This guide provides a comparative analysis of the NMR spectroscopic data for this compound, alongside data for relevant precursors and potential contaminants, to facilitate accurate validation of its incorporation.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and related compounds. These values are compiled from various sources and should be used as a reference for spectral analysis. Chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound/FragmentBoc (t-butyl)OMe (methyl)Proline Ring Protons (α, β, γ, δ)
This compound ~1.4 (s, 9H)~3.7 (s, 3H)α-H: ~4.3, β-H: ~2.0-2.3, γ-H: ~4.4, δ-H: ~3.5-3.7
Boc-Hyp-OH~1.4 (s, 9H)-α-H: ~4.2, β-H: ~2.0-2.2, γ-H: ~4.3, δ-H: ~3.4-3.6
4-Hydroxyproline--α-H: ~4.1, β-H: ~2.1-2.4, γ-H: ~4.5, δ-H: ~3.3-3.4
Boc Anhydride~1.5 (s)--

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound/FragmentBoc (C(CH₃)₃)Boc (C=O)OMe (CH₃)C=O (ester)Proline Ring Carbons (α, β, γ, δ)
This compound ~28.5, ~80.0~154~52~173α-C: ~59, β-C: ~38, γ-C: ~68, δ-C: ~56
Boc-Hyp-OH~28.5, ~80.5~155-~175α-C: ~59, β-C: ~38, γ-C: ~68, δ-C: ~56
4-Hydroxyproline---~174α-C: ~60, β-C: ~39, γ-C: ~69, δ-C: ~55
DCC (carbodiimide C)----~139

Experimental Protocols

Sample Preparation for NMR Spectroscopy

  • Sample Quantity : Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent.

  • Solvent Selection : Chloroform-d (CDCl₃) is a common choice. For enhanced resolution of exchangeable protons (e.g., the hydroxyl proton), dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

A standard set of 1D and 2D NMR experiments should be performed to fully characterize the molecule.

  • ¹H NMR : Acquire a standard one-dimensional proton NMR spectrum.

    • Typical Parameters : 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR : Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical Parameters : 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks within the hydroxyproline (B1673980) ring.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations, for instance, between the Boc protons and the Boc carbonyl carbon, or the methyl ester protons and the ester carbonyl carbon.

Mandatory Visualizations

Workflow for NMR Spectroscopic Validation

G Key NMR Signals for this compound Boc_Hyp_OMe This compound Boc Group OMe Group Proline Ring Boc_Signals ¹H: ~1.4 ppm (s, 9H) ¹³C: ~28.5, ~80.0 ppm Boc_Hyp_OMe:boc->Boc_Signals OMe_Signals ¹H: ~3.7 ppm (s, 3H) ¹³C: ~52 ppm Boc_Hyp_OMe:ome->OMe_Signals Ring_Signals ¹H: Complex Multiplets (2-5 ppm) ¹³C: 4 signals (38-68 ppm) Boc_Hyp_OMe:ring->Ring_Signals

A Comparative Guide to Protecting Groups for Hydroxyproline in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is paramount in the chemical synthesis of peptides and complex molecules incorporating hydroxyproline (B1673980). This guide provides an objective comparison of commonly employed protecting groups for the amino and hydroxyl functionalities of hydroxyproline, supported by experimental data drawn from peer-reviewed literature. Detailed methodologies for key protection and deprotection reactions are also presented to facilitate practical application in the laboratory.

Introduction to Hydroxyproline Protection Strategies

Hydroxyproline possesses three key functional groups that often require protection during multi-step synthesis: the secondary amine, the carboxylic acid, and the hydroxyl group. The choice of protecting groups is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection conditions that allow for the selective removal of one group without affecting others. The two dominant strategies in solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) approaches, largely determine the selection of compatible side-chain protecting groups for the hydroxyl moiety.

Amino Group Protection: A Comparison of Boc and Fmoc Strategies

The protection of the secondary amine of the pyrrolidine (B122466) ring is the first critical step in utilizing hydroxyproline as a building block. The Boc and Fmoc groups are the most widely used N-protecting groups in peptide synthesis.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., NaOH, NaHCO₃), in a mixed aqueous/organic solvent.Strong acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)).Lower cost of reagents; mature and well-established protocols.[]Harsh acidic deprotection can cleave acid-labile side-chain protecting groups and linkers.[]
Fmoc (9-Fluorenyl-methyloxycarbonyl)9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), base (e.g., NaHCO₃), in aqueous dioxane.Mild base (e.g., 20% piperidine (B6355638) in Dimethylformamide (DMF)).Mild deprotection conditions are compatible with a wide range of acid-labile protecting groups.[]Higher cost of reagents; potential for side reactions like diketopiperazine formation.

Hydroxyl Group Protection: Orthogonal Strategies for the Side Chain

The choice of the hydroxyl protecting group is intrinsically linked to the N-terminal protecting group to ensure orthogonality. The most common strategies involve the use of benzyl (B1604629) or tert-butyl ethers, and the trityl group, particularly in on-resin modification strategies.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsCompatible N-Protecting GroupKey AdvantagesKey Disadvantages
Benzyl (Bzl) Benzyl bromide (BnBr), strong base (e.g., NaH).Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (e.g., HF).BocStable to the acidic conditions used for Boc removal.Requires harsh deprotection conditions (hydrogenolysis or strong acid) which can affect other functional groups.[2]
tert-Butyl (tBu) Isobutylene, acid catalyst.Strong acid (e.g., TFA), typically removed concurrently with Boc group or during final cleavage in Fmoc-SPPS.FmocStable to the basic conditions used for Fmoc removal; removed during final cleavage.[3]Not orthogonally removable in the presence of other tBu-based protecting groups.[3]
Trityl (Trt) Trityl chloride (TrCl), base (e.g., pyridine (B92270) or DIEA).Mildly acidic conditions (e.g., 1-5% TFA in DCM).FmocEasily introduced and removed under mild acidic conditions, allowing for orthogonal deprotection.[3]Bulky group that can sometimes hinder coupling reactions.
Silyl (B83357) Ethers (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), imidazole (B134444) in DMF.Fluoride (B91410) ion sources (e.g., TBAF in THF) or acidic conditions.Fmoc/BocTunable stability based on the silyl group; deprotection with fluoride is highly orthogonal.[4][5]Can be labile to acidic or basic conditions depending on the specific silyl group.

Experimental Protocols

N-Protection of Hydroxyproline

Protocol 1: Synthesis of N-Boc-4-hydroxy-L-proline (Boc-Hyp-OH)

  • Dissolve 4-hydroxy-L-proline (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (B78521) (2.5 equivalents) and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate (B1210297) to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Protocol 2: Synthesis of N-Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH)

  • Dissolve 4-hydroxy-L-proline (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0 °C.

  • Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) in acetone (B3395972) or dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Wash the reaction mixture with diethyl ether to remove byproducts.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

O-Protection of N-Protected Hydroxyproline

Protocol 3: Synthesis of N-Boc-O-benzyl-4-hydroxy-L-proline (Boc-Hyp(Bzl)-OH)

  • To a solution of Boc-Hyp-OH (1 equivalent) in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1 M HCl to pH 3-4.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.

Protocol 4: On-Resin Tritylation of Fmoc-Hyp-OH in SPPS

  • Couple Fmoc-Hyp-OH to the resin-bound peptide using standard coupling protocols (e.g., HBTU/DIPEA in DMF).

  • After coupling and washing, treat the resin with a solution of trityl chloride (5-10 equivalents) and DIPEA (5-10 equivalents) in DCM.

  • Agitate the resin at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DCM, DMF, and methanol (B129727) to remove excess reagents.

Deprotection Protocols

Protocol 5: N-Boc Deprotection

  • Dissolve the Boc-protected substrate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene (B28343) or diethyl ether to remove residual TFA.

Protocol 6: N-Fmoc Deprotection

  • Treat the Fmoc-protected substrate (on solid support or in solution) with a solution of 20% piperidine in DMF.

  • Stir at room temperature for 10-20 minutes.

  • Monitor the deprotection by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

  • If on solid support, filter and wash the resin with DMF. If in solution, work-up is required to remove piperidine and the adduct.

Protocol 7: O-Benzyl Deprotection (Hydrogenolysis)

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected product.

Protocol 8: O-Trityl Deprotection

  • Treat the trityl-protected substrate (typically on-resin) with a solution of 1-5% TFA in DCM.

  • Agitate for 5-10 minutes. Repeat the treatment 2-3 times.

  • Wash the resin with DCM to remove the cleaved trityl cation.

Visualizing the Workflow

G General Workflow for Hydroxyproline Protection Hyp Hydroxyproline N_Protected_Hyp N-Protected Hydroxyproline Hyp->N_Protected_Hyp N-Protection (Boc or Fmoc) Fully_Protected_Hyp Fully Protected Hydroxyproline N_Protected_Hyp->Fully_Protected_Hyp O-Protection (Bzl, tBu, Trt, etc.) Peptide_Incorporation Incorporation into Peptide Chain Fully_Protected_Hyp->Peptide_Incorporation Coupling

Caption: General workflow for the protection of hydroxyproline.

G Orthogonal Deprotection Strategies in SPPS cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy cluster_fmoc_trt Fmoc/Trt Strategy (On-Resin Modification) Boc_Peptide Resin-Peptide-Hyp(Bzl)-Boc Boc_N_Deprotect TFA/DCM Boc_Peptide->Boc_N_Deprotect N-terminal Deprotection Boc_Final_Cleavage HF Boc_Peptide->Boc_Final_Cleavage Final Cleavage & O-Deprotection Boc_N_Deprotect->Boc_Peptide Next Coupling Fmoc_Peptide Resin-Peptide-Hyp(tBu)-Fmoc Fmoc_N_Deprotect Piperidine/DMF Fmoc_Peptide->Fmoc_N_Deprotect N-terminal Deprotection Fmoc_Final_Cleavage TFA Cocktail Fmoc_Peptide->Fmoc_Final_Cleavage Final Cleavage & O-Deprotection Fmoc_N_Deprotect->Fmoc_Peptide Next Coupling Fmoc_Trt_Peptide Resin-Peptide-Hyp(Trt)-Fmoc Fmoc_Trt_O_Deprotect Dilute TFA/DCM Fmoc_Trt_Peptide->Fmoc_Trt_O_Deprotect Orthogonal O-Deprotection Fmoc_Trt_Modification On-Resin Modification Fmoc_Trt_O_Deprotect->Fmoc_Trt_Modification

Caption: Orthogonal deprotection schemes in solid-phase peptide synthesis.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Hyp-OMe versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic strategy for creating peptides with specific biological activities is a critical decision that can influence the final product's purity, conformation, and ultimately, its efficacy. The incorporation of non-standard amino acids like hydroxyproline (B1673980) (Hyp) introduces further considerations, particularly regarding the selection of protecting groups. This guide provides an objective comparison of peptides synthesized using N-tert-butyloxycarbonyl-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe) versus alternative strategies, primarily focusing on the widely used Fmoc-Hyp(tBu)-OH. The discussion is supported by an analysis of the synthetic methodologies and their potential impact on the biological activity of the resulting peptides.

The Critical Role of Hydroxyproline in Peptide Bioactivity

Hydroxyproline is a key component of collagen, where it plays a crucial role in stabilizing the iconic triple-helix structure.[1] This stabilizing effect is attributed to the stereoelectronic influence of the hydroxyl group, which constrains the pyrrolidine (B122466) ring pucker and influences the peptide backbone geometry.[1] In synthetic peptides, the strategic incorporation of hydroxyproline and its derivatives can enhance stability against proteolytic degradation, control conformation, and ultimately modulate biological activity.[1][2] This makes hydroxyproline a valuable residue in the design of bioactive peptides, including collagen mimetics, enzyme inhibitors, and receptor ligands.

Solid-Phase Peptide Synthesis (SPPS) Strategies: Boc vs. Fmoc

The two predominant methods for SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies. The fundamental difference lies in the chemistry used for the temporary protection of the α-amino group of the amino acids.[][4]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection. The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed, along with cleavage from the resin, using a strong acid like hydrofluoric acid (HF).[4][5]

  • Fmoc Strategy: This has become the more common method due to its milder reaction conditions. It employs the base-labile Fmoc group for Nα-protection, which is removed with a mild base, typically piperidine (B6355638). The side-chain protecting groups are acid-labile (commonly tert-butyl based) and are removed during the final cleavage from the resin with TFA.[][6]

The choice between these strategies when incorporating hydroxyproline can have significant implications for the synthesis and the final biological properties of the peptide.

Comparison of this compound and Fmoc-Hyp(tBu)-OH in Peptide Synthesis

While direct quantitative comparisons of the biological activity of the same peptide synthesized with this compound versus an alternative are scarce in the literature, we can infer potential differences based on the characteristics of the synthesis methods.

FeatureThis compound StrategyFmoc-Hyp(tBu)-OH Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection (Hyp) Methyl ester (-OMe)tert-Butyl ether (-tBu)
Nα-Deprotection Condition Moderate Acid (e.g., 50% TFA in DCM)[4]Mild Base (e.g., 20% piperidine in DMF)[]
Side-Chain Deprotection Typically requires strong acid (e.g., HF) for cleavage from resin and removal of other side-chain protecting groups. The methyl ester of Hyp may be labile to the final cleavage conditions.Concurrently with final cleavage from the resin using strong acid (e.g., TFA).[]
Potential for Side Reactions Repeated acid exposure can lead to side reactions, especially with sensitive residues.[5]Aspartimide formation can be an issue with Asp-containing sequences due to base exposure.[6]
Handling of "Difficult Sequences" Can be advantageous for hydrophobic or aggregation-prone sequences as the protonated N-terminus after deprotection can reduce aggregation.[4]Aggregation can be more problematic as the peptide remains in a neutral state.
Orthogonality Quasi-orthogonal, as both Boc and some side-chain protecting groups are acid-labile, relying on different acid strengths for selective removal.[5]Fully orthogonal, with base-labile Nα-protection and acid-labile side-chain protection.[]
Purity of Final Peptide Can yield high-purity peptides, particularly for challenging sequences.[4]Generally yields high-purity peptides under milder conditions.[]

Implications for Biological Activity

The choice of synthesis strategy can indirectly influence the biological activity of the final peptide through several mechanisms:

  • Purity: The presence of synthesis-related impurities, such as deletion sequences or by-products from side reactions, can interfere with biological assays and lead to inaccurate measurements of activity. The "cleaner" the synthesis, the more reliable the biological data.

  • Conformation: The final deprotection and cleavage conditions, particularly the use of strong acids like HF in the Boc strategy, could potentially lead to modifications of sensitive residues, which in turn could alter the peptide's three-dimensional structure. Since the biological activity of a peptide is intimately linked to its conformation, any unintended structural changes can have a significant impact.

  • Yield: While not a direct measure of biological activity, a higher yield of the target peptide simplifies purification and provides more material for extensive biological testing.

While both this compound and Fmoc-Hyp(tBu)-OH are viable options for incorporating hydroxyproline into peptides, the Fmoc strategy is now more widely used due to its milder conditions and true orthogonality.[][6] However, for sequences prone to aggregation, the Boc strategy may offer advantages.[4] The ultimate impact on biological activity will depend on the specific peptide sequence and the success of the synthesis and purification process.

Experimental Protocols

Below are generalized protocols for the key steps in solid-phase peptide synthesis using both Boc and Fmoc strategies for the incorporation of hydroxyproline.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM).

    • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt).

    • Wash the resin thoroughly with DMF, DCM, and isopropanol.[7]

  • Chain Elongation Cycle:

    • Deprotection: Remove the Boc group with 50% TFA in DCM.

    • Neutralization: Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIEA).

    • Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using an activating agent (e.g., HBTU/HOBt).

    • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as HF.[5]

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF.[8]

    • If the resin is not pre-loaded, couple the first Fmoc-protected amino acid.

  • Chain Elongation Cycle:

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.[7]

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH) using an activating agent (e.g., HBTU/HOBt/DIEA).[7]

    • Washing: Wash the resin with DMF.

  • Final Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[5]

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by RP-HPLC.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Synthesis and Bioactivity Assessment

G cluster_synthesis Peptide Synthesis cluster_bioactivity Bioactivity Assessment Resin_Selection Resin Selection (e.g., Merrifield/Wang) First_AA_Coupling First Amino Acid Coupling Resin_Selection->First_AA_Coupling SPPS_Cycles Iterative SPPS Cycles (Deprotection, Coupling, Washing) First_AA_Coupling->SPPS_Cycles Cleavage Cleavage & Deprotection (HF or TFA) SPPS_Cycles->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization In_Vitro_Assays In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Characterization->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Signaling) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Cell_Based_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vivo_Studies->Data_Analysis

Caption: Generalized workflow for peptide synthesis and subsequent biological activity evaluation.

Signaling Pathway: Prolyl Hydroxylation in HIF-1α Regulation

Prolyl hydroxylation is a critical post-translational modification that regulates the stability of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular response to low oxygen levels.[1]

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) PHD Prolyl Hydroxylases (PHDs) HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Pro-OH HIF1a HIF-1α HIF1a->PHD O2, Fe2+, 2-OG VHL VHL E3 Ligase Complex HIF1a_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_stable Stable HIF-1α HIF1_complex HIF-1 Complex Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) in Target Genes HIF1_complex->HRE Binds to Gene_Expression Gene Expression (e.g., Angiogenesis, Glycolysis) HRE->Gene_Expression Activates

Caption: Simplified signaling pathway of HIF-1α regulation by prolyl hydroxylation.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing 4-Substituted Prolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 4-substituted prolines into peptides is a powerful strategy for modulating their structure and function. The substituent at the C4 position of the pyrrolidine (B122466) ring significantly influences the conformational preferences of the proline residue, thereby impacting the overall peptide backbone. This guide provides a comparative analysis of the conformational effects of various 4-substituents, supported by experimental data and detailed methodologies.

Introduction to Proline Conformation

The conformation of a proline residue within a peptide is primarily defined by three key parameters:

  • Ring Pucker: The five-membered pyrrolidine ring of proline is not planar and adopts one of two preferred puckered conformations: Cγ-endo (down) or Cγ-exo (up). This puckering is crucial in determining the overall shape of the peptide backbone.[1][2][3]

  • Cis/trans Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. The energy barrier for isomerization is relatively high, making this a slow process that can be a rate-limiting step in protein folding.[1][4][5][6] The trans conformation is generally more stable, but the population of the cis isomer is significantly higher for proline compared to other amino acids.[7]

  • Dihedral Angles (φ and ψ): The puckering of the proline ring directly influences the main-chain dihedral angles φ (phi) and ψ (psi), which dictate the local peptide conformation.[8]

The interplay between these conformational features is critical for the biological activity of peptides and proteins. 4-Substitution provides a means to rationally control these parameters.

Impact of 4-Substituents on Proline Conformation

The nature of the substituent at the C4 position, particularly its stereochemistry and electronic properties, dictates the conformational landscape of the proline residue.

Stereoelectronic Effects:

Electron-withdrawing substituents, such as fluorine or a hydroxyl group, exert a strong influence on the ring pucker through stereoelectronic effects, primarily hyperconjugation.[1]

  • (4R)-Configuration: An electron-withdrawing substituent in the (4R)-configuration, such as in (4R)-hydroxyproline (Hyp) or (4R)-fluoroproline (Flp), strongly favors the Cγ-exo ring pucker.[7][9] This exo pucker, in turn, stabilizes the trans conformation of the preceding peptide bond.[1][7][10] This stabilization is further enhanced by a favorable n→π* interaction between the carbonyl oxygen of the preceding residue and the proline carbonyl carbon.[1]

  • (4S)-Configuration: Conversely, an electron-withdrawing substituent in the (4S)-configuration, as in (4S)-hydroxyproline (hyp) or (4S)-fluoroproline (flp), promotes the Cγ-endo ring pucker.[8][9] The endo pucker is strongly associated with a higher population of the cis amide bond conformation.[1][7]

Steric Effects:

Bulky substituents can also influence the ring pucker through steric hindrance. However, for many common substituents, stereoelectronic effects are the dominant factor.[9]

Quantitative Comparison of Conformational Preferences

The following table summarizes the experimentally determined trans/cis ratios for various N-acetyl-4-substituted proline methyl ester (Ac-Xaa-OMe) model systems, which are commonly used to quantify the intrinsic conformational preferences.

4-SubstituentStereochemistryPredominant Ring PuckerKtrans/cis (in D2O)Reference
Hydrogen (Proline)-Cγ-endo (slight preference)4.6[11]
Hydroxyl (Hyp)4RCγ-exo>10[12]
Fluoro (Flp)4RCγ-exo5.4[10][11]
Chloro (Clp)4RCγ-exo5.4[11]
Hydroxyl (hyp)4SCγ-endo-
Fluoro (flp)4SCγ-endo2.2[10]
Chloro (clp)4SCγ-endo2.2[11]

Note: A higher Ktrans/cis value indicates a stronger preference for the trans isomer.

These data clearly demonstrate that (4R)-substituted prolines with electron-withdrawing groups significantly favor the trans conformation compared to proline itself, while (4S)-substitution leads to an increased population of the cis isomer.

Experimental Methodologies

The conformational analysis of peptides containing 4-substituted prolines relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the primary experimental technique for studying peptide conformation in solution.

  • Cis/trans Ratio Determination: The ratio of cis and trans isomers can be accurately determined by integrating the signals of distinct resonances for each isomer in 1H or 13C NMR spectra. For proline, the Cβ and Cγ chemical shifts are particularly sensitive to the cis/trans isomerization state.[3]

  • Ring Pucker Analysis: The puckering of the proline ring can be inferred from the analysis of 3JHαHβ coupling constants and Nuclear Overhauser Effect (NOE) data.

  • 19F NMR: For fluorinated prolines, 19F NMR provides a sensitive probe for the local environment and conformational dynamics.[2][3][9]

Experimental Protocol: NMR Analysis of trans/cis Isomer Ratios

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O, CD3OD) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire one-dimensional 1H and 13C NMR spectra at a constant temperature (e.g., 298 K). For complex peptides, two-dimensional experiments such as COSY, TOCSY, HSQC, and HMBC may be necessary for resonance assignment.

  • Resonance Assignment: Identify the distinct sets of resonances corresponding to the cis and trans isomers of the Xaa-Pro peptide bond.

  • Integration and Quantification: Integrate the well-resolved signals corresponding to the cis and trans isomers in the 1H or 13C spectrum. The ratio of the integrals directly corresponds to the population ratio of the two isomers (Ktrans/cis).

X-ray Crystallography:

X-ray crystallography provides high-resolution structural information of peptides in the solid state, including precise details of ring pucker and dihedral angles.[13] While this method offers a static picture of the conformation, it is invaluable for validating computational models and understanding the preferred solid-state packing.

Computational Modeling:

Density functional theory (DFT) calculations and molecular dynamics (MD) simulations are powerful tools for exploring the conformational energy landscape of peptides.[14] These methods can be used to predict the relative stabilities of different conformers and to understand the underlying electronic and steric factors that govern conformational preferences.

Visualizing Conformational Relationships

The following diagrams illustrate key concepts in the conformational analysis of 4-substituted prolines.

conformational_analysis_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Interpretation & Application synthesis Solid-Phase Peptide Synthesis (incorporating 4-substituted proline) nmr NMR Spectroscopy (cis/trans ratio, ring pucker) synthesis->nmr Solution-state analysis xray X-ray Crystallography (solid-state structure) synthesis->xray Solid-state analysis comp Computational Modeling (energy landscapes) synthesis->comp In silico analysis data Data Analysis (Ktrans/cis, dihedral angles) nmr->data xray->data comp->data structure_function Structure-Function Relationship data->structure_function drug_design Drug Design & Development structure_function->drug_design

Workflow for Conformational Analysis

proline_pucker_equilibrium cluster_exo Cγ-exo (Up) Pucker cluster_endo Cγ-endo (Down) Pucker exo Favored by (4R)-electron-withdrawing substituents Stabilizes trans-amide bond endo Favored by (4S)-electron-withdrawing substituents Favors cis-amide bond exo->endo Equilibrium

Proline Ring Pucker Equilibrium

Applications in Drug Development and Protein Engineering

The ability to control peptide conformation through 4-substitution has significant implications for:

  • Improving Peptide Stability: By favoring a specific conformation, the susceptibility of a peptide to proteolytic degradation can be reduced.

  • Enhancing Binding Affinity: Pre-organizing a peptide into its receptor-bound conformation can lead to a significant increase in binding affinity.

  • Modulating Biological Activity: The biological function of a peptide can be switched on or off by controlling the cis/trans isomerization state of a critical proline residue. For example, the incorporation of 4-fluoroprolines has been used to modulate the stability of collagen triple helices.[9][12][15][16]

  • Probing Protein Folding Mechanisms: 4-Substituted prolines serve as valuable tools for investigating the role of proline isomerization in protein folding pathways.[10][12]

References

The Strategic Role of Bioisosteres in Drug Design: A Comparative Guide to Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing efficacy, improving safety profiles, and optimizing pharmacokinetic properties. Bioisosterism, the replacement of a functional group with another that shares similar physical and chemical characteristics, stands as a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of bioisosteres with a particular focus on the versatile role of proline analogs in drug design. By leveraging quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document serves as a valuable resource for professionals in the field.

Introduction to Bioisosterism

Bioisosterism is a powerful strategy employed to modulate the properties of a drug candidate without drastically altering its chemical structure. The thoughtful substitution of a bioisostere can influence a molecule's size, shape, electronics, lipophilicity, and hydrogen bonding capacity, thereby affecting its potency, selectivity, and metabolic stability. Bioisosteres are broadly classified as classical (structurally similar atoms or groups) and non-classical (functionally similar but structurally distinct groups). The application of bioisosterism has been instrumental in overcoming challenges such as poor bioavailability, toxicity, and drug resistance.

Proline, a unique proteinogenic amino acid with a cyclic side chain, plays a critical role in protein structure and function by inducing conformational constraints. Its rigid structure often introduces kinks and turns in polypeptide chains, making it a key determinant of protein architecture. Consequently, proline and its analogs have emerged as valuable tools in drug design, enabling the fine-tuning of peptide and small-molecule conformations to enhance their interaction with biological targets.

Comparative Analysis of Proline Analogs as Enzyme Inhibitors

The utility of proline analogs as bioisosteres is evident in their application as enzyme inhibitors. By modifying the proline scaffold, medicinal chemists can modulate the binding affinity and selectivity of inhibitors for their target enzymes. This section provides a comparative analysis of various proline analogs as inhibitors of two clinically relevant enzymes: Dipeptidyl Peptidase-4 (DPP-4) and Hepatitis C Virus (HCV) NS3 Protease.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Many DPP-4 inhibitors are proline mimetics that bind to the S1 pocket of the enzyme.

Table 1: Comparison of IC50 Values for Proline-Containing Peptides and Analogs as DPP-4 Inhibitors

Compound/PeptideIC50 (µM)Source
Phe-Leu-Gln-Pro65.3 ± 3.5[1]
Diprotin A (Ile-Pro-Ile)24.7
YPSY32.60
Compound 36 (a 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivative)0.017[2]
Compound 32 (an aminomethyl-piperidone analog)0.0085[2]

Note: IC50 values are highly dependent on the specific assay conditions, including substrate concentration and enzyme source. The data presented here is for comparative purposes and is extracted from the cited literature.

Hepatitis C Virus (HCV) NS3 Protease Inhibitors

The HCV NS3 protease is a serine protease essential for viral replication and a key target for antiviral drug development. Many potent HCV NS3 inhibitors incorporate a proline or a proline analog at the P2 position to interact with the S2 pocket of the enzyme.

Table 2: Comparison of Ki and IC50 Values for Proline-Based Macrocyclic HCV NS3 Protease Inhibitors*

CompoundKi* (nM)IC50 in replicon assay (nM)Source
Pentapeptide inhibitor 248400[3]
gem-Dimethyl substituted inhibitor 456130[3]
Linear analogue 31924 (EC50)[4]

Ki represents the apparent inhibition constant.

Impact of Proline Analogs on Protein Stability

The incorporation of proline and its analogs can significantly influence the thermodynamic stability of peptides and proteins. The rigid nature of the proline ring can reduce the conformational entropy of the unfolded state, thereby stabilizing the folded structure. However, the overall effect on stability is context-dependent and can be influenced by factors such as the location of the substitution and the specific analog used.

Table 3: Effect of Proline and Proline Analogs on Protein Thermal Stability (Tm)

ProteinMutation/ModificationChange in Tm (°C)Source/Comment
Various proteins (6 out of 13 mutants)Introduction of ProlineIncrease of 0.3-2.4 kcal/mol in free energy of thermal unfolding[5]
Human UbiquitinReplacement of 3 Pro residues with (2S,4R)-4-fluoroprolineIncreased stability (-4.71 kJ·mol⁻¹ change in ΔG)[6]
Hyperthermophilic Protein Ssh10bPro→Ala mutations (P46A, P70A, P174A)Thermodestabilization[7]
Hyperthermophilic Protein Ssh10bXaa→Pro mutations (E111P, K199P)Thermostabilization[7]

Experimental Protocols

To provide a practical resource for researchers, this section details the methodologies for key experiments used in the evaluation of proline analogs.

DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[8][9][10]

Materials:

  • DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA)

  • Test compounds (proline analogs)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 350-360 nm, λem = 450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DPP-4 assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the test compound or control, and the DPP-4 enzyme solution.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity using the microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

HCV NS3 Protease FRET Assay

This protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay.[11][12][13][14][15]

Materials:

  • HCV NS3/4A protease

  • FRET peptide substrate containing a cleavage site for the protease (e.g., with a donor-acceptor pair like ECFP-Citrine or 5-FAM/QXL™520)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol)

  • Test compounds (proline analogs)

  • Positive control inhibitor

  • 96-well microplate

  • Fluorescence microplate reader capable of FRET measurements

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Add the assay buffer, test compound or control, and the HCV NS3/4A protease to the wells of the microplate.

  • Pre-incubate the plate for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Continuously monitor the fluorescence of the donor and acceptor fluorophores over time. Cleavage of the substrate will lead to a decrease in FRET.

  • Determine the initial reaction velocities from the fluorescence data.

  • Calculate the percent inhibition and determine the IC50 or Ki values for the test compounds.

Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol provides a high-throughput method to assess protein stability.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (5000x stock in DMSO)

  • A range of buffers and additives to be screened

  • 96-well PCR plate

  • Real-time PCR instrument with a melt curve analysis feature

Procedure:

  • Prepare a master mix containing the protein and SYPRO Orange dye in a suitable dilution buffer.

  • Dispense the master mix into the wells of the 96-well PCR plate.

  • Add the different buffers or ligands to be tested to the appropriate wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Program the instrument to perform a thermal melt from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/min), while continuously monitoring the fluorescence of SYPRO Orange.

  • The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve or the peak of the first derivative plot. An increase in Tm indicates protein stabilization.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[3]

General Workflow:

  • Sample Preparation: The peptide containing the proline analog is dissolved in a suitable solvent (e.g., H2O/D2O or DMSO-d6) at a concentration typically in the millimolar range.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • 1D ¹H NMR: To get an initial overview of the sample.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. The relative intensities of cross-peaks between the cis and trans isomers can be used to determine their populations.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate correlation times.

    • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Collection: NOE-derived distance restraints and dihedral angle restraints (from coupling constants) are collected.

  • Structure Calculation and Refinement: The collected restraints are used in molecular dynamics and simulated annealing protocols to generate a family of structures consistent with the NMR data.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Signaling Pathway and Experimental Workflow Visualization

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP4_Signaling_Pathway Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP release Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulate DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 are substrates for Insulin Insulin Secretion Pancreas->Insulin increase Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivate DPP4_Inhibitors DPP-4 Inhibitors DPP4_Inhibitors->DPP4 inhibit

Caption: DPP-4 signaling pathway in glucose homeostasis.

Experimental Workflow for Screening Proline Analog Inhibitors

Experimental_Workflow Start Start: Library of Proline Analogs Primary_Screening Primary Screening: Enzyme Inhibition Assay (e.g., DPP-4, HCV Protease) Start->Primary_Screening Hit_Identification Hit Identification (IC50 / Ki determination) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Stability_Assay Protein Stability Assay (Thermal Shift / DSC) Secondary_Assays->Stability_Assay Conformational_Analysis Conformational Analysis (NMR Spectroscopy) Secondary_Assays->Conformational_Analysis Lead_Optimization Lead Optimization Stability_Assay->Lead_Optimization Conformational_Analysis->Lead_Optimization

Caption: Workflow for proline analog inhibitor screening.

Conclusion

The strategic application of bioisosterism, particularly through the use of proline analogs, offers a powerful approach to modulate the biological and physicochemical properties of drug candidates. As demonstrated by the comparative data on DPP-4 and HCV NS3 protease inhibitors, subtle modifications to the proline scaffold can lead to significant improvements in potency and selectivity. Furthermore, the ability of proline analogs to influence protein stability provides an additional avenue for optimizing the therapeutic potential of peptides and proteins. The detailed experimental protocols and workflows presented in this guide are intended to equip researchers with the practical knowledge needed to effectively utilize proline analogs in their drug discovery efforts. Continued exploration of novel proline bioisosteres will undoubtedly contribute to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Preserving Stereochemical Integrity: A Comparative Guide to Boc-Hyp-OMe Incorporation and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the stereochemical fidelity of incorporated amino acids is paramount. This guide provides a comprehensive comparison of methods for incorporating N-tert-butyloxycarbonyl-O-methyl-L-hydroxyproline (Boc-Hyp-OMe) and validating its stereochemistry, supported by experimental data and detailed protocols.

The introduction of hydroxyproline (B1673980) (Hyp) into peptides can significantly influence their conformation and biological activity. However, the incorporation of this compound is fraught with the risk of epimerization at the α-carbon, potentially leading to the formation of the undesired D-diastereomer. This guide explores the prevalent direct incorporation method, discusses the factors influencing epimerization, and presents a powerful alternative in post-synthetic "proline editing." Furthermore, it details the essential analytical techniques for verifying the stereochemical outcome of the synthesis.

Comparing Incorporation Strategies: Direct Coupling vs. Proline Editing

The choice of strategy for introducing a hydroxyproline moiety into a peptide backbone has significant implications for stereochemical purity. Below is a comparison of the direct incorporation of this compound and the alternative "proline editing" approach.

FeatureDirect Incorporation of this compoundProline Editing
General Workflow This compound is coupled directly to the growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.A commercially available Fmoc-Hyp-OH is incorporated into the peptide, and the hydroxyl group is modified post-synthetically.[1][2]
Stereochemical Risk High risk of epimerization at the α-carbon during the activation and coupling steps, particularly with certain coupling reagents.[3]Generally lower risk of α-carbon epimerization as the modification occurs on the already incorporated proline ring. The stereochemistry of the proline backbone is established early on.[1]
Flexibility Limited to the incorporation of the specific this compound derivative.Allows for the introduction of a wide variety of functional groups at the 4-position of the proline ring post-synthesis.[1][2]
Key Considerations The choice of coupling reagent and reaction conditions is critical to minimize epimerization.Requires additional synthetic steps on the solid support after peptide elongation.

Impact of Coupling Reagents on Epimerization

The selection of a coupling reagent is a critical factor in controlling the extent of epimerization during the direct incorporation of this compound. While specific comparative data for this compound is dispersed across the literature, the general performance of common coupling reagents in minimizing racemization provides valuable guidance. Uronium/aminium salt-based reagents like HATU are generally preferred over carbodiimides, especially when used with additives like HOBt, which has been shown to potentially promote racemization of hydroxyproline derivatives.[3][4][5]

Coupling ReagentTypical Epimerization LevelKey Advantages & Disadvantages
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Very LowAdvantages: High reactivity, low rates of racemization, effective for sterically hindered couplings.[4][5] Disadvantages: Higher cost.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)LowAdvantages: Good balance of reactivity and cost. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[4]
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)Low to ModerateAdvantages: Cost-effective. Disadvantages: HOBt can potentially catalyze the racemization of hydroxyproline derivatives.[3] Generally lower reactivity compared to uronium salts.

Experimental Protocols for Stereochemical Validation

Accurate determination of the stereochemical purity of the incorporated hydroxyproline residue is crucial. The following are detailed protocols for the two primary analytical methods: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral HPLC Analysis of Peptides Containing this compound

This method allows for the separation and quantification of the L- and D-diastereomers of the hydroxyproline-containing peptide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are often effective for the separation of Boc-protected amino acids.[6]

Reagents:

Procedure:

  • Sample Preparation:

    • Cleave the synthesized peptide from the solid support using standard procedures (e.g., TFA cocktail).

    • Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: CHIROBIOTIC T, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid (e.g., 30:70 v/v). The optimal mobile phase composition should be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Inject a standard mixture of the synthesized L- and D-hydroxyproline containing peptides (if available) to determine the retention times of each diastereomer.

    • Inject the synthesized peptide sample.

    • Integrate the peak areas of the L- and D-diastereomers.

    • Calculate the percentage of epimerization using the following formula: % Epimerization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] * 100

1H NMR Spectroscopy for Diastereomeric Ratio Determination

NMR spectroscopy can be used to determine the ratio of diastereomers by identifying and integrating distinct proton signals for each stereoisomer.[7]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, chosen based on peptide solubility).

Procedure:

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in approximately 0.6 mL of the chosen deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a high-resolution 1D 1H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify well-resolved proton signals that are unique to each diastereomer. Protons on the proline ring or adjacent amino acid residues are often sensitive to the stereochemistry of the hydroxyproline. For example, the Hα proton of the hydroxyproline residue or the amide protons can show distinct chemical shifts for the L- and D-forms.[1]

    • Integrate the corresponding signals for both diastereomers.

    • Calculate the diastereomeric ratio by comparing the integral values.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Stereochemical Validation SPPS Solid-Phase Peptide Synthesis Boc_Hyp_OMe This compound Incorporation SPPS->Boc_Hyp_OMe Direct Proline_Editing Proline Editing SPPS->Proline_Editing Alternative Cleavage Peptide Cleavage Boc_Hyp_OMe->Cleavage Proline_Editing->Cleavage Chiral_HPLC Chiral HPLC Analysis Cleavage->Chiral_HPLC NMR NMR Spectroscopy Cleavage->NMR

Caption: Experimental workflow for synthesis and validation.

signaling_pathway Activation Carboxyl Activation (this compound) Epimerization Epimerization (Loss of Stereochemistry) Activation->Epimerization Risk Coupling Peptide Bond Formation Activation->Coupling Epimerization->Coupling Desired_Peptide Desired L-Hyp Peptide Coupling->Desired_Peptide Undesired_Peptide Undesired D-Hyp Peptide Coupling->Undesired_Peptide

Caption: Epimerization pathway during direct incorporation.

logical_relationship cluster_methods Incorporation Methods cluster_validation_methods Validation Methods Goal Stereochemically Pure Hydroxyproline-Containing Peptide Direct Direct Incorporation (this compound) Goal->Direct Alternative Proline Editing Goal->Alternative HPLC Chiral HPLC Direct->HPLC NMR NMR Spectroscopy Direct->NMR Alternative->HPLC Alternative->NMR

Caption: Relationship between methods and validation.

References

A Head-to-Head Comparison of Coupling Reagents for the Synthesis of Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the efficient synthesis of modified amino acid derivatives is a critical task. The choice of coupling reagent for the esterification of N-Boc-L-hydroxyproline (Boc-Hyp-OH) to its methyl ester (Boc-Hyp-OMe) directly influences reaction yield, purity, and the overall efficiency of the process. This guide provides an objective, data-driven comparison of common coupling reagents for this specific transformation.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, potential for side reactions, and ease of purification. While a single, direct comparative study for this compound is not extensively documented, performance can be extrapolated from studies on similar peptide couplings and specific synthesis reports. The following table summarizes the expected performance of various reagents for this esterification.

Coupling Reagent/MethodTypical Yield (%)Racemization RiskKey AdvantagesKey Disadvantages & Considerations
HATU/DIPEA 95 - 99[1]Low[2][3]Highly efficient for hindered couplings; rapid reaction times.[2][3][4]Higher cost compared to other reagents.[5] Can react with unprotected N-termini if used in excess.[4]
HBTU/DIPEA 90 - 98[1]Low[5]A reliable and widely used reagent with a good balance of reactivity and cost.[5]Slightly less reactive than HATU, which can lead to slower reaction times.[2]
DCC/MeOH Good (Specific yield not reported, but used in industrial process)[6]Low to ModerateCost-effective and straightforward for direct esterification.Forms an insoluble dicyclohexylurea (DCU) byproduct that must be removed by filtration.[4][7] Not ideal for solid-phase synthesis.[4]
EDC/HOBt 70 - 90[5]Low to Moderate[8]Cost-effective; water-soluble byproducts are easily removed by aqueous work-up.[4][5][9]Generally lower reactivity compared to uronium/phosphonium reagents.[5]
DIC/OxymaPure 92 - 97[1]Very Low[7]OxymaPure enhances coupling efficiency and effectively suppresses racemization.[1] The diisopropylurea byproduct is more soluble than DCU, simplifying purification.[4]Higher cost than DCC or EDC.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols provide step-by-step instructions for the synthesis of this compound using different coupling reagents.

Protocol 1: DCC-Mediated Esterification

This protocol is adapted from a patented industrial process for the synthesis of N-BOC-cis-4-hydroxyproline methyl ester.[6]

Materials:

Procedure:

  • Dissolve N-Boc-L-hydroxyproline (1.0 eq) in tetrahydrofuran (THF).

  • Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.

  • Stir the mixture at 20-30°C for 1 hour to allow for the activation of the carboxylic acid.

  • Cool the reaction mixture and add Methanol (1.0 eq) dropwise, maintaining an internal temperature at or below 30°C.

  • Allow the reaction to proceed at 20-30°C for an additional 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude this compound.

  • Purify the crude product, if necessary, by recrystallization or silica (B1680970) gel column chromatography.

Protocol 2: HATU-Mediated Coupling

This protocol is a general procedure for high-efficiency coupling, suitable for ensuring high yields.

Materials:

  • N-Boc-L-hydroxyproline (Boc-Hyp-OH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-L-hydroxyproline (1.0 eq) in anhydrous DCM or DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Add Methanol (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring completion by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling

This protocol outlines a cost-effective method with a straightforward aqueous work-up.

Materials:

  • N-Boc-L-hydroxyproline (Boc-Hyp-OH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-L-hydroxyproline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-20 minutes.

  • Add Methanol (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water to remove excess EDC, the urea (B33335) byproduct, and HOBt.[9]

  • Sequentially wash the organic layer with 1 M HCl, 5% NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Process

To better understand the experimental and mechanistic pathways, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for this compound Synthesis A 1. Reactant Preparation (Boc-Hyp-OH, Coupling Reagent, MeOH) B 2. Coupling Reaction (Activation & Esterification) A->B C 3. Reaction Work-up (e.g., Filtration of DCU, Aqueous Extraction) B->C D 4. Purification (Column Chromatography or Recrystallization) C->D E 5. Characterization (NMR, MS) D->E F Pure this compound E->F G cluster_mechanism Carbodiimide (DCC/EDC) Coupling Mechanism with HOBt RCOOH Boc-Hyp-OH O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC (or DCC) EDC->O_Acyl HOBt_Ester HOBt Active Ester (More Stable, Less Racemization) O_Acyl->HOBt_Ester + HOBt - Urea Urea Urea Byproduct O_Acyl->Urea HOBt HOBt HOBt->HOBt_Ester Product This compound (Ester) HOBt_Ester->Product + MeOH - HOBt MeOH Methanol (R'-OH) MeOH->Product

References

A Comparative Guide to the Synthesis of Functionalized Prolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of key synthetic strategies for the preparation of functionalized proline derivatives, offering a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Proline and its functionalized derivatives are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. The unique conformational constraints imposed by the pyrrolidine (B122466) ring make proline a crucial element in controlling peptide secondary structure and in the design of enzyme inhibitors and other therapeutics. Consequently, the development of efficient and stereoselective synthetic routes to access prolines with diverse functionalities is of paramount importance to researchers in organic synthesis, medicinal chemistry, and drug discovery.

This guide provides a comparative overview of the most prominent synthetic strategies for the preparation of functionalized prolines. We will delve into the key aspects of each methodology, presenting quantitative data in structured tables for easy comparison, providing detailed experimental protocols for seminal reactions, and illustrating the logical relationships between these synthetic pathways using diagrams.

Key Synthetic Strategies at a Glance

The synthesis of functionalized prolines can be broadly categorized into three main approaches:

  • Direct Functionalization of Proline Derivatives: This strategy involves the modification of a pre-existing proline scaffold. It is a widely used approach due to the commercial availability of various proline derivatives, such as hydroxyprolines.

  • Intramolecular Cyclization Reactions: These methods construct the pyrrolidine ring from an acyclic precursor through the formation of a C-C or C-N bond. This approach offers a high degree of flexibility in introducing substituents at various positions.

  • Solid-Phase Synthesis ("Proline Editing"): A powerful technique for the modification of proline residues, particularly hydroxyproline (B1673980), within a peptide sequence on a solid support. This method is invaluable for creating libraries of proline-containing peptides with diverse functionalities.

Direct Functionalization of Proline Derivatives

Direct functionalization is a cornerstone for synthesizing substituted prolines, with diastereoselective alkylation of proline enolates being a prominent example. This method allows for the introduction of substituents at the Cα-position with good stereocontrol.

Diastereoselective Alkylation of N-Boc-4-hydroxyproline Methyl Ester

A widely employed method involves the alkylation of the enolate derived from N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester. The diastereoselectivity of this reaction is influenced by the nature of the alkylating agent and the N-protecting group.[1]

Table 1: Diastereoselective Alkylation of N-Boc-4-silyloxyproline Methyl Ester

EntryAlkylating AgentN-Protecting GroupDiastereomeric Ratio (retention:inversion)Yield (%)Reference
1Allyl bromideBoc>95:585[1]
2Benzyl bromideBoc15:8590[1]
3Methyl iodideBenzoyl80:2078[1]

Experimental Protocol: Diastereoselective Allylation of N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester

To a solution of N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene). The solution is stirred at -78 °C for 1 h, after which allyl bromide (1.5 eq) is added dropwise. The reaction mixture is stirred at -78 °C for 2 h and then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Intramolecular Cyclization Reactions

Constructing the pyrrolidine ring from a linear precursor provides a versatile entry to a wide range of functionalized prolines. Key among these methods are the amino-zinc-ene-enolate cyclization and N-acyliminium ion cyclization.

Amino-Zinc-Ene-Enolate Cyclization

This powerful method allows for the asymmetric synthesis of cis-3-substituted prolines. The reaction proceeds via an intramolecular carbometallation to form a cyclic organozinc reagent, which can then be trapped with various electrophiles.[2] The stereochemistry is controlled by a chiral auxiliary.[2]

Table 2: Synthesis of 3-Substituted Prolines via Amino-Zinc-Ene-Enolate Cyclization

EntryElectrophileProductDiastereoselectivityYield (%)Reference
1I23-Iodoproline derivative>98% de85[2]
2NBS3-Bromoproline derivative>98% de80[2]
3H2O3-Unsubstituted proline>98% de90[2]

Experimental Protocol: Amino-Zinc-Ene-Enolate Cyclization

A solution of the N-homoallyl-α-amino benzylester (1.0 eq) in anhydrous THF (0.2 M) is cooled to -50 °C. A solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (B44863) (2.2 eq) and n-butyllithium (2.2 eq) in THF, is added dropwise, and the mixture is stirred for 30 min at -50 °C. Anhydrous ZnCl2 (2.2 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 16 h. The reaction mixture is cooled to -78 °C, and the electrophile (e.g., a solution of I2 in THF, 1.5 eq) is added. The mixture is stirred for 1 h at -78 °C and then quenched with saturated aqueous NaHCO3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography.[2][3]

Intramolecular N-Acyliminium Ion Cyclization

The intramolecular cyclization of N-acyliminium ions is a robust method for the synthesis of various proline-containing heterocyclic systems.[4] These reactions can be initiated from α-hydroxyamides using a Lewis or Brønsted acid.

Logical Workflow for N-Acyliminium Ion Cyclization

n_acyliminium_cyclization start α-Hydroxyamide Precursor lewis_acid Lewis or Brønsted Acid start->lewis_acid Activation n_acyliminium N-Acyliminium Ion Intermediate lewis_acid->n_acyliminium Generation cyclization Intramolecular Cyclization n_acyliminium->cyclization Nucleophilic Attack product Functionalized Proline Derivative cyclization->product

Caption: Generation and cyclization of N-acyliminium ions.

Solid-Phase Synthesis: "Proline Editing"

"Proline editing" is an innovative solid-phase strategy that enables the postsynthetic modification of hydroxyproline residues within a peptide sequence. This approach provides rapid access to a diverse library of 4-substituted prolines without the need for solution-phase synthesis of individual amino acid building blocks.[5]

Mitsunobu Reaction on Solid Support

The Mitsunobu reaction is a key transformation in proline editing, allowing for the stereospecific inversion of the hydroxyl group at the C4 position of hydroxyproline, as well as the introduction of various nucleophiles.[5]

Table 3: Proline Editing via Solid-Phase Mitsunobu Reaction

EntryNucleophileProduct FunctionalityStereochemistryConversionReference
14-Nitrobenzoic acid4S-NitrobenzoateInversionHigh[5]
2Thiophenol4R-ThiophenylRetention (via double inversion)Good[5]
3Diethyl azodicarboxylate4S-AzidoInversionGood[5]

Experimental Protocol: Solid-Phase Mitsunobu Reaction for Hydroxyproline Inversion

The peptide-resin containing a 4R-hydroxyproline (Hyp) residue is swelled in anhydrous THF. In a separate flask, 4-nitrobenzoic acid (5-10 eq) and triphenylphosphine (B44618) (PPh3, 5-10 eq) are dissolved in anhydrous THF and cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5-10 eq) is added slowly to the cooled solution. This reagent mixture is then added to the swollen resin, and the reaction is agitated at room temperature for 12-24 h. The resin is then washed extensively with THF, DCM, and MeOH and dried under vacuum. The resulting 4S-nitrobenzoate can be selectively cleaved with NaN3 in MeOH to yield the 4S-hydroxyproline.[5][6]

Workflow for Proline Editing

proline_editing cluster_spps Solid-Phase Peptide Synthesis spps Incorporate Fmoc-Hyp-OH protect Protect Hyp Hydroxyl spps->protect elongate Elongate Peptide Chain protect->elongate deprotect Orthogonal Deprotection of Hyp-OH elongate->deprotect modify Selective Modification (e.g., Mitsunobu, Oxidation, SN2) deprotect->modify cleave Cleavage from Resin modify->cleave product Peptide with Functionalized Proline cleave->product

Caption: The "Proline Editing" workflow on solid support.

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey AdvantagesKey Limitations
Direct Functionalization - Utilizes readily available starting materials. - Well-established and predictable stereochemical outcomes in many cases.- Limited to the positions amenable to functionalization on the proline ring. - Can require multiple protection/deprotection steps.
Intramolecular Cyclization - High degree of flexibility in substituent placement. - Can provide access to complex and unique proline analogues.[2]- Often requires the synthesis of a linear precursor, which can be lengthy. - Stereocontrol can be challenging without a chiral auxiliary.
Solid-Phase "Proline Editing" - Enables rapid generation of peptide libraries with diverse proline functionalities.[5] - Avoids solution-phase synthesis of individual proline analogues.[5]- Primarily applicable to the modification of existing proline residues within a peptide. - Reaction efficiency can be dependent on the peptide sequence and solid support.

Conclusion

The synthesis of functionalized prolines is a dynamic and evolving field, with each of the discussed strategies offering distinct advantages and facing specific challenges. The choice of a particular synthetic route will ultimately depend on the target molecule's specific structure, the desired stereochemistry, and the overall synthetic efficiency. For the synthesis of discrete, highly functionalized proline building blocks, direct functionalization and intramolecular cyclization methods remain indispensable. For the rapid exploration of structure-activity relationships in proline-containing peptides, the "proline editing" approach provides an unparalleled platform for generating chemical diversity. A thorough understanding of these key synthetic methodologies will empower researchers and drug development professionals to design and execute efficient syntheses of novel functionalized prolines for a wide range of applications.

References

Safety Operating Guide

Proper Disposal of Boc-Hyp-OMe: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N-tert-Butoxycarbonyl-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe). Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This compound is classified as a chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, proper handling and disposal are paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (trans-isomer), which is essential for its safe handling and storage prior to disposal.

PropertyValueSource(s)
CAS Number 74844-91-0[2][3][4]
Molecular Formula C11H19NO5[4]
Molecular Weight 245.27 g/mol [4]
Appearance White to off-white solid/powder[2]
Melting Point 91 - 96 °C[2]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate.[3]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weigh boats, and filter papers, in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the same solid chemical waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected as hazardous liquid waste. The waste container must be compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "N-tert-Butoxycarbonyl-4-hydroxy-L-proline methyl ester," and the primary hazard(s) (Irritant).

Step 2: Waste Container Management

  • Use containers that are in good condition and have a secure, leak-proof lid.

  • Ensure the container material is compatible with the waste. For solid waste, a high-density polyethylene (B3416737) (HDPE) container is suitable. For liquid waste, ensure compatibility with the solvent.

  • Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion of contents.

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 3: Scheduling Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.

Step 4: Documentation

  • Maintain a log of all hazardous waste generated, including the date, chemical name, and quantity. This is crucial for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (powder, contaminated items) start->solid_waste liquid_waste Liquid Waste (solutions) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Securely in Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal_plant Dispose via Approved Waste Disposal Plant contact_ehs->disposal_plant

Caption: this compound Disposal Workflow

Chemical Incompatibility

Store this compound waste away from strong oxidizing agents.[2] Contact with such materials could lead to vigorous reactions.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Boc-Hyp-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Boc-Hyp-OMe, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields.Protects eyes from potential splashes or airborne particles of the chemical.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents direct skin contact with the chemical.
Respiratory Protection If handling the compound as a powder where dust generation is likely, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter.[1][2]Minimizes the inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Weighing and Aliquoting : Conduct all weighing and handling of the solid compound within a chemical fume hood or a designated containment area to control dust.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Spill Management : In the event of a spill, immediately alert personnel in the vicinity. For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills (if dissolved), use an inert absorbent material to contain the spill before collection into a hazardous waste container.

  • Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste containing this compound, whether in solid form or dissolved in a solvent, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Container Labeling : The waste container must be clearly labeled with the full chemical name "this compound" and any solvents used. Attach the appropriate hazard symbols as required by your institution's Environmental Health and Safety (EHS) department.

  • Disposal Method : Do not dispose of this compound down the drain or in regular trash.[3] Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[3][4]

  • Container Decontamination : Empty containers should be handled as hazardous waste and disposed of according to the same protocols as the chemical itself.[4]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the logical steps for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.